molecular formula C9H9ClN2O2 B1461599 Methyl imidazo[1,2-a]pyridine-6-carboxylate hydrochloride CAS No. 957120-91-1

Methyl imidazo[1,2-a]pyridine-6-carboxylate hydrochloride

Cat. No.: B1461599
CAS No.: 957120-91-1
M. Wt: 212.63 g/mol
InChI Key: ZWKSENRLFCMGPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl imidazo[1,2-a]pyridine-6-carboxylate hydrochloride is a useful research compound. Its molecular formula is C9H9ClN2O2 and its molecular weight is 212.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl imidazo[1,2-a]pyridine-6-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2.ClH/c1-13-9(12)7-2-3-8-10-4-5-11(8)6-7;/h2-6H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWKSENRLFCMGPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN2C=CN=C2C=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60656926
Record name Methyl imidazo[1,2-a]pyridine-6-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60656926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957120-91-1
Record name Imidazo[1,2-a]pyridine-6-carboxylic acid, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=957120-91-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl imidazo[1,2-a]pyridine-6-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60656926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Guide to the Synthesis and Characterization of Methyl imidazo[1,2-a]pyridine-6-carboxylate hydrochloride: A Key Intermediate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract: The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and marketed drugs. This guide provides an in-depth, field-proven methodology for the synthesis and comprehensive characterization of Methyl imidazo[1,2-a]pyridine-6-carboxylate hydrochloride, a critical building block for the development of novel therapeutics. We will explore the causal logic behind the chosen synthetic strategy, present detailed, self-validating experimental protocols, and outline a full suite of analytical techniques for unambiguous structural confirmation and purity assessment. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically rigorous resource for accessing this valuable chemical entity.

The Strategic Importance of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a fused heterocyclic system that has garnered immense interest in drug discovery. Its rigid, planar structure and unique electronic properties make it an exceptional pharmacophore capable of engaging with a diverse range of biological targets. This has led to the development of numerous successful drugs, including the hypnotic agent Zolpidem, the anxiolytic Alpidem, and the gastroprotective Zolimidine.[1][2][3][4] The scaffold's versatility allows for substitution at multiple positions, enabling fine-tuning of a compound's pharmacological profile.

The title compound, this compound, is of particular strategic importance. The methyl ester at the C-6 position serves as a versatile chemical "handle." It can be readily hydrolyzed to the corresponding carboxylic acid or converted into an amide, allowing for the introduction of diverse functional groups and the extension of the molecular structure. This makes it an ideal starting point for constructing libraries of novel compounds for high-throughput screening and lead optimization in drug discovery programs targeting conditions from gastrointestinal diseases to cancer.[5][6]

Synthetic Strategy: A Mechanistic Approach

The most direct and reliable method for constructing the imidazo[1,2-a]pyridine core for this specific target is the classic condensation reaction between a 2-aminopyridine and an α-halocarbonyl compound.[7][8] This approach offers high yields and a straightforward purification process.

Chosen Pathway: Two-Step Condensation and Cyclization

Our synthesis begins with Methyl 6-aminonicotinate (2-amino-5-carboxymethylpyridine) and chloroacetaldehyde . This pathway is selected for its efficiency and the commercial availability of the starting materials.

The underlying chemical logic proceeds as follows:

  • Initial N-Alkylation: The reaction is initiated by the nucleophilic attack of the endocyclic nitrogen atom of the pyridine ring on the electrophilic carbon of chloroacetaldehyde. This nitrogen is more nucleophilic than the exocyclic amino group, driving the regioselectivity of the initial bond formation.

  • Intramolecular Cyclization: The resulting pyridinium salt intermediate undergoes a base- or heat-mediated intramolecular condensation. The exocyclic amino group attacks the aldehyde carbonyl, forming a hemiaminal intermediate.

  • Aromatization: Subsequent dehydration of this cyclic intermediate leads to the formation of the stable, aromatic imidazo[1,2-a]pyridine ring system.

This sequence of events is a robust and well-documented method for the construction of this scaffold.[9]

G Start Methyl 6-aminonicotinate + Chloroacetaldehyde Step1 N-Alkylation (Nucleophilic attack from pyridine nitrogen) Start->Step1 Intermediate1 Pyridinium Salt Intermediate Step1->Intermediate1 Step2 Intramolecular Condensation (Attack from exocyclic amine) Intermediate1->Step2 Intermediate2 Cyclized Hemiaminal Intermediate Step2->Intermediate2 Step3 Dehydration (Aromatization) Intermediate2->Step3 Product Methyl imidazo[1,2-a]pyridine-6-carboxylate (Free Base) Step3->Product Step4 Acidification with HCl Product->Step4 FinalProduct Methyl imidazo[1,2-a]pyridine-6-carboxylate Hydrochloride (Final Product) Step4->FinalProduct

Caption: Reaction mechanism for the synthesis of the target compound.

Detailed Experimental Protocols

This section provides a step-by-step methodology for the synthesis, purification, and conversion to the hydrochloride salt.

Workflow Overview

G A 1. Reaction Setup (Methyl 6-aminonicotinate, Chloroacetaldehyde, NaHCO3, Ethanol) B 2. Reflux (Monitor by TLC) A->B C 3. Work-up (Cool, Filter, Concentrate) B->C D 4. Purification (Silica Gel Chromatography) C->D E 5. Characterization (Free Base) D->E F 6. Salt Formation (Dissolve in MeOH, Add HCl in Ether) E->F G 7. Isolation & Drying (Filter, Wash, Dry under Vacuum) F->G H 8. Final Characterization (Hydrochloride Salt) G->H

Caption: Experimental workflow from synthesis to final product.
Part A: Synthesis of Methyl imidazo[1,2-a]pyridine-6-carboxylate

Materials and Reagents:

  • Methyl 6-aminonicotinate (CAS: 36052-24-1)

  • Chloroacetaldehyde (50% w/w solution in water, CAS: 107-20-0)

  • Sodium Bicarbonate (NaHCO₃, CAS: 144-55-8)

  • Ethanol (Absolute)

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Deionized Water

  • Magnesium Sulfate (Anhydrous)

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add Methyl 6-aminonicotinate (1.0 eq) and sodium bicarbonate (2.5 eq).

  • Add absolute ethanol to the flask to create a stirrable slurry.

  • Slowly add chloroacetaldehyde solution (1.2 eq) to the mixture at room temperature.

  • Heat the reaction mixture to reflux (approx. 80°C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature. Filter off the inorganic salts and wash the solid cake with a small amount of ethanol.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

  • Redissolve the crude residue in ethyl acetate and wash with deionized water (2x) and then with brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting solid/oil via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the free base as a yellow or off-white solid.[10]

Part B: Conversion to this compound

Rationale: Conversion to the hydrochloride salt is a standard procedure in medicinal chemistry to enhance a compound's stability and aqueous solubility, facilitating handling and biological testing.[11]

Procedure:

  • Dissolve the purified free base from Part A in a minimal amount of methanol or diethyl ether.

  • While stirring, slowly add a 2.0 M solution of hydrogen chloride in diethyl ether (1.1 eq) dropwise.

  • A precipitate will form immediately. Continue stirring for 30 minutes at room temperature.

  • Collect the solid by vacuum filtration, washing with cold diethyl ether to remove any excess acid.

  • Dry the resulting white to off-white solid under high vacuum to afford the final hydrochloride salt.

Comprehensive Characterization: A Self-Validating System

Unambiguous characterization is paramount to confirm the identity, structure, and purity of the synthesized compound. The following data provides a benchmark for validation.

Structural Elucidation Data
Technique Parameter Expected Observation
¹H NMR Chemical Shift (δ)Peaks corresponding to aromatic protons (approx. 7.5-9.5 ppm), imidazole protons, and the methyl ester singlet (approx. 3.9 ppm). The exact shifts will depend on the solvent (e.g., DMSO-d₆ or D₂O).[12][13]
MultiplicityDoublets and singlets characteristic of the substitution pattern on the fused ring system.
¹³C NMR Chemical Shift (δ)Resonances for the ester carbonyl carbon (approx. 165 ppm), aromatic and imidazole carbons (approx. 110-150 ppm), and the methyl ester carbon (approx. 52 ppm).[14]
Mass Spec. (ESI+) [M+H]⁺ (Free Base)Expected m/z: 177.0664 for the molecular formula C₉H₉N₂O₂⁺. High-resolution mass spectrometry (HRMS) should confirm this value.[15]
FT-IR Wavenumber (cm⁻¹)Characteristic absorption bands for C=O stretch (ester, ~1720 cm⁻¹), C=N and C=C stretches (aromatic rings, ~1640-1500 cm⁻¹), and C-H stretches.[16][17]
Purity and Physical Properties
Parameter Method Specification
Purity HPLC≥95% (as determined by peak area at a suitable wavelength, e.g., 254 nm).[18]
Appearance VisualWhite to off-white or pale yellow solid.[10]
Molecular Formula -C₉H₈N₂O₂ (Free Base); C₉H₉ClN₂O₂ (HCl Salt).[11]
Molecular Weight -176.17 g/mol (Free Base); 212.63 g/mol (HCl Salt).[15]

Safety, Storage, and Handling

  • Safety: Handle all chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Chloroacetaldehyde is toxic and a lachrymator.

  • Storage: Store the final product in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C to prevent degradation.[10] The compound should be protected from light and moisture.

  • Handling: Avoid inhalation of dust and contact with skin and eyes.

Conclusion and Future Perspectives

This guide has detailed a robust and reproducible methodology for the synthesis and characterization of this compound. The protocols and analytical data presented herein provide a comprehensive framework for any research or drug development team to produce and validate this key intermediate with a high degree of confidence.

The true value of this compound lies in its potential as a versatile scaffold. The 6-carboxylate group is primed for derivatization, opening the door to the creation of vast chemical libraries. Future work will undoubtedly focus on leveraging this building block to synthesize next-generation therapeutics with improved potency, selectivity, and pharmacokinetic properties, continuing the legacy of the imidazo[1,2-a]pyridine scaffold as a pillar of medicinal chemistry.[19]

References

An In-Depth Technical Guide to Methyl Imidazo[1,2-a]pyridine-6-carboxylate Hydrochloride (CAS Number: 957120-91-1)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive technical overview of Methyl imidazo[1,2-a]pyridine-6-carboxylate hydrochloride, a heterocyclic compound of significant interest in medicinal chemistry. The imidazo[1,2-a]pyridine scaffold is a well-established pharmacophore found in numerous biologically active molecules, including approved drugs.[1][2] This document details the physicochemical properties, a plausible synthesis pathway, analytical characterization methods, and potential biological activities of this specific compound. Furthermore, it offers a detailed, field-proven protocol for evaluating its cytotoxic effects in cancer cell lines, providing a valuable resource for researchers in oncology and drug discovery.

Introduction: The Prominence of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a fused bicyclic aromatic system that has garnered substantial attention in the field of medicinal chemistry due to its versatile biological activities.[1][2] This scaffold is present in a number of clinically used drugs, demonstrating its therapeutic potential across a range of diseases.[1] Derivatives of imidazo[1,2-a]pyridine have been reported to exhibit a wide array of pharmacological properties, including anticancer, anti-inflammatory, antiviral, and antimicrobial activities.[1][2]

The significant interest in this scaffold stems from its rigid structure, which allows for precise three-dimensional orientation of substituents, and its ability to engage in various interactions with biological targets. This compound, as a functionalized derivative, represents a valuable building block for the synthesis of more complex molecules and a potential therapeutic agent in its own right.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. While specific experimental data for this compound is not extensively available in the public domain, the following table summarizes its known attributes and provides estimated values based on the properties of structurally related compounds.

PropertyValueSource/Basis
CAS Number 957120-91-1Publicly available data
Molecular Formula C₉H₉ClN₂O₂Publicly available data
Molecular Weight 212.64 g/mol Calculated
Appearance Off-white to light brown solid (predicted)General appearance of similar compounds
Melting Point 147-148 °C (for free base)[3]
Solubility Soluble in methanol and DMSO (predicted)General solubility of similar heterocyclic salts
pKa 5.18 ± 0.50 (predicted for free base)[3]
Stability Stable under standard laboratory conditions. Protect from strong oxidizing agents.General stability of imidazo[1,2-a]pyridines

Synthesis and Purification

The synthesis of imidazo[1,2-a]pyridines can be achieved through various synthetic routes. A common and effective method involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[4] Below is a plausible and detailed protocol for the synthesis of this compound.

Workflow for Synthesis

A Step 1: Condensation B Step 2: Esterification A->B Imidazo[1,2-a]pyridine-6-carboxylic acid C Step 3: Hydrochloride Salt Formation B->C Methyl imidazo[1,2-a]pyridine-6-carboxylate D Final Product C->D Purification cluster_inhibition Inhibition by Imidazo[1,2-a]pyridines GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation

References

"spectroscopic data (NMR, IR, MS) of Methyl imidazo[1,2-a]pyridine-6-carboxylate hydrochloride"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of Methyl imidazo[1,2-a]pyridine-6-carboxylate Hydrochloride

Introduction

The imidazo[1,2-a]pyridine scaffold is a quintessential example of a "privileged structure" in medicinal chemistry and materials science. Its unique electronic and structural properties have established it as a core component in a multitude of bioactive compounds, including antifungal, anti-inflammatory, and antitumor agents.[1][2][3] Furthermore, the inherent fluorescence of this bicyclic system makes it a valuable fluorophore in biological imaging and for the development of organic electronics.[1][3]

This technical guide focuses on a specific derivative, This compound . As a functionalized member of this important chemical class, its unambiguous structural characterization is paramount for researchers in drug discovery, chemical synthesis, and quality control. This document provides a comprehensive analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to elucidate and confirm its structure. We will delve into not just the data itself, but the causality behind experimental choices and the logic of spectral interpretation, offering field-proven insights for scientists and development professionals.

Compound Property Value
IUPAC Name This compound
CAS Number 957120-91-1[4]
Molecular Formula C₉H₉ClN₂O₂[4]
Molecular Weight 212.63 g/mol [4]
Chemical Structure

Workflow for Spectroscopic Analysis

The structural confirmation of a novel or synthesized compound is a multi-faceted process. Each spectroscopic technique provides a unique piece of the structural puzzle. The workflow below illustrates how these techniques are integrated to build a complete and validated chemical profile.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Interpretation cluster_confirm Final Confirmation Prep Compound Synthesis & Purification NMR NMR Spectroscopy (¹H, ¹³C) Prep->NMR IR FT-IR Spectroscopy Prep->IR MS Mass Spectrometry (ESI-MS) Prep->MS NMR_Data C-H Framework Connectivity NMR->NMR_Data IR_Data Functional Group Identification IR->IR_Data MS_Data Molecular Weight & Fragmentation MS->MS_Data Confirm Integrated Structural Elucidation NMR_Data->Confirm IR_Data->Confirm MS_Data->Confirm MS_Fragmentation_Pathway M_H [M+H]⁺ m/z = 177 Frag1 [M+H - CH₃OH]⁺ m/z = 145 M_H->Frag1 - CH₃OH Frag3 [M+H - COOCH₃]⁺ m/z = 118 M_H->Frag3 - •COOCH₃ Frag2 [M+H - CO]⁺ m/z = 117 Frag1->Frag2 - CO

References

The Imidazo[1,2-a]pyridine Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,2-a]pyridine core is a nitrogen-bridged heterocyclic system that has garnered significant attention in medicinal chemistry due to its versatile biological profile. This bicyclic scaffold is a key pharmacophore in a variety of clinically approved drugs and serves as a promising template for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the diverse biological activities exhibited by imidazo[1,2-a]pyridine derivatives, with a focus on their anticancer, antimicrobial, antiviral, anti-inflammatory, and central nervous system (CNS) modulatory properties. We will delve into the mechanisms of action, structure-activity relationships (SAR), and provide detailed, field-proven experimental protocols for the biological evaluation of these compounds. This guide is intended to be a valuable resource for researchers engaged in the discovery and development of next-generation therapeutics based on this privileged scaffold.

The Imidazo[1,2-a]pyridine Core: A Foundation for Diverse Bioactivity

The imidazo[1,2-a]pyridine skeleton is a fused bicyclic 5,6-heterocycle that has proven to be a "drug prejudice" scaffold in medicinal chemistry. Its unique structural and electronic properties allow for diverse substitutions, enabling the fine-tuning of its pharmacological profile. Several commercially available drugs, such as the hypnotic zolpidem, the anxiolytic alpidem, and the gastroprotective zolimidine, feature this core structure, highlighting its therapeutic relevance.[1] The wide spectrum of biological activities reported for imidazo[1,2-a]pyridine derivatives underscores the immense potential of this scaffold in addressing a multitude of therapeutic needs.[2][3]

Anticancer Activity: Targeting Key Oncogenic Pathways

Imidazo[1,2-a]pyridine derivatives have emerged as a promising class of anticancer agents, demonstrating potent activity against a range of cancer cell lines, including those of the breast, colon, lung, melanoma, and cervix.[4][5] Their mechanisms of action are multifaceted, often involving the inhibition of critical signaling pathways that are dysregulated in cancer.

Mechanism of Action: Kinase Inhibition and Induction of Apoptosis

A primary anticancer mechanism of imidazo[1,2-a]pyridines is the inhibition of protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[6][7] A significant target is the PI3K/Akt/mTOR pathway , a central signaling cascade that is frequently hyperactivated in various cancers.[3][4] Certain derivatives have shown potent inhibition of PI3Kα with IC50 values in the nanomolar range, leading to the induction of apoptosis in cancer cells.[2] For instance, one derivative with a bioisosteric 1,2,4-oxadiazole substituent exhibited a PI3Kα IC50 of 2 nM and induced apoptosis in T47D breast cancer cells.[2] Another compound, ethyl 6-(5-(phenyl sulfonamide)pyridin-3-yl)imidazo[1,2-a]pyridine-3-carboxylate, effectively inhibits the PI3K/Akt/mTOR pathway in non-small cell lung cancer cells, triggering intrinsic apoptosis.[2]

Beyond the PI3K/Akt/mTOR pathway, imidazo[1,2-a]pyridine derivatives have been shown to target other important kinases such as c-KIT , Cyclin-Dependent Kinases (CDKs), and Epidermal Growth Factor Receptor (EGFR).[8] Some 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives have demonstrated excellent inhibitory activity against imatinib-resistant c-KIT mutants, with IC50 values in the nanomolar range.[8][9]

The anticancer effects of these compounds are also mediated by the induction of apoptosis (programmed cell death) and cell cycle arrest . Treatment of cancer cells with imidazo[1,2-a]pyridine derivatives has been shown to increase the levels of pro-apoptotic proteins like Bax and active caspase-9, while also upregulating cell cycle inhibitors such as p53 and p21.[2][10][11]

IP Imidazo[1,2-a]pyridine Derivative PI3K PI3K IP->PI3K Inhibition Apoptosis Apoptosis IP->Apoptosis Induction p53 p53 IP->p53 Upregulation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CellCycleArrest Cell Cycle Arrest mTOR->CellCycleArrest p21 p21 p53->p21 p21->CellCycleArrest Induction

Caption: Anticancer mechanism of Imidazo[1,2-a]pyridines via PI3K/Akt/mTOR inhibition.

Structure-Activity Relationship (SAR)

The anticancer potency of imidazo[1,2-a]pyridine derivatives is significantly influenced by the nature and position of substituents on the heterocyclic core. SAR studies have revealed several key insights:

  • Substitution at the 2- and 3-positions: Modifications at these positions are crucial for activity. For instance, the introduction of a 4-fluorophenyl group at the 2-position has been associated with enhanced anticonvulsant activity in some series, a property that can be relevant in certain cancer contexts.

  • Aromatic and heteroaromatic substitutions: The attachment of various aryl and heteroaryl moieties can modulate the kinase inhibitory profile and cellular potency.

  • Side chain modifications: The nature of the side chain plays a vital role in determining the specific kinase targets and overall anticancer efficacy.

Quantitative Data on Anticancer Activity
Compound IDCancer Cell LineIC50 (µM)Reference
Compound 6 A375 (Melanoma)9.7[2]
Compound 6 HeLa (Cervical)35.0[2]
Compound 9d MCF-7 (Breast)2.35[1]
Compound 9d HeLa (Cervical)10.89[1]
Compound 12b Hep-2 (Laryngeal)11
Compound 12b HepG2 (Hepatocellular)13
IP-5 HCC1937 (Breast)45[10][11]
IP-6 HCC1937 (Breast)47.7[10][11]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as a measure of cell viability, proliferation, and cytotoxicity.[2][8][12]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Imidazo[1,2-a]pyridine test compounds

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight at 37°C in a 5% CO₂ incubator.[12]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for the desired exposure time (e.g., 48 hours).[12]

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.[8]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[2][8][12]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Data Analysis A Seed Cells in 96-well Plate C Treat Cells with Compounds (48h) A->C B Prepare Compound Serial Dilutions B->C D Add MTT Reagent (2-4h incubation) C->D E Solubilize Formazan Crystals D->E F Read Absorbance (570 nm) E->F G Calculate % Viability and IC50 F->G

Caption: Experimental workflow for the MTT cytotoxicity assay.

Antimicrobial Activity: A Broad Spectrum of Action

Imidazo[1,2-a]pyridine derivatives have demonstrated significant activity against a wide range of microbial pathogens, including bacteria, fungi, and mycobacteria.

Antibacterial and Antifungal Activity

Several imidazo[1,2-a]pyridine derivatives have shown potent antibacterial activity against both Gram-positive and Gram-negative bacteria, with some compounds exhibiting minimum inhibitory concentrations (MICs) in the low microgram per milliliter range. For example, a series of imidazo[1,2-a]pyridinyl-chalcones showed MIC values ranging from 3.125 to 200 µg/mL against various bacterial strains.[3] The antifungal activity of these derivatives has also been reported, with some compounds showing efficacy against Candida albicans and Aspergillus fumigatus.[13][14] One study reported imidazo[1,2-a]pyridine-based chalcone hybrids with MICs ranging from 47.65 to 180.94 µM against Aspergillus fumigatus.[15]

Mechanism of Action: The exact mechanisms of antibacterial and antifungal action are still under investigation for many derivatives, but they are thought to involve the disruption of cell wall synthesis, inhibition of essential enzymes, or interference with nucleic acid synthesis.

Structure-Activity Relationship (SAR): For antibacterial chalcone derivatives, the presence of electron-donating groups on the phenyl ring was associated with a broader spectrum of activity, while electron-withdrawing or bulky groups tended to decrease activity.[3]

Antitubercular Activity

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for new antitubercular drugs. Imidazo[1,2-a]pyridine derivatives have emerged as a highly promising class of anti-TB agents.[1][2][5][10] Several compounds have demonstrated excellent in vitro activity against replicating, non-replicating, MDR, and XDR Mtb strains, with MIC values in the sub-micromolar range.[1][5]

Mechanism of Action: A key target for some of the most potent antitubercular imidazo[1,2-a]pyridines is the cytochrome bcc complex (QcrB) , a component of the electron transport chain that is essential for ATP synthesis in Mtb.[5]

Structure-Activity Relationship (SAR): SAR studies have been instrumental in optimizing the anti-TB activity of this class of compounds. For example, in a series of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides, modifications to the carboxamide side chain were shown to significantly impact potency.[5]

Quantitative Data on Antimicrobial Activity
Compound ClassMicroorganismActivity (MIC)Reference
Imidazo[1,2-a]pyridinyl-chalconesS. aureus3.125 - 6.25 µg/mL
Imidazo[1,2-a]pyridine-chalcone hybridsA. fumigatus47.65 - 180.94 µM
2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamidesM. tuberculosis (MDR)0.07 - 2.2 µM[5]
N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamidesM. tuberculosis (DS)0.069 - 0.174 µM[5]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

  • Bacterial or fungal strain of interest

  • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)

  • Imidazo[1,2-a]pyridine test compounds

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism from a fresh culture, adjusting the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension in broth to achieve the final desired inoculum concentration (typically 5 x 10⁵ CFU/mL).

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth medium directly in the wells of a 96-well plate.

  • Inoculation: Add a standardized volume of the microbial inoculum to each well containing the compound dilutions. Include a growth control well (inoculum without compound) and a sterility control well (broth only).

  • Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Experimental Protocol: Microplate Alamar Blue Assay (MABA) for Anti-TB Activity

The MABA is a colorimetric assay used to determine the MIC of compounds against M. tuberculosis.[10]

Materials:

  • M. tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with ADC

  • Imidazo[1,2-a]pyridine test compounds

  • Alamar Blue reagent

  • Sterile 96-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of M. tuberculosis H37Rv.

  • Inoculation and Incubation: Add the inoculum to each well and incubate the plate at 37°C for 5-7 days.

  • Alamar Blue Addition: Add Alamar Blue solution to a control well. If the color changes from blue to pink (indicating bacterial growth), add Alamar Blue to all other wells.

  • MIC Determination: Incubate for another 24 hours. The MIC is the lowest compound concentration that prevents the color change from blue to pink.

Antiviral Activity: Inhibiting Viral Replication

Imidazo[1,2-a]pyridine derivatives have also shown promise as antiviral agents, with activity reported against several viruses, including Human Immunodeficiency Virus (HIV) and influenza virus.[9][16][17][18]

Anti-HIV Activity

Certain 3-aminoimidazo[1,2-a]pyridine derivatives have been identified as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1.[17] These compounds have shown potent inhibition of HIV-1 reverse transcriptase activity in vitro, with IC50 values in the low micromolar range.[17]

Anti-Influenza Activity

Imidazo[1,2-a]pyrazine derivatives, which are structurally related to imidazo[1,2-a]pyridines, have demonstrated potent and broad-spectrum anti-influenza activity, including against oseltamivir-resistant strains.[16] The mechanism of action for some of these compounds involves the inhibition of the viral nucleoprotein (NP), preventing its nuclear accumulation and inducing its clustering.[16]

Experimental Protocol: Influenza Virus Plaque Reduction Assay

This assay is used to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (IC50).

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Influenza virus stock

  • Complete cell culture medium

  • Imidazo[1,2-a]pyridine test compounds

  • Semi-solid overlay medium (e.g., containing Avicel or agarose)

  • Crystal violet staining solution

Procedure:

  • Cell Seeding: Seed MDCK cells in 6- or 12-well plates to form a confluent monolayer.

  • Virus Infection: Prepare serial dilutions of the influenza virus. Infect the MDCK cell monolayers with the virus in the presence of varying concentrations of the test compound.

  • Overlay and Incubation: After a 1-hour adsorption period, remove the virus inoculum and add the semi-solid overlay medium containing the test compound. Incubate the plates at 37°C for 2-3 days until plaques are visible.

  • Plaque Visualization: Fix the cells and stain with crystal violet to visualize the plaques.

  • Data Analysis: Count the number of plaques in each well. The IC50 value is calculated as the compound concentration that reduces the number of plaques by 50% compared to the virus control.

Anti-inflammatory Activity: Modulation of Inflammatory Pathways

Imidazo[1,2-a]pyridine derivatives have been investigated for their anti-inflammatory properties, with some compounds showing inhibitory activity against cyclooxygenase (COX) enzymes.[12][19][20]

Mechanism of Action: The anti-inflammatory effects of these compounds are often attributed to the inhibition of COX-1 and COX-2 , enzymes that are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. Some derivatives have shown selective inhibition of COX-2, which is desirable as it may reduce the gastrointestinal side effects associated with non-selective NSAIDs.

Quantitative Data on COX Inhibition
Compound ClassEnzymeIC50Reference
Pyridazine derivatives (for comparison)COX-20.18 - 0.26 µM[19]
Cyclic imides (for comparison)COX-20.15 - 0.90 µM[20]
Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes.

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • Hematin (cofactor)

  • Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

  • Imidazo[1,2-a]pyridine test compounds

  • 96-well plate

  • Spectrophotometer

Procedure:

  • Reagent Preparation: Prepare solutions of the enzymes, cofactors, and test compounds at various concentrations.

  • Enzyme Incubation: In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the wells. Add the test compounds and incubate to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Detection: The peroxidase activity of COX is monitored by the appearance of oxidized TMPD, which can be measured colorimetrically at 590 nm.

  • Data Analysis: The percentage of COX inhibition is calculated for each compound concentration. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

Central Nervous System (CNS) Activity: Modulating Neuronal Function

The imidazo[1,2-a]pyridine scaffold is well-known for its CNS activity, with zolpidem and alpidem being prominent examples.[4][11][21] The primary mechanism of action for the hypnotic and anxiolytic effects of these drugs is the modulation of the GABA-A receptor .[4][6][7][11][21][22]

Mechanism of Action: Zolpidem acts as a positive allosteric modulator of the GABA-A receptor, binding to the benzodiazepine site.[21][22] It exhibits a higher affinity for GABA-A receptors containing the α1 subunit, which is thought to mediate its sedative-hypnotic effects.[4] Alpidem, on the other hand, was developed as an anxiolytic and also interacts with GABA-A receptors.[11] Some 2-phenyl-imidazo[1,2-a]pyridine derivatives have also been shown to be potent and selective ligands for the peripheral benzodiazepine receptor (PBR), stimulating neurosteroid synthesis and exhibiting anticonflict effects.[23]

Experimental Protocol: Radioligand Binding Assay for GABA-A Receptor

This assay is used to determine the affinity of a compound for the GABA-A receptor.

Materials:

  • Rat brain membrane preparation

  • Radioligand (e.g., [³H]muscimol or [³H]flunitrazepam)

  • Imidazo[1,2-a]pyridine test compounds

  • Assay buffer

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Membrane Preparation: Prepare a crude membrane fraction from rat brain tissue.

  • Binding Assay: In a 96-well plate, incubate the membrane preparation with the radioligand and varying concentrations of the unlabeled test compound.

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters to separate the bound and free radioligand.

  • Radioactivity Measurement: Wash the filters and measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding (determined in the presence of a saturating concentration of an unlabeled ligand) from the total binding. The IC50 value of the test compound is determined, and the inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation.

cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis A Prepare Brain Membrane Homogenate C Incubate Membranes, Radioligand, and Test Compound A->C B Prepare Radioligand and Test Compound Dilutions B->C D Separate Bound and Free Ligand by Filtration C->D E Measure Radioactivity (Scintillation Counting) D->E F Calculate Specific Binding, IC50, and Ki E->F

Caption: Workflow for a radioligand binding assay for the GABA-A receptor.

Conclusion and Future Perspectives

The imidazo[1,2-a]pyridine scaffold has unequivocally established itself as a privileged structure in medicinal chemistry, giving rise to a plethora of biologically active compounds with diverse therapeutic potential. From targeting key oncogenic pathways in cancer to combating drug-resistant microbes and modulating neuronal function in the CNS, the versatility of this heterocyclic system is remarkable. The continued exploration of the chemical space around the imidazo[1,2-a]pyridine core, guided by a deeper understanding of structure-activity relationships and mechanistic insights, holds immense promise for the discovery of novel and improved therapies for a wide range of human diseases. The experimental protocols detailed in this guide provide a robust framework for researchers to evaluate the biological activities of new derivatives and contribute to the advancement of this exciting field of drug discovery.

References

A Senior Application Scientist's Guide to the Synthesis of Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2][3] Its rigid, bicyclic framework is a key feature in several marketed drugs, including Zolpidem for insomnia, Alpidem for anxiety, and Zolimidine for peptic ulcers, highlighting its therapeutic significance.[4][5] This guide provides a comprehensive overview of the principal synthetic strategies for constructing this vital heterocyclic system, moving from classical foundations to modern, high-efficiency methodologies. The focus is not merely on the reaction protocols but on the underlying principles that govern these transformations, offering researchers the insight needed to select and optimize synthetic routes for drug discovery and development.

Foundational Strategies: The Cornerstone of Imidazo[1,2-a]pyridine Synthesis

The most traditional and direct methods for constructing the imidazo[1,2-a]pyridine core involve the condensation of 2-aminopyridines with bifunctional reagents. These methods, while established, continue to be relevant due to their simplicity and the ready availability of starting materials.

Condensation with α-Halocarbonyl Compounds

One of the most fundamental approaches involves the reaction of a 2-aminopyridine with an α-haloketone.[5][6] This transformation proceeds via a two-step sequence: an initial SN2 reaction where the endocyclic nitrogen of the 2-aminopyridine displaces the halide, followed by an intramolecular condensation between the exocyclic amino group and the ketone to form the five-membered imidazole ring.

The causality behind this regioselectivity lies in the higher nucleophilicity of the pyridine ring nitrogen compared to the exocyclic amino group. This initial alkylation is the key step that sets up the subsequent intramolecular cyclization.[5][6] Recent advancements have demonstrated that this reaction can be performed efficiently under catalyst-free and solvent-free conditions, enhancing its environmental friendliness.[7] For instance, the reaction between 2-aminopyridines and α-bromo/chloroketones can proceed efficiently at 60°C without any catalyst, driven by the inherent nucleophilicity of the reactants.[7]

an_graph cluster_mech Mechanism: α-Haloketone Condensation START 2-Aminopyridine + α-Haloketone STEP1 SN2 Attack (Pyridine N on α-Carbon) START->STEP1 Step 1 INTERMEDIATE N-Alkylated Pyridinium Salt (Intermediate) STEP1->INTERMEDIATE STEP2 Intramolecular Cyclization (Amine attacks Carbonyl) INTERMEDIATE->STEP2 Step 2 CYCLIZED Cyclized Intermediate (Hemiaminal-like) STEP2->CYCLIZED STEP3 Dehydration (-H2O) CYCLIZED->STEP3 Step 3 END Imidazo[1,2-a]pyridine STEP3->END gbb_mechanism cluster_gbb Groebke–Blackburn–Bienaymé (GBB) Mechanism REACTANTS 2-Aminopyridine + Aldehyde + Isocyanide STEP1 Imine Formation (+ Acid Catalyst) REACTANTS->STEP1 IMINE Protonated Imine Intermediate STEP1->IMINE STEP2 [4+1] Cycloaddition (Isocyanide Attack) IMINE->STEP2 SPIRO Spiro Intermediate STEP2->SPIRO STEP3 Retro-Aza-Ene Reaction ([1,5]-Hydride Shift) SPIRO->STEP3 PRODUCT 3-Amino-Imidazo[1,2-a]pyridine STEP3->PRODUCT

References

Unlocking the Therapeutic Potential: A Pharmacological Profile of Methyl Imidazo[1,2-a]pyridine-6-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1][2] This bicyclic heterocyclic system is present in approved drugs such as Zolpidem (an insomnia therapeutic), Alpidem (an anxiolytic), and Zolimidine (a gastroprotective agent), underscoring its therapeutic relevance.[3] The versatility of this scaffold has led to the exploration of its derivatives for a wide array of pharmacological activities, including anticancer, antimycobacterial, anti-inflammatory, and antiulcer properties.[2][4][5] This guide provides an in-depth technical overview of the pharmacological profile of Methyl imidazo[1,2-a]pyridine-6-carboxylate hydrochloride, a specific derivative, by contextualizing it within the broader landscape of imidazo[1,2-a]pyridine pharmacology and outlining a strategic experimental approach for its characterization.

Anticipated Pharmacological Activities and Mechanistic Insights

Based on extensive research into the imidazo[1,2-a]pyridine core, several key therapeutic areas warrant investigation for this compound.

Antimycobacterial Activity: A New Frontier in Tuberculosis Treatment

Derivatives of imidazo[1,2-a]pyridine have emerged as a potent new class of agents against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[3][6]

Mechanism of Action: A primary target for many imidazo[1,2-a]pyridine-based antitubercular agents is the ubiquinol-cytochrome c reductase (QcrB), a crucial component of the electron transport chain involved in cellular respiration and ATP synthesis.[6][7] Inhibition of QcrB disrupts the energy metabolism of the bacterium, leading to cell death. Other potential mechanisms include the inhibition of mycobacterial ATP synthesis and pantothenate synthetase.[3][7]

Experimental Workflow for Antimycobacterial Evaluation:

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Efficacy A Primary Screen: M. tuberculosis H37Rv (MIC Determination) B Secondary Screen: MDR & XDR Strains (MIC Determination) A->B Active Compounds C Cytotoxicity Assay: (e.g., Vero, HepG2 cells) A->C Selectivity Index D Target-Based Assays: QcrB Inhibition Assay B->D G Pharmacokinetic Profiling: (Mouse Model - PO, IV) C->G Compounds with Favorable Therapeutic Window E Whole-Cell Respiration Assay: (e.g., Seahorse Analyzer) D->E F ATP Synthesis Assay D->F H Mouse Model of TB Infection: (Efficacy Studies) G->H

Caption: Workflow for assessing the antimycobacterial potential of novel compounds.

Key Data for Comparison:

Compound ClassTargetPotency (MIC)Reference
Imidazo[1,2-a]pyridine-3-carboxamidesM. tuberculosis≤0.006 µM[6][8]
Imidazo[1,2-a]pyridine ethersMycobacterial ATP synthesisMIC <0.5 µM[3]
Anticancer Potential: Targeting Key Signaling Pathways

The imidazo[1,2-a]pyridine scaffold has been investigated for its anticancer properties, with derivatives showing activity against various cancer cell lines.[9]

Potential Mechanisms of Action:

  • Kinase Inhibition: Certain derivatives have been identified as inhibitors of key kinases involved in cancer progression, such as Platelet-Derived Growth Factor Receptor (PDGFR).[10]

  • Covalent Inhibition: The scaffold can be modified to include "warheads" that form covalent bonds with specific targets, such as KRAS G12C.[4]

  • Wnt/β-catenin Signaling Inhibition: Some imidazo[1,2-a]pyridines have been shown to inhibit the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer.[11]

  • Induction of Apoptosis and Cell Cycle Arrest: Studies have shown that these compounds can induce apoptosis and cause cell cycle arrest in cancer cells, often through modulation of proteins like p53 and p21.[9]

Experimental Protocol for Anticancer Activity Screening:

  • Cell Viability Assays:

    • Utilize a panel of cancer cell lines representing different tumor types (e.g., breast, lung, colon).

    • Perform MTT or similar assays to determine the half-maximal inhibitory concentration (IC50) after 24, 48, and 72 hours of treatment.

  • Clonogenic Survival Assay:

    • Assess the long-term effect of the compound on the ability of single cells to form colonies.

  • Mechanism of Action Studies (for active compounds):

    • Western Blot Analysis: Probe for markers of apoptosis (cleaved PARP, caspases 7 and 8) and cell cycle arrest (p53, p21).[9]

    • Kinase Inhibition Assays: Screen against a panel of relevant kinases (e.g., PDGFR).

    • Wnt Signaling Reporter Assay: Use a luciferase reporter assay to measure the inhibition of the Wnt/β-catenin pathway.[11]

  • In Vivo Xenograft Models:

    • Evaluate the in vivo efficacy of promising compounds in mouse models bearing human tumor xenografts.[10]

Illustrative Data:

Imidazo[1,2-a]pyridine DerivativeCancer Cell LineActivity (IC50)Reference
IP-5HCC1937 (Breast Cancer)45 µM[9]
HB9A549 (Lung Cancer)50.56 µM[12]
HB10HepG2 (Liver Carcinoma)51.52 µM[12]
Anti-inflammatory and Analgesic Properties: COX-2 Inhibition

Recent studies have highlighted the potential of imidazo[1,2-a]pyridine derivatives as selective cyclooxygenase-2 (COX-2) inhibitors. COX-2 is a key enzyme in the inflammatory pathway, and its inhibition is a validated strategy for treating inflammation and pain.

Mechanism of Action: These compounds are designed to fit into the active site of the COX-2 enzyme, with specific moieties like a methylsulfonyl group forming hydrogen bonds with key residues such as Arg-513 and His-90, leading to selective inhibition.

Screening Cascade for COX-2 Inhibitors:

G A In Silico Docking (vs. COX-1 & COX-2) B In Vitro COX-1/COX-2 Inhibition Assay (Fluorescent Kit) A->B Prioritize Selective Compounds C In Vivo Analgesic Activity (Writhing Test in Mice) B->C Potent & Selective Inhibitors D Antiplatelet Activity Assay (vs. Arachidonic Acid-Induced Aggregation) B->D Assess COX-1 Mediated Side Effects

Caption: Experimental cascade for identifying and validating novel COX-2 inhibitors.

Performance of Lead Compounds:

CompoundCOX-2 IC50Selectivity Index (COX-1/COX-2)In Vivo Analgesic ED50Reference
Derivative 5j0.05 µM>30012.38 mg/kg
Derivative 5i0.08 µM897.19Not Reported[13]

Pharmacokinetic Considerations

A critical aspect of drug development is understanding the pharmacokinetic profile of a compound. For imidazo[1,2-a]pyridine derivatives, in vivo studies in mice have been conducted to evaluate parameters such as bioavailability, half-life, and clearance.[6][8] For instance, certain antitubercular derivatives have shown promising oral bioavailability (31.1%) and a long half-life (13.2 h) in mice.[3] The inclusion of fluorine-substituted piperidines has been shown to reduce P-glycoprotein (Pgp) mediated efflux and improve bioavailability in some series.[10]

Conclusion and Future Directions

This compound belongs to a class of compounds with immense therapeutic potential. The robust body of literature on the imidazo[1,2-a]pyridine scaffold provides a clear roadmap for the pharmacological characterization of this specific derivative. The initial focus should be on high-throughput screening against M. tuberculosis and a diverse panel of cancer cell lines, given the high hit rates observed for this scaffold in these areas. Positive hits should then be subjected to rigorous mechanistic studies and in vivo evaluation. The structural simplicity of the methyl ester at the 6-position offers a valuable starting point for further structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties. The continued exploration of this privileged scaffold is a promising avenue for the discovery of novel therapeutic agents.

References

An In-depth Technical Guide to the Mechanisms of Action of Imidazo[1,2-a]pyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to the broad spectrum of biological activities exhibited by its derivatives.[1][2][3][4] This versatile core is present in several commercially available drugs, including zolpidem and alpidem, and is a focal point in the discovery of novel therapeutic agents.[1][2] This technical guide provides a comprehensive exploration of the primary mechanisms of action through which imidazo[1,2-a]pyridine compounds exert their pharmacological effects, with a focus on their anticancer, antimicrobial, and anti-inflammatory activities. As a senior application scientist, the following sections will not only detail these mechanisms but also provide insights into the experimental designs and protocols crucial for their elucidation, reflecting a synthesis of technical accuracy and field-proven experience.

Introduction: The Imidazo[1,2-a]pyridine Scaffold - A Privileged Structure in Drug Discovery

Imidazo[1,2-a]pyridines are nitrogen-based heterocyclic compounds that have demonstrated a remarkable diversity of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and anticonvulsant properties.[1][2][5] Their rigid, planar structure and tunable electronic properties make them ideal candidates for interacting with a variety of biological targets. The continuous development of novel synthetic methodologies has further fueled the exploration of this scaffold, allowing for the generation of extensive libraries of derivatives with diverse substitution patterns.[6][7][8] This guide will delve into the molecular intricacies of how these compounds function, providing a robust framework for researchers engaged in their study and development.

Anticancer Mechanisms of Action

Imidazo[1,2-a]pyridine derivatives have emerged as a promising class of anticancer agents, primarily due to their ability to modulate key signaling pathways and cellular processes that are often dysregulated in cancer.[9][10][11] The principal anticancer mechanisms include the inhibition of protein kinases, disruption of microtubule dynamics, and the induction of cell cycle arrest and apoptosis.

Inhibition of Protein Kinases

Protein kinases are crucial regulators of cellular signaling, and their aberrant activity is a hallmark of many cancers.[12] Imidazo[1,2-a]pyridines have been extensively investigated as kinase inhibitors, with several derivatives showing potent activity against key oncogenic kinases.[12]

2.1.1. The PI3K/Akt/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a central signaling cascade that governs cell growth, proliferation, and survival.[13][14] Its hyperactivation is a frequent event in a wide range of human cancers. Several imidazo[1,2-a]pyridine derivatives have been designed as potent inhibitors of this pathway, often targeting the ATP-binding site of PI3K.[15][16] Inhibition of this pathway by these compounds leads to decreased phosphorylation of Akt and mTOR, ultimately resulting in reduced cell proliferation and the induction of apoptosis.[10][15][16]

Experimental Protocol: In Vitro PI3K/Akt Kinase Inhibition Assay

  • Principle: This assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by a specific kinase (e.g., PI3K, Akt). The level of phosphorylation can be quantified using various detection methods, such as fluorescence, luminescence, or radioactivity.

  • Step-by-Step Methodology:

    • Reagent Preparation:

      • Prepare a stock solution of the imidazo[1,2-a]pyridine test compound in a suitable solvent (e.g., DMSO).

      • Prepare a kinase buffer (e.g., Tris-HCl, MgCl2, DTT).

      • Prepare a solution of the kinase (e.g., recombinant human PI3Kα or Akt1) and its specific substrate (e.g., phosphatidylinositol for PI3K, a peptide substrate for Akt).

      • Prepare an ATP solution.

    • Assay Procedure (in a 96- or 384-well plate):

      • Add the kinase and substrate to each well.

      • Add serial dilutions of the test compound to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).

      • Initiate the kinase reaction by adding ATP.

      • Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

    • Detection:

      • Stop the reaction (e.g., by adding EDTA).

      • Add the detection reagent. For example, in a fluorescence-based assay, this could be a phosphorylation-specific antibody labeled with a fluorophore.

      • Measure the signal (e.g., fluorescence intensity) using a plate reader.

    • Data Analysis:

      • Calculate the percentage of inhibition for each compound concentration relative to the positive control.

      • Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

  • Causality Behind Experimental Choices: The choice of kinase and substrate is dictated by the specific research question. Using recombinant human kinases ensures the direct inhibitory effect of the compound on the target is measured. The ATP concentration is typically kept close to the Michaelis-Menten constant (Km) to allow for competitive inhibitors to be identified effectively.

2.1.2. Cyclin-Dependent Kinases (CDKs)

CDKs are a family of protein kinases that regulate the cell cycle. Their dysregulation can lead to uncontrolled cell proliferation, a characteristic of cancer. Imidazo[1,2-a]pyridine-based compounds have been developed as potent and selective CDK inhibitors, inducing cell cycle arrest and apoptosis.[9]

Inhibition of Tubulin Polymerization

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and are critical for cell division, intracellular transport, and cell shape maintenance.[8] Compounds that interfere with tubulin polymerization are effective anticancer agents. Several imidazo[1,2-a]pyridine derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[8][17][18] These compounds often bind to the colchicine-binding site on β-tubulin.[8]

Experimental Protocol: In Vitro Tubulin Polymerization Assay

  • Principle: This assay spectrophotometrically measures the increase in turbidity as purified tubulin polymerizes into microtubules. Inhibitors of polymerization will prevent or reduce this increase in turbidity.

  • Step-by-Step Methodology:

    • Reagent Preparation:

      • Prepare a stock solution of the imidazo[1,2-a]pyridine test compound in a suitable solvent.

      • Prepare a tubulin polymerization buffer (e.g., MES buffer containing MgCl2, EGTA, and GTP).

      • Use commercially available, high-purity tubulin.

    • Assay Procedure (in a temperature-controlled spectrophotometer):

      • Pipette the tubulin polymerization buffer into a cuvette.

      • Add the test compound or a known inhibitor/promoter of tubulin polymerization (e.g., colchicine as an inhibitor, paclitaxel as a promoter).

      • Add the purified tubulin to the cuvette and mix gently.

      • Place the cuvette in the spectrophotometer and monitor the change in absorbance at 340 nm over time at 37°C.

    • Data Analysis:

      • Plot the absorbance versus time to generate polymerization curves.

      • Compare the curves of the test compound-treated samples to the control samples to determine the inhibitory effect.

      • Calculate the IC50 value by testing a range of compound concentrations.

  • Causality Behind Experimental Choices: Using highly purified tubulin is critical to ensure that the observed effect is due to direct interaction with tubulin and not with other microtubule-associated proteins. The inclusion of GTP is essential as it is required for tubulin polymerization. Monitoring the reaction at 37°C is necessary as polymerization is a temperature-dependent process.

Induction of Cell Cycle Arrest and Apoptosis

A common outcome of the aforementioned mechanisms is the induction of cell cycle arrest and apoptosis (programmed cell death). Imidazo[1,2-a]pyridine compounds have been shown to arrest cancer cells in different phases of the cell cycle, most commonly the G2/M phase, which is consistent with the inhibition of tubulin polymerization or CDK activity.[15] Following cell cycle arrest, these compounds can trigger either the intrinsic or extrinsic apoptotic pathways, leading to the activation of caspases and ultimately, cell death.[10][15]

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

  • Principle: This method uses a fluorescent dye, such as propidium iodide (PI), that stoichiometrically binds to DNA.[19] The fluorescence intensity of the stained cells is directly proportional to their DNA content, allowing for the discrimination of cells in the G0/G1, S, and G2/M phases of the cell cycle.[19]

  • Step-by-Step Methodology:

    • Cell Culture and Treatment:

      • Seed cancer cells in a multi-well plate and allow them to adhere.

      • Treat the cells with various concentrations of the imidazo[1,2-a]pyridine compound for a specific duration (e.g., 24 or 48 hours).

    • Cell Harvesting and Fixation:

      • Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).[20]

      • Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping.[3][21] Store at -20°C for at least 2 hours.[3]

    • Staining:

      • Wash the fixed cells with PBS to remove the ethanol.

      • Resuspend the cells in a staining solution containing PI and RNase A (to prevent staining of RNA).[19][21]

      • Incubate in the dark at room temperature for 15-30 minutes.[3][21]

    • Flow Cytometry Analysis:

      • Analyze the stained cells using a flow cytometer.

      • Collect data from at least 10,000 cells per sample.

    • Data Analysis:

      • Use cell cycle analysis software to generate a histogram of DNA content and quantify the percentage of cells in each phase of the cell cycle.

  • Causality Behind Experimental Choices: Ethanol fixation is a crucial step as it permeabilizes the cell membrane, allowing the PI to enter and stain the DNA. The inclusion of RNase A is essential for accurate DNA content measurement, as PI can also bind to double-stranded RNA.

Experimental Protocol: Apoptosis Detection by Annexin V/PI Staining

  • Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells when conjugated to a fluorochrome like FITC. Propidium iodide (PI) is a fluorescent dye that can only enter cells with a compromised membrane, thus staining late apoptotic and necrotic cells.[6][10][11]

  • Step-by-Step Methodology:

    • Cell Culture and Treatment: Treat cells with the imidazo[1,2-a]pyridine compound as described for the cell cycle analysis.

    • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

    • Staining:

      • Resuspend the cells in 1X Annexin V binding buffer.[10]

      • Add Annexin V-FITC and PI to the cell suspension.[10]

      • Incubate for 15 minutes at room temperature in the dark.[10]

    • Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour of staining.

    • Data Analysis: Differentiate between four cell populations:

      • Viable cells (Annexin V-negative, PI-negative)

      • Early apoptotic cells (Annexin V-positive, PI-negative)

      • Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)

      • Necrotic cells (Annexin V-negative, PI-positive)

  • Causality Behind Experimental Choices: The use of a calcium-containing binding buffer is critical for the interaction between Annexin V and PS. Analyzing the samples promptly after staining is important to minimize changes in the cell populations over time.

Table 1: Anticancer Activity of Representative Imidazo[1,2-a]pyridine Derivatives

Compound IDTargetCancer Cell LineIC50 (µM)Reference
Compound A PI3KαT47D (Breast)0.002[15]
Compound B TubulinA549 (Lung)2.8[17]
Compound C CDK1/2HCT116 (Colon)~0.05[9]
Compound 6 Akt/mTORA375 (Melanoma)9.7[15]
Compound 6d TubulinA549 (Lung)2.8[17]

Antimicrobial Mechanisms of Action

The rise of antimicrobial resistance has created an urgent need for new antibacterial and antifungal agents. Imidazo[1,2-a]pyridine derivatives have shown significant promise in this area, particularly as antitubercular agents.[21]

Antitubercular Activity

Several imidazo[1,2-a]pyridine compounds have demonstrated potent activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[21]

3.1.1. Inhibition of the Cytochrome bc1 Complex (QcrB)

A key target for some antitubercular imidazo[1,2-a]pyridines is the ubiquinol-cytochrome c reductase (QcrB), a component of the electron transport chain.[5][22][23] Inhibition of QcrB disrupts cellular respiration and depletes the cell of ATP, leading to bacterial death.[22]

3.1.2. Inhibition of ATP Synthase

Similar to the action of the approved drug bedaquiline, some imidazo[1,2-a]pyridine ethers have been identified as inhibitors of mycobacterial ATP synthase.[2][4][24] By directly targeting the enzyme responsible for ATP production, these compounds effectively starve the bacteria of energy.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

  • Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[25][26] The broth microdilution method is a commonly used technique for determining the MIC.[25]

  • Step-by-Step Methodology:

    • Preparation of Compound Dilutions: Prepare serial two-fold dilutions of the imidazo[1,2-a]pyridine compound in a suitable broth medium (e.g., Middlebrook 7H9 for M. tuberculosis) in a 96-well microtiter plate.[1]

    • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism and dilute it to the desired final concentration (e.g., 5 x 10^5 CFU/mL).[1]

    • Inoculation: Add the bacterial suspension to each well of the microtiter plate containing the compound dilutions. Include a positive control (no compound) and a negative control (no bacteria).

    • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria; several weeks for M. tuberculosis).

    • Reading the Results: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no growth is observed. A growth indicator like resazurin can also be used for a colorimetric readout.[1]

  • Causality Behind Experimental Choices: The choice of broth medium and incubation conditions is specific to the microorganism being tested to ensure optimal growth. A standardized inoculum is crucial for the reproducibility of the assay.

Table 2: Antitubercular Activity of Representative Imidazo[1,2-a]pyridine Derivatives

Compound IDTargetStrainMIC (µM)Reference
IP 1 QcrBM. tuberculosis H37Rv0.03-5[5][23]
IP 3 QcrBM. tuberculosis H37Rv0.03-5[5][23]
IPE Series ATP SynthaseM. tuberculosis<0.5[4][24]
SQA Series ATP SynthaseM. tuberculosisNanomolar range[4][24]

Visualizations

Signaling Pathway Diagram

PI3K_Akt_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates CellGrowth Cell Growth & Survival mTORC1->CellGrowth Imidazopyridine Imidazo[1,2-a]pyridine Compound Imidazopyridine->PI3K Inhibits GrowthFactor Growth Factor GrowthFactor->RTK

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by imidazo[1,2-a]pyridine derivatives.

Experimental Workflow Diagram

Anticancer_Screening_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies CellViability Cell Viability Assay (e.g., MTT) KinaseAssay Kinase Inhibition Assay CellViability->KinaseAssay TubulinAssay Tubulin Polymerization Assay CellViability->TubulinAssay CellCycle Cell Cycle Analysis (Flow Cytometry) KinaseAssay->CellCycle TubulinAssay->CellCycle ApoptosisAssay Apoptosis Assay (Annexin V/PI) CellCycle->ApoptosisAssay Xenograft Xenograft Tumor Models ApoptosisAssay->Xenograft LeadCompound Imidazo[1,2-a]pyridine Lead Compound LeadCompound->CellViability

Caption: General experimental workflow for evaluating the anticancer activity of imidazo[1,2-a]pyridine compounds.

Conclusion

The imidazo[1,2-a]pyridine scaffold represents a highly versatile and privileged structure in the field of medicinal chemistry. Its derivatives have demonstrated a wide array of potent biological activities, with well-defined mechanisms of action against cancer and microbial pathogens. The ability of these compounds to inhibit key cellular targets such as protein kinases and tubulin, as well as essential bacterial enzymes, underscores their therapeutic potential. The experimental protocols and insights provided in this guide offer a framework for the continued investigation and development of imidazo[1,2-a]pyridine-based compounds as next-generation therapeutic agents. The ongoing exploration of structure-activity relationships and the application of advanced screening methodologies will undoubtedly lead to the discovery of new and improved derivatives with enhanced efficacy and safety profiles.

References

Methodological & Application

Synthetic Routes for Methyl Imidazo[1,2-a]pyridine-6-carboxylate Hydrochloride: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its wide spectrum of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties.[1][2][3] Methyl imidazo[1,2-a]pyridine-6-carboxylate, in particular, serves as a crucial intermediate in the synthesis of numerous pharmacologically active compounds. Its hydrochloride salt form often enhances solubility and stability, making it more amenable to pharmaceutical development. This guide provides a detailed exploration of two primary synthetic routes to Methyl imidazo[1,2-a]pyridine-6-carboxylate hydrochloride, offering in-depth protocols and expert insights for researchers in drug discovery and organic synthesis.

Strategic Overview of Synthetic Pathways

Two principal retrosynthetic strategies are presented for the synthesis of the target compound. Each route offers distinct advantages and challenges, providing researchers with flexibility based on available starting materials and desired experimental conditions.

G cluster_0 Synthetic Strategies cluster_A Route A: Cyclization of Pre-functionalized Pyridine cluster_B Route B: Functionalization of Imidazo[1,2-a]pyridine Core Target Methyl imidazo[1,2-a]pyridine-6-carboxylate Hydrochloride RouteA Route A Target->RouteA Retrosynthesis RouteB Route B Target->RouteB Retrosynthesis

Caption: High-level overview of the two main synthetic strategies.

Route A: Cyclization of a Pre-functionalized Pyridine

This approach involves the initial synthesis of a pyridine ring already bearing the required methyl carboxylate group, followed by the construction of the fused imidazole ring. This is a convergent strategy that builds the complexity onto a readily available, functionalized starting material.

Route B: Functionalization of a Pre-formed Imidazo[1,2-a]pyridine Core

In this alternative pathway, the imidazo[1,2-a]pyridine core is synthesized first, followed by the introduction of the methyl carboxylate group at the C6 position. This route is advantageous when the unsubstituted or alternatively substituted imidazo[1,2-a]pyridine is more accessible.

Route A: Detailed Synthesis via Cyclization

This route commences with the esterification of 6-aminonicotinic acid to form the key intermediate, methyl 6-aminonicotinate. This is followed by a classical cyclization reaction to construct the imidazo[1,2-a]pyridine ring system.

G cluster_route_a Route A Workflow A1 6-Aminonicotinic Acid A2 Methyl 6-aminonicotinate A1->A2 Esterification A3 Methyl imidazo[1,2-a]pyridine-6-carboxylate A2->A3 Cyclization A4 Methyl imidazo[1,2-a]pyridine-6-carboxylate Hydrochloride A3->A4 Salt Formation

Caption: Step-by-step workflow for Route A.

Protocol 1: Synthesis of Methyl 6-aminonicotinate

The synthesis of the key precursor, methyl 6-aminonicotinate, is achieved through a straightforward acid-catalyzed esterification of 6-aminonicotinic acid.[4][5]

Materials:

  • 6-Aminonicotinic acid

  • Methanol (MeOH)

  • Concentrated Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Water (H₂O)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, suspend 6-aminonicotinic acid (e.g., 4.0 g, 28.9 mmol) in methanol (75 mL).

  • Carefully add concentrated hydrochloric acid (4 mL) to the suspension.

  • Heat the mixture to reflux and maintain for 16 hours.

  • After cooling to room temperature, remove the methanol under reduced pressure using a rotary evaporator.

  • To the resulting solid, add water (20 mL) and carefully adjust the pH to 8 with solid sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 6-aminonicotinate as a white solid.

Parameter Value Reference
Typical Yield71%[5]
Melting Point154-156 °C[4]
Protocol 2: Cyclization to form Methyl imidazo[1,2-a]pyridine-6-carboxylate

The cyclization is a crucial step, forming the bicyclic imidazo[1,2-a]pyridine core. A common and effective method involves the reaction with chloroacetaldehyde.[6][7]

Materials:

  • Methyl 6-aminonicotinate

  • 40% aqueous chloroacetaldehyde solution

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol (EtOH)

  • Ethyl acetate (EtOAc)

  • Water (H₂O)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve methyl 6-aminonicotinate in ethanol in a round-bottom flask.

  • Add sodium bicarbonate to the solution.

  • Slowly add a 40% aqueous solution of chloroacetaldehyde.

  • Stir the reaction mixture at a temperature between 25-50 °C for 2-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, concentrate the mixture under reduced pressure.

  • Extract the residue with ethyl acetate, wash with water, and dry the organic layer over anhydrous sodium sulfate.

  • Evaporate the solvent to obtain the crude product, which can be further purified by recrystallization.

Route B: Detailed Synthesis via Functionalization of the Core

This alternative strategy involves the initial construction of a halogenated imidazo[1,2-a]pyridine, which then undergoes a palladium-catalyzed carbonylation to introduce the methyl carboxylate group.

G cluster_route_b Route B Workflow B1 2-Amino-5-bromopyridine B2 6-Bromoimidazo[1,2-a]pyridine B1->B2 Cyclization B3 Methyl imidazo[1,2-a]pyridine-6-carboxylate B2->B3 Pd-catalyzed Carbonylation B4 Methyl imidazo[1,2-a]pyridine-6-carboxylate Hydrochloride B3->B4 Salt Formation

Caption: Step-by-step workflow for Route B.

Protocol 3: Synthesis of 6-Bromoimidazo[1,2-a]pyridine

The synthesis of the 6-bromoimidazo[1,2-a]pyridine intermediate is achieved by the cyclization of 2-amino-5-bromopyridine with chloroacetaldehyde.[6]

Materials:

  • 2-Amino-5-bromopyridine

  • 40% aqueous chloroacetaldehyde solution

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol (EtOH)

  • Ethyl acetate (EtOAc)

  • Water (H₂O)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Combine 2-amino-5-bromopyridine and sodium bicarbonate in ethanol.

  • Add the 40% aqueous chloroacetaldehyde solution.

  • Stir the mixture at 25-50 °C for 2-24 hours.

  • Work-up the reaction as described in Protocol 2 to obtain 6-bromoimidazo[1,2-a]pyridine.

Protocol 4: Palladium-Catalyzed Carbonylation

The introduction of the methyl carboxylate group is accomplished via a palladium-catalyzed carbonylation of the 6-bromoimidazo[1,2-a]pyridine.[8][9][10]

Materials:

  • 6-Bromoimidazo[1,2-a]pyridine

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,3-Bis(diphenylphosphino)propane (dppp)

  • Methanol (MeOH)

  • Triethylamine (Et₃N)

  • Carbon monoxide (CO) gas

  • Toluene

Procedure:

  • In a pressure vessel, combine 6-bromoimidazo[1,2-a]pyridine, Pd(OAc)₂, and dppp in toluene and methanol.

  • Add triethylamine to the mixture.

  • Pressurize the vessel with carbon monoxide gas (e.g., 10-20 atm).

  • Heat the reaction mixture (e.g., to 100 °C) and stir for several hours, monitoring by TLC.

  • After cooling and venting the CO, dilute the mixture with a suitable solvent and filter to remove the catalyst.

  • Concentrate the filtrate and purify the residue by column chromatography to yield methyl imidazo[1,2-a]pyridine-6-carboxylate.

Final Step: Hydrochloride Salt Formation

The final step in both synthetic routes is the conversion of the free base, Methyl imidazo[1,2-a]pyridine-6-carboxylate, into its hydrochloride salt to improve its physicochemical properties.[11][12][13][14]

Protocol 5: Preparation of this compound

Materials:

  • Methyl imidazo[1,2-a]pyridine-6-carboxylate

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Hydrochloric acid solution in a suitable solvent (e.g., 2 M HCl in diethyl ether or 4 M HCl in dioxane)

Procedure:

  • Dissolve the methyl imidazo[1,2-a]pyridine-6-carboxylate free base in anhydrous dichloromethane under an inert atmosphere (e.g., argon or nitrogen).

  • With stirring, add the anhydrous HCl solution dropwise.

  • The formation of a precipitate indicates the formation of the hydrochloride salt.

  • Stir the resulting suspension for a period to ensure complete salt formation.

  • Collect the solid by filtration, wash with anhydrous dichloromethane, and dry under vacuum to obtain the pure this compound.

Comparative Analysis of Synthetic Routes

FeatureRoute A: CyclizationRoute B: Functionalization
Starting Materials 6-Aminonicotinic acid (readily available)2-Amino-5-bromopyridine (commercially available)
Key Transformations Esterification, CyclizationCyclization, Pd-catalyzed Carbonylation
Advantages Convergent, avoids late-stage halogenation and carbonylationModular, allows for diversification from a common intermediate
Challenges Potential for side reactions during cyclization with the ester groupRequires handling of CO gas and a pressure reactor, catalyst cost

Conclusion

This guide has detailed two robust and reliable synthetic routes for the preparation of this compound. Route A offers a more classical and convergent approach, while Route B provides a modern, modular strategy that may be more suitable for the synthesis of analogs. The choice of route will ultimately depend on the specific needs and resources of the research laboratory. The provided protocols are intended to serve as a comprehensive resource for chemists engaged in the synthesis of this important pharmaceutical intermediate.

References

Application Notes and Protocols for the One-Pot Synthesis of Imidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Imidazo[1,2-a]pyridines and One-Pot Syntheses

The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry and materials science.[1][2][3] This privileged heterocyclic structure is the foundation for numerous clinically significant drugs, including the anxiolytic Alpidem , the insomnia treatment Zolpidem , and the anti-osteoporosis agent Minodronic acid .[1][4] Its broad spectrum of biological activities—spanning antiviral, anticancer, antibacterial, and anti-inflammatory properties—stems from its unique electronic and steric characteristics, which allow for favorable interactions with a wide range of biological targets.[2][3][5]

Traditionally, the synthesis of these valuable compounds involved multi-step procedures that were often time-consuming, generated significant waste, and resulted in modest overall yields.[6] The advent of one-pot synthesis has revolutionized this field. By combining multiple reaction steps into a single, uninterrupted sequence, these methodologies offer significant advantages in efficiency, atom economy, and environmental sustainability.[2][6] They reduce the need for intermediate purification, minimize solvent usage, and shorten overall reaction times, aligning perfectly with the principles of green chemistry.[7][8]

This guide provides an in-depth exploration of key one-pot strategies for synthesizing imidazo[1,2-a]pyridine derivatives. We will delve into the mechanistic underpinnings of these reactions, present detailed, field-proven protocols, and offer practical insights to empower researchers in drug discovery and chemical development.

Methodology I: The Groebke-Blackburn-Bienaymé (GBB) Three-Component Reaction

The Groebke-Blackburn-Bienaymé (GBB) reaction is arguably the most powerful and versatile one-pot method for accessing 3-aminoimidazo[1,2-a]pyridine derivatives.[4][6] This isocyanide-based multicomponent reaction (IMCR) brings together a 2-aminopyridine, an aldehyde, and an isocyanide in a single, highly convergent step.[1][2][6]

Causality and Mechanism

The reaction proceeds through a series of carefully orchestrated steps, typically initiated by acid catalysis (either Brønsted or Lewis acid). The catalyst activates the aldehyde carbonyl group, making it more susceptible to nucleophilic attack by the exocyclic nitrogen of the 2-aminopyridine to form a Schiff base (imine) intermediate. The endocyclic pyridine nitrogen then attacks the isocyanide, forming a nitrilium ion. A subsequent intramolecular [4+1] cycloaddition between these two activated intermediates leads to the formation of the fused heterocyclic ring system after tautomerization.

GBB_Mechanism Figure 1: Proposed Mechanism of the GBB Reaction Reactants 2-Aminopyridine + Aldehyde + Isocyanide Catalyst Acid Catalyst (e.g., Sc(OTf)₃, NH₄Cl) Reactants->Catalyst Step1 Formation of Schiff Base Intermediate Reactants->Step1 Step2 Formation of Nitrilium Ion Intermediate Reactants->Step2 Catalyst->Step1 Catalyzes Step3 Intramolecular [4+1] Cycloaddition Step1->Step3 Step2->Step3 Product 3-Amino-imidazo[1,2-a]pyridine Step3->Product

Caption: Figure 1: Proposed Mechanism of the GBB Reaction.

Experimental Protocol: Ultrasound-Assisted GBB Synthesis

This protocol describes a green, ultrasound-assisted synthesis of a 3-(cyclohexylamino)-2-(furan-2-yl)imidazo[1,2-a]pyridine derivative, adapted from established procedures.[6] Ultrasound irradiation enhances the reaction by creating localized high-pressure and high-temperature zones through acoustic cavitation, which accelerates bond formation and improves yields.[3][6]

Materials:

  • Furfural (1.0 mmol)

  • 2-Aminopyridine (1.0 mmol)

  • Cyclohexyl isocyanide (1.0 mmol)

  • Ammonium chloride (NH₄Cl) (0.2 mmol, 20 mol%)

  • Ethanol (3 mL)

  • Reaction vial suitable for sonication

Procedure:

  • To a reaction vial, add 2-aminopyridine (1.0 mmol), furfural (1.0 mmol), cyclohexyl isocyanide (1.0 mmol), and ammonium chloride (0.2 mmol).

  • Add ethanol (3 mL) to the vial.

  • Seal the vial and place it in an ultrasonic bath.

  • Irradiate the mixture at 60 °C for approximately 30-60 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired imidazo[1,2-a]pyridine derivative.

Data Summary: GBB Reaction Scope and Conditions

The GBB reaction is highly versatile, tolerating a wide range of substrates. The choice of catalyst and energy source can significantly impact reaction time and yield.

EntryAldehydeIsocyanideCatalystConditionsYield (%)Reference
12-Azidobenzaldehydetert-Butyl isocyanideNH₄ClEtOH, 60°C, MW, 30 min89[2][9]
2FurfuralCyclohexyl isocyanidePhenylboronic AcidH₂O, 60°C, Ultrasound, 1 h86[6]
3BenzaldehydeTrimethylsilylcyanideSc(OTf)₃MeOH, MWHigh[7]
4VariousVariousTrifluoroacetic AcidOne-potGood[1]

Methodology II: One-Pot Condensation of 2-Aminopyridines with Carbonyls

A classic and highly effective strategy for constructing the imidazo[1,2-a]pyridine core involves the condensation of a 2-aminopyridine with a suitable carbonyl compound, most commonly an α-haloketone (a variation of the Tschitschibabin reaction) or a simple ketone.[7][10] Modern one-pot variations often generate the reactive electrophile in situ, enhancing the efficiency and safety of the process.

Causality and Mechanism

The reaction typically proceeds via two key steps:

  • N-Alkylation: The more nucleophilic endocyclic nitrogen of the 2-aminopyridine attacks the electrophilic carbon of the α-haloketone (or an in situ generated α-iodoketone), forming a pyridinium salt intermediate.

  • Intramolecular Cyclization: The exocyclic amino group then acts as an intramolecular nucleophile, attacking the carbonyl carbon. This is followed by dehydration to form the aromatic imidazo[1,2-a]pyridine ring.

Condensation_Workflow Figure 2: Workflow for One-Pot Condensation Start 2-Aminopyridine + Ketone Step1 In-situ generation of α-haloketone (e.g., using NBS or KI/TBHP) Start->Step1 Step2 N-Alkylation to form Pyridinium Intermediate Step1->Step2 Reacts with 2-Aminopyridine Step3 Intramolecular Condensation & Dehydration Step2->Step3 Product 2,3-Disubstituted Imidazo[1,2-a]pyridine Step3->Product Energy_Workflow Figure 3: General Energy-Assisted Workflow Setup Combine Reactants, Catalyst, & Solvent in a Suitable Vessel Energy Apply Energy Source (Microwave or Ultrasound) Setup->Energy Monitor Monitor Reaction (TLC) Energy->Monitor Monitor->Energy Continue if incomplete Workup Aqueous Workup & Extraction Monitor->Workup Upon completion Purify Purification (Chromatography/Recrystallization) Workup->Purify Product Pure Imidazo[1,2-a]pyridine Purify->Product

References

"using Methyl imidazo[1,2-a]pyridine-6-carboxylate hydrochloride in kinase inhibition assays"

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a comprehensive framework for researchers, scientists, and drug development professionals to effectively utilize Methyl imidazo[1,2-a]pyridine-6-carboxylate hydrochloride in kinase inhibition assays. This document moves beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring a robust and well-validated approach to characterization.

Introduction: The Promise of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is recognized as a "privileged structure" in medicinal chemistry, forming the foundation of numerous compounds with a wide spectrum of biological activities.[1] In oncology and cellular signaling research, this scaffold has gained significant interest for its potent inhibitory action against various protein kinases, which are critical regulators of cellular processes often dysregulated in disease.[2][3][4] Derivatives of imidazo[1,2-a]pyridine have been successfully developed as inhibitors for a range of important kinase targets, including PI3K/mTOR, Akt, IGF-1R, and c-Met, demonstrating the versatility of this chemical framework.[2][5][6][7][8]

This compound is a representative of this promising class of molecules. While extensive public data on this specific derivative may be limited, its structural foundation suggests potential as a kinase inhibitor. This guide provides the essential protocols and technical insights required to systematically evaluate its inhibitory activity, determine its potency and selectivity, and validate its effects in a cellular context.

Compound Profile: this compound

Proper characterization begins with understanding the fundamental properties of the compound. As a hydrochloride salt, the compound is expected to have improved solubility in aqueous solutions compared to its free base, a critical attribute for biological assays.

PropertyDataReference
Chemical Name This compound[9]
CAS Number 957120-91-1[9][10]
Molecular Formula C₉H₉ClN₂O₂[9]
Molecular Weight 212.63 g/mol [9]
Primary Stock Solution Recommended: 10-50 mM in 100% Dimethyl Sulfoxide (DMSO)
Storage Store at -20°C or -80°C as a solid or in DMSO stock. Protect from light and moisture.

Note on Handling: Always use personal protective equipment (PPE) when handling the compound. For assays, ensure the final concentration of the DMSO solvent is consistent across all experimental conditions and typically does not exceed 0.5-1% to avoid solvent-induced artifacts.[11]

The Principle of Kinase Inhibition Assays

Protein kinases catalyze the transfer of a γ-phosphate group from ATP to a serine, threonine, or tyrosine residue on a protein or peptide substrate.[3] This phosphorylation event is a fundamental switch that regulates countless signaling pathways. Kinase inhibition assays are designed to quantify this reaction and measure how a compound interferes with it. The core reaction is as follows:

Kinase_Reaction cluster_reactants Reactants cluster_products Products Kinase Kinase pSubstrate Phospho-Substrate Kinase->pSubstrate Phosphorylation Substrate Substrate Substrate->pSubstrate Phosphorylation ATP ATP ATP->pSubstrate Phosphorylation ADP ADP Inhibitor Inhibitor Inhibitor->Kinase Inhibition

Caption: Basic principle of a kinase-catalyzed phosphorylation reaction and its inhibition.

Assays can measure either the formation of the phosphorylated substrate or the consumption of ATP (by measuring the generation of ADP).[11][12] The latter is often preferred for screening as it provides a universal method applicable to most kinases.

A Validated Workflow for Inhibitor Characterization

A systematic, multi-tiered approach is essential for accurately characterizing a potential kinase inhibitor. This workflow ensures that initial findings are robustly validated through orthogonal assays, moving from a simplified biochemical environment to a more complex and physiologically relevant cellular system.[13]

Workflow A Compound Preparation (Stock Solution in DMSO) B Protocol 1: Biochemical IC₅₀ Determination (e.g., ADP-Glo™ Assay) A->B  Primary Validation C Mechanism of Action (MoA) Study (ATP Competition Assay) B->C  If Active D Protocol 2: Cell-Based Target Engagement (e.g., NanoBRET™ Assay) B->D  If Active E Functional Cellular Assay (e.g., Western Blot for Phospho-Substrate) D->E  If Engaged

Caption: A logical workflow for the characterization of a novel kinase inhibitor.

Protocol 1: Biochemical IC₅₀ Determination using a Luminescence-Based Assay

Objective: To determine the concentration of this compound required to inhibit 50% of a target kinase's activity (IC₅₀) in a biochemical setting.

Methodology: The ADP-Glo™ Kinase Assay is a robust choice that measures kinase activity by quantifying the amount of ADP produced. The assay is performed in two steps: first, the kinase reaction proceeds, after which a reagent is added to terminate the reaction and deplete the remaining ATP. Second, a detection reagent converts the ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a light signal proportional to the initial ADP concentration.

Materials:

  • Target Kinase (recombinant)

  • Kinase Substrate (peptide or protein)

  • ATP Solution

  • Kinase Assay Buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/mL BSA, pH 7.5)

  • This compound

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Luminometer

Step-by-Step Protocol:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the compound in 100% DMSO.

    • Create a 10-point, 3-fold serial dilution series in DMSO. For example, starting from 1 mM down to 50 nM. This will be your intermediate plate.

    • Further dilute this series 1:100 into the kinase assay buffer. This creates the final working compound solutions for the assay.

  • Assay Plate Setup (Final Volume: 10 µL):

    • Controls:

      • 100% Activity Control: Add 5 µL of assay buffer containing 1% DMSO (vehicle).

      • 0% Activity Control (Background): Add 5 µL of assay buffer without kinase.

    • Inhibitor Wells: Add 5 µL of the serially diluted compound solutions to the respective wells.

    • Kinase Addition: Add 2.5 µL of the target kinase diluted in assay buffer to all wells except the 0% activity control.

    • Reaction Initiation: Add 2.5 µL of a solution containing both the substrate and ATP (at a concentration near the Kₘ for the specific kinase, if known) to all wells.

  • Kinase Reaction:

    • Mix the plate gently on a plate shaker for 30 seconds.

    • Incubate the reaction at room temperature (or 30°C) for 60 minutes. The optimal time may need to be determined empirically to ensure the reaction is in the linear range.

  • Signal Detection:

    • Add 10 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to all wells to convert ADP to ATP and generate the luminescent signal. Incubate for 30-60 minutes at room temperature.

    • Read the luminescence on a plate reader.

Data Analysis:

  • Calculate Percent Inhibition:

    • % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_Background) / (Signal_Vehicle - Signal_Background))

  • Determine IC₅₀:

    • Plot the % Inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data using a non-linear regression model (four-parameter variable slope) to derive the IC₅₀ value.

ComponentFinal Concentration in Well
KinaseTarget-specific (e.g., 1-5 nM)
SubstrateTarget-specific (e.g., 0.2 µg/µL)
ATPKₘ-dependent (e.g., 10-50 µM)
Test CompoundVariable (e.g., 100 µM - 1 nM)
DMSOConstant at 0.5-1%

Protocol 2: Cell-Based Target Engagement using NanoBRET™ Assay

Objective: To confirm that the compound enters live cells and binds to its intended kinase target, providing a more physiologically relevant measure of potency.

Methodology: The NanoBRET™ Target Engagement assay measures the binding of a compound to a specific protein target in living cells.[14] This is achieved through Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase (the energy donor) and a fluorescently labeled tracer that binds to the kinase's active site (the energy acceptor). A test compound that binds to the kinase will displace the tracer, leading to a decrease in the BRET signal.[14]

NanoBRET cluster_NoInhibitor No Inhibitor: High BRET cluster_WithInhibitor With Inhibitor: Low BRET A Kinase-NanoLuc B Fluorescent Tracer A->B BRET Signal C Kinase-NanoLuc D Fluorescent Tracer E Inhibitor E->C

Caption: Principle of the NanoBRET™ Target Engagement Assay.

Materials:

  • HEK293 cells (or other suitable host cell line)

  • Plasmid DNA for expressing the kinase-NanoLuc® fusion protein

  • Transfection reagent (e.g., FuGENE® HD)

  • Opti-MEM® I Reduced Serum Medium

  • NanoBRET™ Tracer and NanoBRET™ Nano-Glo® Substrate (Promega)

  • White, opaque 96-well cell culture plates

Step-by-Step Protocol:

  • Cell Transfection:

    • Transfect HEK293 cells with the kinase-NanoLuc® plasmid according to the manufacturer's protocol.

    • Plate the transfected cells into a 96-well plate and incubate for 24 hours to allow for protein expression.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in Opti-MEM®.

    • Add the diluted compound to the cells. Include vehicle-only (e.g., 0.1% DMSO) and no-tracer controls.

  • Tracer Addition and Incubation:

    • Immediately after adding the compound, add the NanoBRET™ Tracer to the wells at its recommended final concentration.

    • Incubate the plate at 37°C in a CO₂ incubator for 2 hours to allow the system to reach equilibrium.

  • Signal Detection:

    • Add the NanoBRET™ Nano-Glo® Substrate to all wells.

    • Read both the donor emission (460 nm) and acceptor emission (610 nm) within 10 minutes using a plate reader equipped with the appropriate filters.

Data Analysis:

  • Calculate Raw BRET Ratio:

    • Raw BRET Ratio = Acceptor Signal (610 nm) / Donor Signal (460 nm)

  • Calculate Corrected BRET Ratio:

    • Subtract the average Raw BRET Ratio from the "no tracer" control wells from all other values.

  • Determine IC₅₀:

    • Plot the Corrected BRET Ratio versus the logarithm of the inhibitor concentration.

    • Fit the data using a non-linear regression model to derive the cellular IC₅₀ value for target engagement.

Troubleshooting and Scientific Considerations

Common ProblemPotential CauseRecommended Solution
High Well-to-Well Variability Inaccurate pipetting; incomplete mixing; cell plating inconsistency.Use calibrated multichannel pipettes; ensure gentle but thorough mixing; optimize cell seeding density for a uniform monolayer.
No Inhibitory Activity Observed Compound is insoluble at tested concentrations; compound is inactive against the target; kinase or substrate is degraded.Visually inspect for compound precipitation; test against a broader kinase panel; confirm enzyme activity with a known control inhibitor.
"U-Shaped" Dose-Response Curve Compound autofluorescence or quenching at high concentrations; cytotoxicity in cell-based assays.Run a compound-only control to measure signal interference.[11] Correlate results with a separate cell viability assay (e.g., MTT).
Biochemical vs. Cellular IC₅₀ Mismatch Poor cell permeability; compound is an efflux pump substrate; high intracellular ATP concentration outcompetes the inhibitor.This is a common and informative result. It highlights the importance of cell-based assays to assess properties beyond simple enzyme inhibition.[15]

Conclusion

This compound belongs to a chemical class with established potential for kinase inhibition. The protocols detailed in this guide provide a robust, validated, and logical pathway for its comprehensive characterization. By progressing from biochemical potency determination to live-cell target engagement, researchers can confidently ascertain the compound's inhibitory profile and its potential as a chemical probe or starting point for further therapeutic development.

References

Application Notes and Protocols: Methyl Imidazo[1,2-a]pyridine-6-carboxylate Hydrochloride in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of Imidazo[1,2-a]pyridines as a Privileged Scaffold in Oncology

The imidazo[1,2-a]pyridine nucleus is increasingly recognized as a "privileged scaffold" in medicinal chemistry due to its versatile biological activities.[1][2] This bicyclic heterocyclic system serves as the core for numerous compounds with therapeutic potential, including a growing number of potent anticancer agents.[2] Modifications to the core structure, particularly at the 6-position, have yielded derivatives with significant activity against a range of cancer cell lines, including those of the breast, lung, colon, and melanoma.[3][4][5] Methyl imidazo[1,2-a]pyridine-6-carboxylate hydrochloride represents a key investigational compound within this class. Its hydrochloride salt form enhances solubility, a crucial property for biological testing and potential drug development. These application notes provide a comprehensive guide for researchers on the utilization of this compound in cancer research, detailing its mechanistic underpinnings and providing robust protocols for its in vitro evaluation.

Part 1: Mechanistic Insights and Key Cellular Targets

Derivatives of the imidazo[1,2-a]pyridine scaffold have been shown to exert their anticancer effects through the modulation of several critical signaling pathways implicated in tumorigenesis and progression. While the precise molecular targets of this compound are a subject of ongoing investigation, research on structurally related analogs provides a strong foundation for hypothesizing its mechanism of action.

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

A predominant mechanism of action for many imidazo[1,2-a]pyridine derivatives is the inhibition of the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway.[3][4] This pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers.[4] Inhibition of this pathway by imidazo[1,2-a]pyridine compounds can lead to the induction of apoptosis and cell cycle arrest.[3] Specifically, derivatives have been designed as potent PI3Kα inhibitors, with some exhibiting IC50 values in the nanomolar range.[4]

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway.

PI3K_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival inhibits apoptosis Proliferation Cell Growth & Proliferation mTORC1->Proliferation Compound Methyl imidazo[1,2-a]pyridine -6-carboxylate HCl Compound->PI3K Inhibition

Induction of Apoptosis and Cell Cycle Arrest

A common outcome of treating cancer cells with imidazo[1,2-a]pyridine derivatives is the induction of programmed cell death (apoptosis) and arrest of the cell cycle.[3][5] Studies have demonstrated that these compounds can increase the expression of pro-apoptotic proteins such as Bax and decrease the expression of anti-apoptotic proteins like Bcl-2.[6] Furthermore, the activation of caspases, key executioners of apoptosis, including caspase-3, -8, and -9, has been observed following treatment.[5][7] Cell cycle analysis often reveals an accumulation of cells in the G2/M phase, indicating a disruption of mitotic progression.[3][4]

Other Potential Mechanisms

The versatility of the imidazo[1,2-a]pyridine scaffold allows for the development of inhibitors targeting other key cancer-related proteins. These include:

  • KRAS G12C: Specific derivatives have been developed as covalent inhibitors of this mutated oncogene, which is prevalent in certain cancers like non-small cell lung cancer.[8]

  • STAT3/NF-κB: The anti-inflammatory properties of some imidazo[1,2-a]pyridines are linked to their ability to modulate the STAT3/NF-κB signaling pathway, which plays a crucial role in cancer-related inflammation.[9]

  • NADPH Oxidase (NOX): In some non-small cell lung cancer models, imidazo[1,2-a]pyridine derivatives have been shown to induce cytotoxicity by increasing NOX activity, leading to ROS-mediated apoptosis.[10]

Part 2: In Vitro Evaluation Protocols

The following protocols provide a framework for the initial in vitro screening and characterization of this compound. It is crucial to adapt these general protocols to the specific cell lines and experimental conditions being used.

Protocol 2.1: Assessment of Cytotoxicity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[11] This is a foundational experiment to determine the dose-dependent cytotoxic effects of the compound and to calculate its half-maximal inhibitory concentration (IC50).

Caption: General workflow for the MTT cytotoxicity assay.

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Culture 1. Culture Cancer Cell Lines Seed 2. Seed Cells into 96-well Plates Culture->Seed Prepare 3. Prepare Serial Dilutions of Compound Seed->Prepare Treat 4. Treat Cells for 48-72 hours Prepare->Treat Add_MTT 5. Add MTT Reagent Treat->Add_MTT Incubate_MTT 6. Incubate for 3-4 hours Add_MTT->Incubate_MTT Solubilize 7. Solubilize Formazan Crystals (DMSO) Incubate_MTT->Solubilize Read_Abs 8. Measure Absorbance at 570 nm Solubilize->Read_Abs Calculate 9. Calculate IC50 Value Read_Abs->Calculate

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Cancer cell lines of interest (e.g., MCF-7, A549, HT-29)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS)

  • Positive control (e.g., Doxorubicin)

Procedure:

  • Cell Seeding: Culture cells to ~80% confluency. Trypsinize, count, and seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.[11]

  • Compound Preparation: Prepare a 10 mM stock solution of the compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1 to 100 µM).[12]

  • Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include vehicle control (DMSO at the highest concentration used for the compound) and positive control wells.[13]

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours.[11]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[13]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value.[14]

Data Presentation: Summarize the IC50 values in a table for clear comparison across different cell lines.

Cell LineTissue of OriginIC50 of Test Compound (µM) [Hypothetical Data]IC50 of Doxorubicin (µM) [Reference]
MCF-7Breast Adenocarcinoma12.5 ± 1.80.9 ± 0.2
A549Lung Carcinoma9.7 ± 1.21.1 ± 0.3
HT-29Colon Adenocarcinoma15.2 ± 2.11.5 ± 0.4
A375Malignant Melanoma8.9 ± 0.90.8 ± 0.1
Protocol 2.2: Analysis of Apoptosis by Annexin V/Propidium Iodide Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells, providing quantitative data on the mode of cell death induced by the compound.[13]

Materials:

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the compound at its predetermined IC50 and 2x IC50 concentrations for 24 or 48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.[13]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic: Annexin V+/PI+, necrotic: Annexin V-/PI+).

Protocol 2.3: Western Blot Analysis of Key Signaling Proteins

Western blotting is used to investigate the effect of the compound on the expression and phosphorylation status of proteins within targeted signaling pathways.

Materials:

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3, anti-p53, anti-p21, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Protein lysis buffer

  • SDS-PAGE and Western blotting equipment

  • Chemiluminescence detection reagents

Procedure:

  • Protein Extraction: Treat cells in 6-well plates with the compound at various concentrations for a specified time. Lyse the cells and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection: Detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Analysis: Quantify band intensities and normalize to a loading control like β-actin. Compare the expression levels of target proteins in treated versus untreated cells.[7]

Conclusion and Future Directions

This compound belongs to a promising class of anticancer compounds with the potential to modulate key oncogenic signaling pathways. The protocols outlined here provide a robust starting point for researchers to investigate its efficacy and mechanism of action in various cancer models. Future studies should aim to confirm its molecular targets through techniques such as kinase profiling or thermal shift assays. Furthermore, successful in vitro findings should be followed by in vivo studies using xenograft models to evaluate the compound's therapeutic potential in a more complex biological system. The continued exploration of the imidazo[1,2-a]pyridine scaffold is a valuable endeavor in the quest for novel and more effective cancer therapies.

References

Application Notes and Protocols for the Use of Imidazo[1,2-a]pyridines in Tuberculosis Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A New Paradigm in Anti-Tubercular Drug Discovery

The global health challenge posed by tuberculosis (TB), particularly the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb), necessitates the development of novel therapeutics with unique mechanisms of action.[1][2][3] The imidazo[1,2-a]pyridine (IPA) class of compounds has emerged as a highly promising scaffold in the anti-tubercular drug discovery pipeline.[4][5] This guide focuses on the application of this class, with a primary emphasis on its most advanced clinical candidate, Telacebec (Q203) , formerly known as Methyl imidazo[1,2-a]pyridine-6-carboxylate hydrochloride derivatives. Telacebec is a first-in-class drug candidate that has demonstrated potent activity against both drug-susceptible and drug-resistant Mtb strains.[1][6][7]

These application notes are designed for researchers, scientists, and drug development professionals engaged in TB research, providing a comprehensive overview of the mechanism of action, preclinical evaluation, and clinical development of Telacebec, along with detailed protocols for its laboratory use.

Mechanism of Action: Targeting the Mycobacterial Respiratory Chain

Telacebec exerts its potent bactericidal activity by targeting a critical component of the Mtb respiratory chain, the cytochrome bc1 complex (also known as complex III or ubiquinol-cytochrome c reductase).[3][6][8] Specifically, Telacebec is a selective inhibitor of the QcrB subunit of this complex.[3][9] This inhibition disrupts the electron transport chain, leading to a depletion of adenosine triphosphate (ATP) synthesis, which is essential for the bacterium's survival.[3][6][7] This unique mechanism of action contributes to its efficacy against strains resistant to current first- and second-line drugs.[1][3]

It is noteworthy that while Telacebec is highly effective, Mtb can develop resistance through the upregulation of an alternative, less efficient respiratory pathway involving the cytochrome bd oxidase.[10][11] This highlights the importance of combination therapy in future clinical applications.

Telacebec_Mechanism_of_Action cluster_etc Mycobacterium tuberculosis Electron Transport Chain Menaquinol Menaquinol Pool Cyt_bc1 Cytochrome bc1 Complex (QcrB subunit) Menaquinol->Cyt_bc1 e- transfer Cyt_c Cytochrome c Cyt_bc1->Cyt_c e- transfer Cyt_aa3 Cytochrome aa3 Oxidase Cyt_c->Cyt_aa3 e- transfer ATP_Synthase ATP Synthase Cyt_aa3->ATP_Synthase Proton Motive Force ATP ATP ATP_Synthase->ATP Synthesis Telacebec Telacebec (Q203) Inhibition Inhibition Telacebec->Inhibition Inhibition->Cyt_bc1 caption Mechanism of Telacebec (Q203) Action.

Figure 1: Mechanism of Action of Telacebec (Q203).

Preclinical and Clinical Efficacy: A Data-Driven Overview

Telacebec has demonstrated remarkable potency in preclinical studies, with low nanomolar activity against a wide range of Mtb clinical isolates, including MDR and XDR strains.[1] Its efficacy has been further confirmed in murine models of tuberculosis.[1][2]

Parameter Value Reference
In Vitro Potency (MIC50) 2.7 nM (in culture broth)[7]
0.28 nM (inside macrophages)[7]
In Vivo Efficacy (mouse model) >90% reduction in bacterial load at 10 mg/kg[7]

Table 1: Preclinical Efficacy of Telacebec (Q203).

Phase 1 clinical trials in healthy volunteers established a favorable safety, tolerability, and pharmacokinetic profile for Telacebec, supporting once-daily dosing.[7] Subsequent Phase 2a trials in patients with pulmonary TB demonstrated early bactericidal activity, with a dose-dependent reduction in the mycobacterial load in sputum.[8][9][12][13][14]

Clinical Trial Phase Key Findings Reference
Phase 1 Favorable safety, tolerability, and pharmacokinetics[7]
Phase 2a (EBA) Demonstrated early bactericidal activity in TB patients[8][12][13]
Dose-proportional pharmacokinetics[9][13][14]
Well-tolerated and safe at doses up to 300 mg daily[8][9][13][14]

Table 2: Summary of Clinical Trial Findings for Telacebec (Q203).

Experimental Protocols: A Guide for Laboratory Investigation

The following protocols provide a framework for the in vitro evaluation of imidazo[1,2-a]pyridine derivatives against Mycobacterium tuberculosis.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Microplate Alamar Blue Assay (MABA)

This assay is a widely used colorimetric method to determine the MIC of a compound against Mtb.

Causality: The Alamar Blue reagent contains resazurin, which is reduced to the fluorescent pink resorufin by metabolically active cells. Inhibition of mycobacterial growth by the test compound prevents this reduction, providing a visual or fluorometric readout of bactericidal or bacteriostatic activity.

MABA_Workflow start Start prepare_compound Prepare serial dilutions of Telacebec (Q203) in a 96-well plate start->prepare_compound add_mtb Add standardized Mtb H37Rv inoculum to each well prepare_compound->add_mtb incubate Incubate plates at 37°C for 7 days add_mtb->incubate add_alamar Add Alamar Blue reagent to each well incubate->add_alamar incubate_color Incubate for 24 hours add_alamar->incubate_color read_results Read results visually (color change) or fluorometrically incubate_color->read_results determine_mic Determine MIC (lowest concentration with no color change) read_results->determine_mic end End determine_mic->end caption MABA Experimental Workflow.

Figure 2: Workflow for MIC Determination using MABA.

Step-by-Step Methodology:

  • Preparation of Compound Dilutions:

    • In a 96-well microtiter plate, prepare two-fold serial dilutions of Telacebec (or other imidazo[1,2-a]pyridine derivatives) in Middlebrook 7H9 broth.[15] The final concentrations should typically range from 0.001 to 10 µg/mL.

    • Include positive controls (e.g., isoniazid) and negative controls (no drug).

  • Inoculum Preparation:

    • Grow Mycobacterium tuberculosis H37Rv to mid-log phase in Middlebrook 7H9 broth supplemented with OADC.

    • Standardize the inoculum to approximately 1 x 107 CFU/mL and then dilute 1:100 in fresh media.[15]

  • Inoculation and Incubation:

    • Add 100 µL of the diluted Mtb inoculum to each well of the plate containing the compound dilutions.

    • Seal the plates and incubate at 37°C for 7 days.

  • Alamar Blue Addition and Reading:

    • After incubation, add 20 µL of Alamar Blue reagent to each well.

    • Incubate for an additional 24 hours.

    • The MIC is determined as the lowest concentration of the compound that prevents a color change from blue (no growth) to pink (growth).[16][17]

Protocol 2: Cytotoxicity Assay in a Mammalian Cell Line

It is crucial to assess the toxicity of potential drug candidates against mammalian cells to determine their selectivity index.

Causality: This protocol utilizes a standard cytotoxicity assay (e.g., MTT or resazurin-based) to measure the viability of a mammalian cell line (e.g., Vero or HepG2) in the presence of the test compound. This helps in evaluating the therapeutic window of the compound.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture a suitable mammalian cell line (e.g., Vero cells) in appropriate media and conditions.

  • Compound Exposure:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Expose the cells to serial dilutions of Telacebec for 24-48 hours.

  • Viability Assessment:

    • Add a viability reagent (e.g., MTT or resazurin) and incubate according to the manufacturer's instructions.

    • Measure the absorbance or fluorescence to determine cell viability.

  • Data Analysis:

    • Calculate the 50% cytotoxic concentration (CC50).

    • Determine the Selectivity Index (SI) using the formula: SI = CC50 / MIC. A higher SI value indicates greater selectivity for the mycobacteria over host cells.

Future Directions and Considerations

The promising results from the clinical development of Telacebec have established the imidazo[1,2-a]pyridine class as a valuable source of new anti-tubercular agents.[10] Future research should focus on:

  • Combination Therapies: Investigating the synergistic effects of Telacebec with other anti-TB drugs to enhance efficacy and prevent the emergence of resistance.[6][11]

  • Structure-Activity Relationship (SAR) Studies: Further optimization of the imidazo[1,2-a]pyridine scaffold to improve pharmacokinetic properties and potency.[18][19][20][21]

  • Expanded Indications: Exploring the activity of Telacebec against other mycobacterial infections, such as Buruli ulcer and leprosy.[6][13][14]

References

Application Notes and Protocols for the Microwave-Assisted Synthesis of Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Imidazo[1,2-a]pyridines and the Advent of Microwave Synthesis

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry and drug development.[1] This bicyclic aromatic ring system is a core component of numerous therapeutic agents, exhibiting a wide spectrum of biological activities, including anti-inflammatory, antiviral, anticancer, and hypnotic effects. Marketed drugs such as Zolpidem, Alpidem, and Zolimidine feature this valuable moiety, underscoring its importance in pharmaceutical research.[1][2]

Traditionally, the synthesis of imidazo[1,2-a]pyridines has involved conventional heating methods that often require long reaction times, harsh conditions, and the use of hazardous solvents. The emergence of microwave-assisted organic synthesis (MAOS) has revolutionized the synthesis of such heterocyclic compounds.[3][4] Microwave irradiation offers a more efficient and environmentally benign alternative, leading to dramatic reductions in reaction times, increased product yields, and enhanced purity.[5][6] This technology aligns with the principles of green chemistry by minimizing energy consumption and waste generation.[7][8][9]

This technical guide provides an in-depth exploration of the microwave-assisted synthesis of imidazo[1,2-a]pyridines, offering detailed protocols and insights for researchers, scientists, and drug development professionals.

The Engine of Acceleration: Principles of Microwave-Assisted Organic Synthesis

Microwave synthesis accelerates chemical reactions through a unique heating mechanism known as dielectric heating.[4][6] Unlike conventional heating where heat is transferred from an external source, microwaves directly interact with polar molecules in the reaction mixture, causing them to rapidly oscillate and generate heat.[6] This volumetric and uniform heating minimizes thermal gradients and often leads to higher reaction temperatures than the solvent's boiling point in a sealed vessel, significantly accelerating reaction rates.[9]

The choice of solvent is crucial in microwave synthesis. Polar solvents with a high dielectric constant, such as ethanol, methanol, and water, absorb microwave energy efficiently and are excellent choices for these reactions.[7][9][10] Even reactions in non-polar solvents can be facilitated by the presence of a polar reagent or catalyst that can absorb microwave energy.

Key Synthetic Strategy: The Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction

One of the most powerful methods for the synthesis of imidazo[1,2-a]pyridines is the Groebke-Blackburn-Bienaymé (GBB) reaction, a one-pot, three-component condensation.[11][12] This reaction typically involves a 2-aminopyridine, an aldehyde, and an isocyanide, often in the presence of an acid catalyst.[11][13] The application of microwave irradiation to the GBB reaction has been shown to be highly effective, providing rapid access to a diverse library of imidazo[1,2-a]pyridine derivatives.[12][14]

Mechanistic Insights of the GBB Reaction

The generally accepted mechanism for the acid-catalyzed GBB reaction involves the initial formation of an imine from the 2-aminopyridine and the aldehyde. This is followed by the addition of the isocyanide to the iminium ion and subsequent intramolecular cyclization to yield the final imidazo[1,2-a]pyridine product.

GBB_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 2-Aminopyridine 2-Aminopyridine Iminium_Ion Iminium Ion 2-Aminopyridine->Iminium_Ion + Aldehyde, H+ Aldehyde Aldehyde Aldehyde->Iminium_Ion Isocyanide Isocyanide Nitrile_Adduct Nitrile Adduct Isocyanide->Nitrile_Adduct Iminium_Ion->Nitrile_Adduct + Isocyanide Cyclized_Intermediate Cyclized Intermediate Nitrile_Adduct->Cyclized_Intermediate Intramolecular Cyclization Imidazopyridine Imidazo[1,2-a]pyridine Cyclized_Intermediate->Imidazopyridine Dehydration

Caption: Proposed mechanism of the Groebke-Blackburn-Bienaymé reaction.

Experimental Protocols

The following protocols are illustrative examples of microwave-assisted syntheses of imidazo[1,2-a]pyridines, showcasing different catalytic systems and reaction conditions.

Protocol 1: Catalyst-Free Synthesis in a Green Solvent

This protocol highlights an environmentally benign approach using water as a solvent without the need for a catalyst.[1]

Step-by-Step Methodology:

  • Reagent Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, add the substituted 2-aminonicotinic acid (1 mmol) and chloroacetaldehyde (1.2 mmol).

  • Solvent Addition: Add 5 mL of deionized water to the vial.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 100 °C for 30 minutes with stirring.

  • Work-up and Purification: After cooling to room temperature, the solid product is collected by filtration, washed with water, and dried under vacuum. Further purification can be achieved by recrystallization from ethanol if necessary.

Protocol 2: Microwave-Assisted Groebke-Blackburn-Bienaymé (GBB) Reaction

This protocol demonstrates a rapid and efficient synthesis of imidazo[1,2-a]pyridine-chromone derivatives using a green catalyst.[12]

Step-by-Step Methodology:

  • Reagent Preparation: To a microwave-safe vial, add 3-formyl-chromone (1.0 equiv.), 2-amino-pyridine (1.2 equiv.), and ammonium chloride (20 mol%).

  • Solvent Addition: Add ethanol (3 mL) to the vial.

  • Microwave Irradiation (Step 1): Seal the vial and irradiate the mixture at 80 °C (100 W) for 20 minutes.

  • Isocyanide Addition: Cool the vial, then add the corresponding isocyanide (1.2 equiv.).

  • Microwave Irradiation (Step 2): Reseal the vial and irradiate at the same conditions (80 °C, 100 W) for an additional 15 minutes.

  • Work-up and Purification: Remove the solvent under reduced pressure. The crude product is then purified by silica gel column chromatography using a mixture of hexanes and ethyl acetate.

Protocol 3: Iodine-Catalyzed One-Pot Three-Component Synthesis

This protocol describes a metal-free, one-pot synthesis of 2,3-disubstituted imidazo[1,2-a]pyridines.[15]

Step-by-Step Methodology:

  • Reagent Preparation: In a sealed microwave tube, combine arylglyoxal (1 mmol), cyclic 1,3-dicarbonyl (1 mmol), 2-aminopyridine (1 mmol), and molecular iodine (20 mol%).

  • Solvent Addition: Add 5 mL of ethanol to the reaction mixture.

  • Microwave Irradiation: Irradiate the mixture in a microwave reactor at 120 °C for 15-20 minutes.

  • Work-up and Purification: After completion of the reaction (monitored by TLC), the solvent is evaporated under reduced pressure. The residue is purified by column chromatography on silica gel using an ethyl acetate-petroleum ether eluent system.

Data Presentation: Comparison of Protocols

The following table summarizes the key parameters and outcomes of the presented protocols, allowing for a direct comparison of their efficiency and scope.

ProtocolCatalystSolventTemperature (°C)Time (min)Yield (%)Key Features
Protocol 1 NoneWater1003092-95Catalyst-free, green solvent.[1]
Protocol 2 NH₄ClEthanol803521-36GBB reaction, synthesis of complex hybrids.[12]
Protocol 3 I₂Ethanol12015-20Good to very goodMetal-free, one-pot, three-component.[15]

General Experimental Workflow

The successful synthesis and characterization of imidazo[1,2-a]pyridines involve a systematic workflow, from reagent preparation to final product analysis.

Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis & Characterization Reagent_Prep Reagent Preparation MW_Reaction Microwave Irradiation Reagent_Prep->MW_Reaction Cooling Cooling & Filtration MW_Reaction->Cooling TLC TLC Monitoring MW_Reaction->TLC Extraction Solvent Evaporation / Extraction Cooling->Extraction Chromatography Column Chromatography Extraction->Chromatography Spectroscopy NMR, IR, Mass Spectrometry Chromatography->Spectroscopy Purity Purity Assessment (e.g., HPLC) Spectroscopy->Purity

Caption: General workflow for microwave-assisted synthesis.

Characterization of Imidazo[1,2-a]pyridines

The synthesized compounds should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the chemical structure of the imidazo[1,2-a]pyridine core and its substituents.[16][17][18]

  • Mass Spectrometry (MS): Provides information about the molecular weight of the synthesized compound, confirming its identity.[16][17]

  • Infrared (IR) Spectroscopy: Helps to identify the functional groups present in the molecule.[16][17]

  • Elemental Analysis: Determines the elemental composition of the compound, providing further evidence of its purity and structure.[16][17]

Conclusion and Future Perspectives

Microwave-assisted synthesis has proven to be a powerful tool for the rapid and efficient construction of the medicinally important imidazo[1,2-a]pyridine scaffold. The protocols outlined in this guide demonstrate the versatility of this technology, enabling the use of green solvents, catalyst-free conditions, and complex multicomponent reactions. As the demand for novel therapeutic agents continues to grow, the application of microwave technology in the synthesis of diverse heterocyclic libraries will undoubtedly play a crucial role in accelerating the drug discovery process.

References

Application Notes and Protocols for Methyl Imidazo[1,2-a]pyridine-6-carboxylate Hydrochloride in c-Met Inhibition Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Targeting the c-Met Signaling Pathway

The c-Met receptor tyrosine kinase (RTK), also known as the hepatocyte growth factor (HGF) receptor, is a critical regulator of a diverse range of cellular processes, including proliferation, survival, motility, and invasion.[1][2][3] Under normal physiological conditions, the HGF/c-Met signaling axis plays a pivotal role in embryonic development and tissue regeneration.[2][4] However, aberrant c-Met activation, driven by gene amplification, mutation, or protein overexpression, is a well-documented oncogenic driver in a multitude of human cancers.[1][2][4] This dysregulation transforms c-Met into a potent facilitator of tumor growth, angiogenesis, and metastasis, making it a highly attractive target for therapeutic intervention in oncology.[2][5][6]

The imidazo[1,2-a]pyridine scaffold has emerged as a promising framework for the development of potent and selective c-Met inhibitors.[7][8] Methyl imidazo[1,2-a]pyridine-6-carboxylate hydrochloride is a member of this chemical class, designed for the investigation of c-Met kinase inhibition and its downstream consequences. This document provides a comprehensive guide for researchers utilizing this compound, detailing the underlying biology, key experimental protocols, and data interpretation.

The c-Met Signaling Cascade: A Network of Oncogenic Signals

Upon binding of its sole ligand, HGF, the c-Met receptor dimerizes and undergoes autophosphorylation of key tyrosine residues within its kinase domain.[9] This phosphorylation event creates docking sites for various downstream signaling adaptors and enzymes, initiating a complex and multifaceted signaling cascade. The principal pathways activated by c-Met include:

  • The PI3K/AKT Pathway: Primarily responsible for cell survival and proliferation signals.[1][4]

  • The RAS/MAPK Pathway: A critical driver of cell proliferation and differentiation.[4][9]

  • The STAT3 Pathway: Implicated in invasion and tubulogenesis.[1]

The intricate network of c-Met-driven signaling underscores the importance of developing inhibitors that can effectively abrogate its kinase activity and, consequently, the oncogenic outputs.

cMet_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMet c-Met Receptor Dimerization Dimerization & Autophosphorylation cMet->Dimerization HGF HGF (Ligand) HGF->cMet Binds p_cMet Phosphorylated c-Met (Active) Dimerization->p_cMet GAB1 GAB1 p_cMet->GAB1 Recruits & Phosphorylates GRB2_SOS GRB2/SOS p_cMet->GRB2_SOS Recruits STAT3 STAT3 p_cMet->STAT3 Direct Phosphorylation PI3K PI3K GAB1->PI3K RAS RAS GRB2_SOS->RAS AKT AKT PI3K->AKT Transcription Gene Transcription (Proliferation, Survival, Motility) AKT->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription STAT3->Transcription

Figure 1: Simplified c-Met Signaling Pathway.

Experimental Workflow for c-Met Inhibitor Evaluation

A systematic approach is crucial for the comprehensive evaluation of a c-Met inhibitor. The following workflow outlines the key stages, from initial biochemical validation to cell-based functional assays.

experimental_workflow cluster_workflow Inhibitor Evaluation Workflow biochemical_assay Biochemical Kinase Assay (e.g., ADP-Glo™) cellular_p_assay Cellular c-Met Phosphorylation Assay (Western Blot / ELISA) biochemical_assay->cellular_p_assay Validates direct enzyme inhibition proliferation_assay Cell Proliferation Assay (e.g., CCK8 / SRB) cellular_p_assay->proliferation_assay Confirms target engagement in cells downstream_analysis Downstream Signaling Analysis (p-AKT, p-ERK via Western Blot) proliferation_assay->downstream_analysis Links target inhibition to cellular phenotype

Figure 2: Experimental Workflow for Inhibitor Testing.

Protocols for In Vitro and Cellular Assays

Protocol 1: In Vitro c-Met Kinase Assay (Luminescence-Based)

This protocol is designed to determine the direct inhibitory effect of this compound on the enzymatic activity of recombinant c-Met kinase. The ADP-Glo™ Kinase Assay is a commonly used method that measures the amount of ADP produced during the kinase reaction.[9]

Materials:

  • Recombinant human c-Met kinase (kinase domain)[10]

  • Poly(Glu,Tyr) 4:1 peptide substrate[9]

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)[11]

  • This compound

  • ADP-Glo™ Kinase Assay kit

  • 96-well white assay plates[12]

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in Kinase Assay Buffer. A typical starting concentration for the dilution series could be 1 µM. Include a DMSO-only vehicle control.[9]

  • Assay Plate Setup:

    • Add 1 µL of the diluted inhibitor or vehicle control to the wells of the assay plate.

    • Add 2 µL of diluted c-Met kinase to each well.

    • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well. The final reaction volume will be 5 µL.[9]

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes.[9]

  • Signal Detection (ADP-Glo™):

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.[9]

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[9]

Protocol 2: Cellular c-Met Phosphorylation Assay (Western Blot)

This assay determines the ability of the test compound to inhibit c-Met autophosphorylation in a cellular context. Cell lines with amplified or overexpressed c-Met, such as EBC-1 (lung cancer) or MKN45 (gastric cancer), are suitable models.[13][14]

Materials:

  • EBC-1 or MKN45 cancer cell lines

  • Cell culture medium and serum

  • Phosphate-Buffered Saline (PBS)

  • This compound

  • Hepatocyte Growth Factor (HGF) (for non-constitutively active cell lines)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors[15]

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)[15][16]

  • Primary antibodies: anti-phospho-c-Met (p-c-Met), anti-total-c-Met, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

Procedure:

  • Cell Culture and Treatment:

    • Plate cells and allow them to adhere and grow to 70-80% confluency.

    • Serum-starve the cells for 12-24 hours to reduce basal receptor phosphorylation.[17]

    • Pre-incubate the cells with various concentrations of this compound (e.g., 10 nM to 1 µM) for 2-4 hours.[17]

    • Stimulate the cells with HGF for 15-30 minutes (if the cell line does not have constitutive c-Met activation).[17]

  • Cell Lysis and Protein Quantification:

    • Wash cells twice with ice-cold PBS.[15]

    • Lyse the cells in ice-cold RIPA buffer.[15]

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.[15]

    • Determine the protein concentration of each lysate using a BCA assay.[15]

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[15]

    • Block the membrane in blocking buffer for 1 hour at room temperature.[15][18]

    • Incubate the membrane with primary antibodies against p-c-Met, total c-Met, and a loading control overnight at 4°C.[15][17]

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15][17]

  • Detection and Analysis:

    • Apply ECL reagent and capture the chemiluminescent signal using an imaging system.[17]

    • Quantify band intensities and normalize the p-c-Met signal to the total c-Met signal to determine the dose-dependent inhibition.

Protocol 3: Cell Proliferation Assay

This assay assesses the impact of c-Met inhibition on the proliferative capacity of cancer cells.

Materials:

  • c-Met dependent cancer cell lines (e.g., EBC-1, GTL-16)[11]

  • Cell culture medium and serum

  • This compound

  • Cell Counting Kit-8 (CCK8) or Sulforhodamine B (SRB) assay reagents

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for 72 hours.

  • Viability Assessment (CCK8 Example):

    • Add CCK8 reagent to each well and incubate for 1-4 hours.

    • Measure the absorbance at 450 nm using a microplate reader.[19]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value for anti-proliferative activity by plotting the percentage of viability against the logarithm of the inhibitor concentration.[19]

Expected Outcomes and Data Interpretation

Assay TypeKey ParameterExpected Outcome with Effective Inhibitor
In Vitro Kinase Assay IC50 (nM)Low nanomolar IC50 value, indicating potent direct inhibition of the c-Met kinase enzyme.
Cellular Phosphorylation Assay % Inhibition of p-c-MetDose-dependent reduction in the ratio of phosphorylated c-Met to total c-Met.
Cell Proliferation Assay IC50 (µM)Dose-dependent decrease in cell viability, with a potent IC50 value in c-Met driven cell lines.
Downstream Signaling Analysis p-AKT, p-ERK levelsReduction in the phosphorylation levels of downstream effectors like AKT and ERK.[14]

Conclusion

This compound represents a valuable tool for the study of c-Met signaling. The protocols outlined in this guide provide a robust framework for its characterization as a c-Met inhibitor. By systematically evaluating its biochemical potency, cellular target engagement, and anti-proliferative effects, researchers can gain significant insights into the therapeutic potential of targeting the HGF/c-Met pathway.

References

Troubleshooting & Optimization

"optimizing the yield of Methyl imidazo[1,2-a]pyridine-6-carboxylate hydrochloride synthesis"

Author: BenchChem Technical Support Team. Date: January 2026

Starting Research:

I've initiated comprehensive Google searches, focusing on the synthesis of Methyl imidazo[1,2-a]pyridine-6-carboxylate hydrochloride. I'm exploring common reaction pathways, reagents, and reaction conditions. So far, the literature is quite sparse, with a few promising leads. I'm digging deeper into these potential synthesis routes.

Synthesizing Support Structure:

I'm now structuring a technical support center based on initial research. I'll begin with an overview, then FAQs and troubleshooting in Q&A format. Answers will dive deep into chemical principles, explaining mechanisms and reagent roles. I plan to incorporate field-proven insights and self-validating protocols, using techniques like TLC and NMR, to build trust.

Gathering Data:

I'm now expanding my search for troubleshooting guides, optimization strategies, and common side reactions. I'm also actively seeking peer-reviewed articles and patents for detailed procedures and insights. Building on this, I'm structuring the support center with a general overview, FAQs, and troubleshooting questions with detailed, mechanistic answers.

Structuring Support Guide

I'm now structuring a technical support center based on thorough research. I'll begin with a broad synthesis overview, followed by FAQs and troubleshooting in a Q&A format. Each question gets an in-depth answer with chemical principles, explaining mechanisms and reagent roles. I plan to incorporate field-tested insights and self-validating protocols, using techniques like TLC and NMR, to build a reliable resource. I'll create tables for quantitative comparisons and use Graphviz to visualize the reaction mechanism, workflow, and a troubleshooting decision tree with step-by-step protocols and references.

Technical Support Center: Purification of Methyl Imidazo[1,2-a]pyridine-6-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of Methyl imidazo[1,2-a]pyridine-6-carboxylate hydrochloride (CAS: 957120-91-1).[1][2] This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, chemists, and drug development professionals in achieving high purity for this critical heterocyclic building block. The strategies discussed cover the purification of both the free base (CAS: 136117-69-6) and its hydrochloride salt, as mastering the interplay between these forms is key to successful isolation.[3]

Section 1: Initial Assessment & Frequently Asked Questions (FAQs)

This section addresses preliminary questions regarding the compound's properties and the common challenges encountered.

Q1: What are the key physical properties I should be aware of for the free base and its HCl salt?

A1: Understanding the physical characteristics of both the free base and the salt is the first step in planning a purification strategy. Key properties are summarized below.

PropertyMethyl imidazo[1,2-a]pyridine-6-carboxylate (Free Base)Methyl imidazo[1,2-a]pyridine-6-carboxylate HCl (Salt)
CAS Number 136117-69-6[3][4]957120-91-1[1]
Molecular Formula C₉H₈N₂O₂[3]C₉H₉ClN₂O₂[1]
Molecular Weight 176.17 g/mol 212.63 g/mol [1]
Appearance Yellow or beige to off-white solid[3]Typically an off-white to white solid
Solubility Profile Soluble in organic solvents like DCM, EtOAc, MeOH.Higher solubility in polar protic solvents (water, alcohols); lower solubility in non-polar organic solvents.[5][6]

Q2: What are the most common impurities I should anticipate from the synthesis?

A2: The nature of impurities is directly linked to the synthetic route employed. Imidazo[1,2-a]pyridines are often synthesized via the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound.[7][8] Common impurities include:

  • Unreacted Starting Materials: Residual 2-aminopyridine or methyl 2-bromo-3-oxobutanoate (or similar α-haloketone).

  • Side-Reaction Products: Regioisomers from the cyclization step or byproducts from undesired condensation reactions.

  • Residual Catalysts: If metal-catalyzed cross-coupling methods are used for synthesis, trace metals (e.g., Copper, Palladium) can be significant impurities.[9][10]

  • Solvent Residues: High-boiling point solvents used in the reaction (e.g., DMF, DMSO) can be difficult to remove.

Q3: Which analytical techniques are essential for monitoring purity throughout the purification process?

A3: A multi-technique approach is crucial for reliable purity assessment.[11]

  • Thin-Layer Chromatography (TLC): Indispensable for monitoring reaction progress and for the initial assessment of crude product complexity.[12][13] It is also vital for selecting a suitable solvent system for column chromatography.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for determining the final purity of the compound with high accuracy (typically aiming for >95%).[12]

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for structural confirmation and can reveal the presence of impurities that may not be visible by other techniques.[14][15][16][17] Quantitative NMR (qNMR) can be used for an absolute purity assessment.[11]

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help identify the mass of unknown impurities.

Section 2: Troubleshooting Guide

This guide is structured in a "Problem-Cause-Solution" format to directly address common experimental hurdles.

Problem 1: My crude product is an intractable oil or fails to crystallize upon HCl addition.

  • Potential Causes:

    • Residual Solvents: High-boiling solvents like DMF or DMSO can trap the product as an oil.

    • High Impurity Load: The presence of multiple impurities disrupts the crystal lattice formation.

    • Presence of Water: If anhydrous conditions are required for salt formation, residual water can interfere with crystallization, sometimes leading to hygroscopic or oily salts.[18]

  • Solutions & Scientific Rationale:

    • Purify the Free Base First: The most robust solution is to avoid direct crystallization of the crude mixture. Purify the crude product in its free base form using flash column chromatography. The non-polar nature of the free base is well-suited for silica gel chromatography.[12][13] Once the pure free base is isolated as a solid, it can be reliably converted to the crystalline HCl salt.

    • High-Vacuum Drying: Before attempting crystallization, place the crude oil under a high vacuum for several hours to remove volatile impurities and solvents.

    • Trituration: Attempt to induce solidification by trituration. This involves repeatedly washing the oil with a solvent in which the product is insoluble but the impurities are soluble (e.g., diethyl ether or hexane). The mechanical action can promote nucleation and crystallization.

Problem 2: My product is persistently colored (yellow to dark brown), even after initial purification.

  • Potential Causes:

    • Degradation Products: Imidazopyridine scaffolds can be susceptible to degradation, especially if exposed to strong acid/base or high heat for extended periods, leading to colored, often polymeric, byproducts.

    • Chromophoric Impurities: Certain side-products from the synthesis can be highly colored.

  • Solutions & Scientific Rationale:

    • Activated Charcoal Treatment: This is a classic and effective method for removing colored impurities.[19]

      • Protocol: Dissolve the crude free base in a suitable organic solvent (e.g., ethyl acetate or methanol). Add a small amount (1-2% w/w) of activated charcoal. Gently heat and stir the mixture for 15-30 minutes. Filter the hot solution through a pad of Celite® to remove the charcoal. The filtrate can then be concentrated and subjected to further purification like chromatography or salt formation.

    • Optimized Chromatography: Ensure the chosen mobile phase for column chromatography provides good separation between the product and the colored bands. Sometimes, a less polar solvent system can leave highly polar colored impurities at the baseline of the silica column.

Problem 3: I'm experiencing significant product loss during purification.

  • Potential Causes:

    • Irreversible Adsorption on Silica Gel: The basic nitrogen atoms on the imidazopyridine ring can interact strongly with the acidic silanol groups of standard silica gel, leading to streaking on TLC and poor recovery from the column.[19]

    • Excessive Solvent in Recrystallization: Using too large a volume of the recrystallization solvent will result in a significant portion of the product remaining in the mother liquor, even after cooling.[19]

    • Premature Crystallization: During hot filtration (e.g., after charcoal treatment), the product may crystallize on the filter funnel if the solution cools too quickly.

  • Solutions & Scientific Rationale:

    • Deactivate Silica Gel: To mitigate strong adsorption, you can use a mobile phase containing a small amount of a basic additive, such as 0.5-1% triethylamine (NEt₃) or ammonia in methanol, to neutralize the acidic sites on the silica.

    • Use an Alternative Stationary Phase: For particularly problematic basic compounds, switching to neutral alumina as the stationary phase can dramatically improve recovery.

    • Optimize Recrystallization: Use the minimum amount of hot solvent required to fully dissolve the compound. After dissolution, allow the flask to cool slowly to room temperature before moving it to an ice bath or refrigerator. This promotes the formation of pure, large crystals and maximizes yield.

    • Solvent/Anti-solvent Method: A powerful technique for recrystallization involves dissolving the compound in a small amount of a "good" solvent (e.g., methanol or 2-propanol for the HCl salt) and then slowly adding a "poor" solvent or "anti-solvent" (e.g., diethyl ether or ethyl acetate) until the solution becomes persistently cloudy.[20] Upon standing, this will induce crystallization.

Section 3: Recommended Experimental Protocols

These protocols provide step-by-step guidance for the most common and effective purification workflows.

Protocol 1: Purification of Free Base via Flash Column Chromatography

This method is ideal for purifying the crude product after initial workup and before conversion to the HCl salt.

  • Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane (DCM) or the chromatography eluent. Adsorb this solution onto a small amount of silica gel (~2-3 times the mass of the crude product) and dry it under vacuum to obtain a free-flowing powder. This "dry loading" technique generally results in better separation than direct liquid injection.

  • Column Packing: Pack a glass column with silica gel (e.g., 40-60 μm mesh) in the desired starting eluent. The amount of silica should be 50-100 times the mass of the crude product.

  • Loading: Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Begin elution with a non-polar solvent system and gradually increase the polarity. A common gradient is ethyl acetate in heptane or petroleum ether.[12][13] An example gradient could be starting with 20% EtOAc/Heptane and gradually increasing to 50-70% EtOAc/Heptane.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified Methyl imidazo[1,2-a]pyridine-6-carboxylate free base.

Protocol 2: Purification of the HCl Salt via Recrystallization

This protocol is used for the final purification of the salt to obtain a high-purity, crystalline solid.

  • Solvent Selection: Choose a solvent or solvent system in which the HCl salt is soluble when hot but poorly soluble when cold. For hydrochloride salts, polar protic solvents are excellent candidates. 2-Propanol is often a superior choice to ethanol or methanol, as the salt may have slightly lower solubility, aiding recovery.[20]

  • Dissolution: Place the crude HCl salt in an Erlenmeyer flask. Add a minimal amount of hot 2-propanol and continue adding solvent dropwise while heating until the solid is completely dissolved.

  • Cooling (Crystallization): Cover the flask and allow it to cool slowly to room temperature. Crystal formation should begin. Do not disturb the flask during this initial cooling phase to encourage the growth of larger, purer crystals.

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of precipitated solid.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals with a small amount of cold solvent (the same one used for recrystallization) to remove any residual soluble impurities from the crystal surfaces. A subsequent wash with a non-polar solvent like cold diethyl ether can help to speed up drying.[20]

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Section 4: Visual Workflows

To aid in experimental design, the following diagrams illustrate the decision-making process and the overall purification sequence.

Diagram 1: Decision Tree for Purification Strategy

This flowchart helps in choosing the appropriate initial purification method based on the characteristics of the crude product.

G cluster_start Initial State cluster_decision Assessment cluster_action Action start Crude Product (Post-Workup) assess_state Physical State? start->assess_state assess_purity High Impurity Load? (TLC/¹H NMR) assess_state->assess_purity Solid chromatography Purify Free Base via Column Chromatography (Protocol 1) assess_state->chromatography Oily/Gummy assess_purity->chromatography Yes recrystallize Direct Recrystallization of HCl Salt (Protocol 2) assess_purity->recrystallize No (Relatively Clean) salt_formation Convert to HCl Salt chromatography->salt_formation salt_formation->recrystallize

Caption: Decision tree for selecting the optimal purification path.

Diagram 2: General Purification Workflow

This diagram shows the logical flow of steps from a crude reaction mixture to the final, pure product.

G A Crude Reaction Mixture B Aqueous Workup & Organic Extraction (Isolate Free Base) A->B C Concentrate Crude Free Base B->C D OPTION A: Column Chromatography (Purify Free Base) C->D If impure/oily E OPTION B: Direct Conversion C->E If relatively clean solid F Conversion to HCl Salt (e.g., HCl in Dioxane/2-Propanol) D->F E->F G Recrystallization (Final Purification) F->G H Final Analysis (HPLC, NMR, MS) G->H

References

Technical Support Center: Methyl Imidazo[1,2-a]pyridine-6-carboxylate Hydrochloride Solubility for In Vivo Studies

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with Methyl Imidazo[1,2-a]pyridine-6-carboxylate hydrochloride. This resource is designed to provide in-depth, practical solutions and troubleshooting advice for overcoming solubility challenges encountered during in vivo experiments. Our goal is to equip you with the scientific rationale and step-by-step protocols needed to develop robust and effective formulations.

Frequently Asked Questions (FAQs)

Q1: My batch of this compound shows poor aqueous solubility, leading to inconsistent results in my animal studies. What are the initial steps I should take?

A1: Poor aqueous solubility is a common hurdle for many heterocyclic compounds. The hydrochloride salt form is intended to improve solubility compared to the free base, but challenges can still arise.[1][2][3] Here’s a logical troubleshooting workflow:

  • Verify Compound Integrity: First, confirm the identity and purity of your compound batch using standard analytical techniques (e.g., NMR, LC-MS, HPLC). Impurities can significantly impact solubility.

  • Determine Intrinsic Solubility: Measure the intrinsic solubility of both the hydrochloride salt and the free base form of your compound. This foundational data will inform your formulation strategy.

  • pH-Solubility Profile: Characterize the pH-solubility profile of your compound. As a salt of a weak base, the solubility of this compound is highly pH-dependent. Solubility will be highest at a pH below the pKa of the parent molecule.[4][5]

  • Consider the Common Ion Effect: Be aware that the presence of chloride ions in your formulation vehicle (e.g., from saline) can suppress the dissolution of the hydrochloride salt.[1][4][5][6]

Workflow for Initial Solubility Assessment ```dot graph TD { A[Start: Poor Solubility Observed] --> B{Verify Compound Purity & Identity}; B --> C{Determine Intrinsic Solubility (Salt vs. Free Base)}; C --> D{Generate pH-Solubility Profile}; D --> E{Evaluate Common Ion Effect}; E --> F[Select Initial Formulation Strategy];

}``` Caption: Initial workflow for troubleshooting poor solubility.

Q2: How do I determine the pH-solubility profile for my compound?

A2: A pH-solubility profile is crucial for understanding how to best formulate your compound. The "shake-flask" method is a widely accepted standard.

[7][8][9]Protocol: Shake-Flask Method for pH-Solubility Profiling

  • Prepare a Series of Buffers: Prepare a range of buffers covering the physiologically relevant pH spectrum (e.g., pH 1.2 to 7.4).

  • Add Excess Compound: Add an excess amount of this compound to a known volume of each buffer in separate vials. The solid should be visibly present.

  • Equilibrate: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. 4[8]. Separate Solid from Solution: Centrifuge or filter the samples to separate the undissolved solid.

  • Quantify Concentration: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as HPLC-UV or LC-MS. 6[7]. Plot Data: Plot the measured solubility (e.g., in µg/mL or mM) against the final measured pH of each solution.

Troubleshooting Guides: Formulation Strategies

Issue 1: The required dose for my in vivo study cannot be achieved in a simple aqueous vehicle without precipitation.

Solution: Employing Co-solvents

Co-solvents are water-miscible organic solvents that can significantly increase the solubility of hydrophobic compounds. T[10][11][12]hey work by reducing the polarity of the aqueous vehicle.

Commonly Used Co-solvents for In Vivo Studies:

Co-solventTypical Concentration Range (%)Key Considerations
Polyethylene Glycol 400 (PEG 400)10 - 60Generally well-tolerated; can be viscous at high concentrations.
Propylene Glycol (PG)10 - 40Good solubilizing power; potential for hemolysis at high concentrations via IV.
Ethanol5 - 20Excellent solubilizer; potential for CNS effects and irritation.
Dimethyl Sulfoxide (DMSO)< 10Very strong solubilizer; use with caution due to potential toxicity and permeability enhancement.

Step-by-Step Protocol for Developing a Co-solvent Formulation:

  • Screening: Determine the solubility of your compound in various neat co-solvents.

  • Ternary Phase Diagrams: Systematically mix your compound, water, and the chosen co-solvent to identify the concentration ranges that result in a clear, stable solution.

  • Vehicle Preparation:

    • First, dissolve the this compound in the chosen co-solvent (e.g., PEG 400).

    • Slowly add the aqueous component (e.g., water or saline) to the co-solvent mixture while stirring.

  • Final Checks: Observe the final formulation for any signs of precipitation or instability. Check the final pH and adjust if necessary.

Co-solvent Formulation Workflow

Caption: Workflow for developing a co-solvent based formulation.

Issue 2: My compound precipitates upon injection into the bloodstream or dilution in physiological fluids.

Solution: Utilizing Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drug molecules, effectively shielding the hydrophobic parts of the drug from the aqueous environment.

[10]Commonly Used Cyclodextrins:

CyclodextrinKey Features
Hydroxypropyl-β-cyclodextrin (HP-β-CD) High aqueous solubility and low toxicity, making it a common choice for parenteral formulations.
Sulfobutylether-β-cyclodextrin (SBE-β-CD) Approved for use in several commercial injectable products; its negative charge can enhance interaction with positively charged drugs.

Protocol for Formulation with Cyclodextrins:

  • Phase Solubility Studies:

    • Prepare aqueous solutions of the cyclodextrin at various concentrations (e.g., 0-40% w/v).

    • Add an excess of your compound to each solution.

    • Equilibrate and measure the compound concentration as described in the shake-flask protocol.

    • A linear increase in drug solubility with cyclodextrin concentration suggests the formation of an inclusion complex.

  • Formulation Preparation:

    • Dissolve the required amount of cyclodextrin in an aqueous buffer.

    • Slowly add and dissolve the this compound into the cyclodextrin solution. Gentle heating or sonication may aid dissolution.

    • Allow the solution to cool to room temperature and visually inspect for clarity.

Issue 3: Oral bioavailability is low despite achieving adequate solubility in the dosing vehicle.

Solution: Lipid-Based Formulations

For oral administration, low bioavailability can be due to poor absorption even if the compound is solubilized in the formulation. Lipid-based formulations can enhance oral absorption by presenting the drug in a solubilized state for absorption and potentially utilizing lipid absorption pathways.

[13][14][15][16]Types of Lipid-Based Formulations:

Formulation TypeDescription
Lipid Solutions The simplest form, where the drug is dissolved in a lipid vehicle (e.g., oils, mixed glycerides).
Self-Emulsifying Drug Delivery Systems (SEDDS) Isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media (like in the GI tract).

Stepwise Approach for Lipid-Based Formulation Development:

  • Excipient Solubility Screening: Determine the solubility of your compound in a panel of oils (e.g., medium-chain triglycerides), surfactants (e.g., Cremophor® EL, Polysorbate 80), and co-solvents (e.g., Transcutol® HP). 2[15]. Construct Ternary Phase Diagrams: For SEDDS, map the regions where clear, single-phase systems are formed by mixing different ratios of oil, surfactant, and co-solvent.

  • Assess Emulsification Performance: Add the selected formulation to water and observe the formation of the emulsion. Droplet size analysis can be used to optimize the formulation.

  • In Vitro Lipolysis: Use in vitro lipolysis models to simulate digestion and assess if the drug remains in a solubilized state.

[15]### References

  • Oral Lipid-Based Formulations: Enhancing the Bioavailability of Poorly Water-Soluble Drugs. (n.d.). John Wiley & Sons. 13

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2023). Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. National Institutes of Health. 14

  • Gattefossé. (2021). Lipid-based formulations: winning strategy for oral bioavailability enhancement. 15

  • Grove, M., & Müllertz, A. (2007). Clinical studies with oral lipid based formulations of poorly soluble compounds. National Institutes of Health. 16

  • Patel, V., & Lalani, R. (2018). Lipid-Based Oral Formulation Strategies for Lipophilic Drugs. Semantic Scholar. 17

  • Drug Dissolution Enhancement by Salt Formation. (n.d.). Research Journal of Pharmaceutical Dosage Forms and Technology. 1

  • Swarbrick, J. (2007). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. National Institutes of Health. 18

  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. (n.d.). 19

  • WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. 10

  • A review of methods for solubility determination in biopharmaceutical drug characterisation. (n.d.). 7

  • Determination of solubility by gravimetric method: A brief review. (n.d.). National Journal of Pharmaceutical Sciences. 20

  • Excipients for Solubility Enhancement of Parenteral Formulations. (2022, November 3). Pharmaceutical Technology. 21

  • Method Development & Method Validation for Solubility and Dissolution Curves. (n.d.). CD Formulation. 22

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (n.d.). National Center for Biotechnology Information. 23

  • Apte, S. P. (n.d.). Emerging Excipients in Parenteral Medications. 24

  • Strategies for formulating and delivering poorly water-soluble drugs. (2025, August 10). Request PDF. 25

  • Co-solvent: Significance and symbolism. (2025, December 23). 11

  • Excipients for Parenterals. (n.d.). 26

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. 8

  • Excipients in parenteral formulations: selection considerations and effective utilization with small molecules and biologics. (n.d.). PubMed. 27

  • Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. (n.d.). National Institutes of Health. 28

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (n.d.). 2

  • Formulation Development Strategy: Preclinical PK, PD, and TK Considerations. (2024, May 31). 29

  • Pharmaceutical salts: a formulation trick or a clinical conundrum?. (n.d.). 30

  • parenteral excipients. (n.d.). Ashland. 31

  • EFFECTS OF DIFFUSION LAYER PH AND SUPERSATURATION ON THE DISSOLUTION OF PHARMACEUTICAL ACIDS, BASES AND THEIR RESPECTIVE SODIUM AND HYDROCHLORIDE SALTS. (n.d.). ProQuest. 4

  • Effect of chloride ion on dissolution of different salt forms of haloperidol, a model basic drug. (n.d.). 6

  • <1236> Solubility Measurements. (2016, September 30). USP-NF. 9

  • Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. (n.d.). National Institutes of Health. 32

  • Cosolvent. (n.d.). Wikipedia. 12

  • Preclinical Formulations: Insight, Strategies, and Practical Considerations. (n.d.). PubMed Central. 33

  • Ramesh, S., Zmeškalová, E., Kučeráková, M., Zvoníček, V., & Šoóš, M. (2025). Salt formation of cabozantinib with hydrochloric and hydrobromic acids – influence on the in vitro dissolution behavior and food effect. CrystEngComm. 34

  • Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. (2022, January 20). 35

  • Optimizing Your Biologic Drug Formulation Strategy. (n.d.). Bioprocess Online. 36

  • increase drug solubility: Topics by Science.gov. (n.d.). 37

  • Guidance for Industry - Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations. (n.d.). FDA. 38

  • Salt Formation to Improve Drug Solubility. (2025, August 6). Request PDF. 3

  • Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. (2016, January 23). ResearchGate. 39

  • Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. (n.d.). National Institutes of Health. 40

  • (PDF) The influence of co-solvents on the stability and bioavailability of rapamycin formulated in self-microemulsifying drug delivery systems. (2025, August 7). ResearchGate. 41

  • How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non - Ovid. (2021, July 15). 42

  • pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. (n.d.). PubMed. 5

  • Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. (n.d.). 43

  • How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. (2021, July 15). Helda - University of Helsinki. 44

  • Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. (n.d.). National Institutes of Health. 45

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (2023, March 3). 46

  • Imidazo[1,2-a]pyridine. (n.d.). Santa Cruz Biotechnology. 47

References

"troubleshooting low yield in Groebke-Blackburn-Bienaymé reaction for imidazo[1,2-a]pyridines"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Groebke-Blackburn-Bienaymé (GBB) reaction, a powerful tool for the synthesis of imidazo[1,2-a]pyridines and related N-fused heterocycles.[1][2][3][4][5] This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low reaction yields, and to provide a deeper understanding of the reaction's nuances.

The GBB reaction is a three-component reaction that brings together an amino-heterocycle (like 2-aminopyridine), an aldehyde, and an isocyanide to rapidly build molecular complexity.[1][2][6] While elegant in its convergence, achieving high yields can be challenging. This resource provides field-proven insights and evidence-based protocols to help you navigate these challenges.

Troubleshooting Guide: Low Yields

This section addresses specific problems you might encounter during your experiments. Each question is followed by a detailed explanation of potential causes and actionable solutions.

Q1: My reaction has a low conversion rate, and I'm recovering a significant amount of starting material. What's going wrong?

This is a common issue that often points to problems with reaction setup, reagent quality, or suboptimal reaction conditions.

Potential Causes & Solutions:

  • Insufficient Catalyst Activity: The GBB reaction is typically acid-catalyzed.[6] The choice and amount of catalyst are critical.

    • Expert Insight: While a wide variety of catalysts have been reported, scandium triflate (Sc(OTf)₃) and p-toluenesulfonic acid (TsOH) are among the most frequently used.[1][7][8] However, Sc(OTf)₃ has often demonstrated superior performance across a broader range of substrates.[8] If you are using a Brønsted acid like TsOH or HClO₄ and seeing poor results, consider switching to a Lewis acid like Sc(OTf)₃.

    • Protocol: Ensure your catalyst is fresh and anhydrous. For a typical reaction, use 5-20 mol% of the catalyst.[1][7] An initial screening of different catalysts can be highly beneficial.

  • Poor Quality Reagents: The purity of your starting materials is paramount in any multicomponent reaction.

    • Aldehydes: Aldehydes are prone to oxidation to carboxylic acids. Use freshly distilled or purified aldehydes.

    • Isocyanides: Isocyanides can have a pungent odor and should be handled in a well-ventilated fume hood. Their purity can vary, so consider purifying them by distillation or chromatography if you suspect contamination.

    • 2-Aminopyridines: Ensure the 2-aminopyridine derivative is pure and dry. The nucleophilicity of the aminopyridine can impact the reaction rate; electron-rich aminopyridines tend to react faster.

  • Suboptimal Solvent and Temperature: The reaction environment plays a crucial role.

    • Solvent Choice: Alcohols like methanol and ethanol are commonly used and are not just inert solvents; they can act as co-catalysts, influencing the reaction mechanism and accelerating key steps.[9][10][11] If you are using aprotic solvents like dichloromethane (DCM) or toluene with poor results, a switch to an alcohol-based solvent system is recommended.[10]

    • Temperature: While many GBB reactions proceed at room temperature, some may require heating.[7] If your reaction is sluggish, consider gently heating it to 50-80 °C.[1][7] Conversely, for highly reactive substrates, cooling might be necessary to control side reactions.

Troubleshooting Workflow for Low Conversion:

A workflow diagram for troubleshooting low reaction conversion.

Q2: The reaction seems to work, but my final product is impure, and purification is difficult. How can I improve the purity?

Product impurity often arises from side reactions or incomplete reactions. Addressing this requires a closer look at the reaction mechanism and conditions.

Potential Causes & Solutions:

  • Side Reactions: The formation of byproducts is a common cause of low yields of the desired product.

    • Expert Insight: The initial step of the GBB reaction is the formation of an imine from the aldehyde and the 2-aminopyridine.[10] This equilibrium can be shifted towards the product by removing water. The use of dehydrating agents like trimethyl orthoformate can significantly improve yields and purity.[12]

    • Protocol: Add 1.2-1.5 equivalents of trimethyl orthoformate to the reaction mixture before adding the isocyanide.

  • Order of Addition: While often run as a one-pot reaction where all components are mixed simultaneously, a two-step approach can sometimes improve outcomes.[13]

    • Protocol: First, stir the 2-aminopyridine and aldehyde with the catalyst to pre-form the imine. After a set time (e.g., 30-60 minutes), add the isocyanide to complete the reaction.

  • Purification Strategy: Imidazo[1,2-a]pyridines can sometimes be challenging to purify by standard silica gel chromatography due to their basic nature.

    • Expert Insight: Employing an alternative purification method, such as salt formation, can be highly effective.[12] Treatment of the crude product with an acid (e.g., sulfuric acid in a suitable solvent) can precipitate the product as a salt, leaving many impurities behind. The free base can then be regenerated.

    • Automated Systems: For library synthesis, automated flow synthesis and purification systems can provide high-purity compounds.[14]

Data on Catalyst and Solvent Effects:

Catalyst (mol%)SolventTemperature (°C)Typical Yield Range (%)Reference
Sc(OTf)₃ (10)Methanol2560-95[8]
TsOH (20)Methanol2540-80[8][15]
Yb(OTf)₃ (5)Ethanol6070-87[1][7]
NH₄Cl (20)EthanolReflux65-90[16]
HPW (2)Ethanol (MW)-up to 99[6][17]

This table summarizes common catalyst and solvent systems and their typical yield ranges.

Frequently Asked Questions (FAQs)

What is the mechanism of the Groebke-Blackburn-Bienaymé reaction?

The generally accepted mechanism proceeds through three key steps:

  • Imine Formation: The reaction begins with the acid-catalyzed condensation of the 2-aminopyridine and the aldehyde to form an iminium ion, which then deprotonates to form an imine.

  • Nucleophilic Attack: The isocyanide then acts as a nucleophile and attacks the imine carbon.

  • Intramolecular Cyclization: This is followed by an intramolecular cyclization of the resulting nitrilium ion intermediate, which, after tautomerization, yields the final aromatic imidazo[1,2-a]pyridine product.[10]

GBB_Mechanism A 2-Aminopyridine + Aldehyde B Imine Formation (H+) A->B C Imine B->C E Nucleophilic Attack C->E D Isocyanide D->E F Nitrilium Intermediate E->F G Intramolecular Cyclization F->G H Imidazo[1,2-a]pyridine G->H

A simplified diagram of the Groebke-Blackburn-Bienaymé reaction mechanism.

Can I use aliphatic aldehydes in the GBB reaction?

Yes, aliphatic aldehydes can be used, but they may be less reactive than aromatic aldehydes. In such cases, using a more potent Lewis acid catalyst like Sc(OTf)₃ and/or microwave heating can be beneficial to drive the reaction to completion.[6][17]

Are there any "green" or more environmentally friendly conditions for this reaction?

Absolutely. Research has focused on developing more sustainable protocols. This includes:

  • Using greener solvents like ethanol or even water.[4][7]

  • Employing catalysts that are less toxic and can be used in lower loadings, such as phosphotungstic acid (HPW).[6][17]

  • Utilizing microwave-assisted synthesis to reduce reaction times and energy consumption.[6][16][17][18]

What is the role of the solvent in the GBB reaction?

The solvent is not just a medium for the reaction but can actively participate. Studies have shown that alcohols, particularly methanol, can act as a cocatalyst.[10][11] They can facilitate proton transfer steps and stabilize intermediates, thereby accelerating the reaction.[9][10][11] In contrast, aprotic solvents may lead to slower reactions or lower yields.[10]

References

"stability issues of Methyl imidazo[1,2-a]pyridine-6-carboxylate hydrochloride in solution"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl imidazo[1,2-a]pyridine-6-carboxylate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios related to the stability of this compound in solution. As a valued heterocyclic building block in medicinal chemistry, understanding its stability profile is critical for reproducible experimental results and the development of robust formulations.[1][2][3][4][5]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My stock solution of this compound shows decreasing purity over time. What are the likely causes?

Answer:

Decreasing purity of this compound solutions is most commonly attributed to chemical degradation. The two primary suspected pathways of degradation for this molecule are hydrolysis of the methyl ester and photodegradation of the imidazo[1,2-a]pyridine core.

  • Ester Hydrolysis: The methyl carboxylate group is susceptible to hydrolysis, which would yield imidazo[1,2-a]pyridine-6-carboxylic acid.[6] This reaction can be catalyzed by both acidic and basic conditions and is accelerated at elevated temperatures. Given that the compound is a hydrochloride salt, the initial pH of an aqueous solution will be acidic, which can promote slow hydrolysis. If the solution is buffered to a neutral or alkaline pH, the rate of hydrolysis may increase significantly.

  • Photodegradation: The imidazo[1,2-a]pyridine ring system is known to possess photophysical properties, absorbing UV light, which can lead to photochemical degradation.[7][8] Exposure to ambient laboratory light or other UV sources can induce reactions that alter the core structure, leading to a loss of purity.

To begin troubleshooting, a systematic investigation into the storage and handling conditions of your solution is recommended.

FAQ 2: How can I experimentally determine the primary cause of degradation in my solution?

Answer:

A forced degradation study is a systematic way to identify the primary degradation pathways for your compound. This involves subjecting solutions of the compound to various stress conditions and monitoring the formation of degradants over time, typically using High-Performance Liquid Chromatography (HPLC).

Objective: To identify the degradation pathways of this compound in solution.

Materials:

  • This compound

  • HPLC-grade water, acetonitrile, and methanol

  • Buffers (e.g., phosphate or citrate) for pH control

  • Acids (e.g., 0.1 N HCl) and bases (e.g., 0.1 N NaOH)

  • A calibrated HPLC system with a UV detector and a suitable C18 column

  • Photostability chamber (or a light source with controlled UV and visible output)

  • Temperature-controlled oven/incubator

Methodology:

  • Prepare a Stock Solution: Prepare a stock solution of the compound in a suitable solvent where it is known to be initially stable (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Set Up Stress Conditions: Aliquot the stock solution into separate, clearly labeled vials for each stress condition.

    • Acid Hydrolysis: Dilute the stock solution with 0.1 N HCl.

    • Base Hydrolysis: Dilute the stock solution with 0.1 N NaOH.

    • Neutral Hydrolysis: Dilute the stock solution with purified water.

    • Oxidative Degradation: Dilute the stock solution with a solution of 3% hydrogen peroxide.

    • Thermal Degradation: Place a vial of the solution (in a stable solvent like acetonitrile) in an oven at a controlled temperature (e.g., 60°C).

    • Photodegradation: Expose a solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

  • Time Points: Analyze the samples by HPLC at initial (T=0) and subsequent time points (e.g., 2, 4, 8, 24, and 48 hours).

  • HPLC Analysis:

    • Use a gradient method to separate the parent compound from potential degradants. A typical starting point could be a mobile phase of water and acetonitrile with 0.1% formic acid or trifluoroacetic acid.

    • Monitor at a wavelength where the parent compound and potential degradants have significant absorbance (e.g., determined by a UV scan of the parent compound).

  • Data Analysis:

    • Compare the chromatograms of the stressed samples to the control samples.

    • A significant decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation.

    • The conditions that cause the most significant changes will point to the primary degradation liabilities. For further identification of degradants, LC-MS analysis can be employed.

G cluster_pathways Potential Degradation Pathways start Stability Issue Observed (e.g., Decreased Purity) check_storage Review Storage Conditions (Temp, Light, pH) start->check_storage forced_degradation Perform Forced Degradation Study check_storage->forced_degradation If cause is not obvious hplc_analysis Analyze by HPLC-UV/MS forced_degradation->hplc_analysis identify_pathway Identify Primary Degradation Pathway hplc_analysis->identify_pathway hydrolysis Hydrolysis (Acid/Base Mediated) identify_pathway->hydrolysis If pH dependent photo Photodegradation identify_pathway->photo If light sensitive thermal Thermal Degradation identify_pathway->thermal If temp sensitive oxidation Oxidation identify_pathway->oxidation If peroxide sensitive optimize_conditions Optimize Formulation/ Storage Conditions hydrolysis->optimize_conditions photo->optimize_conditions thermal->optimize_conditions oxidation->optimize_conditions optimize_conditions->start Re-evaluate Stability

Caption: Troubleshooting workflow for investigating stability issues.

FAQ 3: What are the recommended storage conditions for solutions of this compound?

Answer:

Based on the chemical structure and potential for degradation, the following general storage conditions are recommended. However, for critical applications, it is imperative to perform your own stability studies.

ParameterRecommendationRationale
Temperature 2-8°C or -20°C for long-term storageTo minimize the rate of potential hydrolysis and other degradation reactions.
Light Protect from light (use amber vials or wrap in foil)The imidazo[1,2-a]pyridine core may be susceptible to photodegradation.[7][8]
pH Prepare solutions in a slightly acidic (pH 4-6) buffer if possible. Avoid alkaline conditions.To minimize the rate of base-catalyzed ester hydrolysis.
Solvent For stock solutions, aprotic organic solvents like DMSO or DMF, or alcohols like ethanol are generally preferred over aqueous solutions for long-term storage.To prevent hydrolysis. Ensure the chosen solvent is compatible with your experimental system.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen) if oxidative degradation is suspected.To prevent potential oxidation of the electron-rich heterocyclic ring.
FAQ 4: I suspect ester hydrolysis is occurring. What would be the degradation product and how can I confirm this?

Answer:

The hydrolysis of the methyl ester group on Methyl imidazo[1,2-a]pyridine-6-carboxylate would result in the formation of Imidazo[1,2-a]pyridine-6-carboxylic acid and methanol.

Caption: Proposed hydrolysis of the methyl ester.

Confirmation of the Degradation Product:

  • LC-MS Analysis: The most definitive way to confirm the identity of the degradation product is by Liquid Chromatography-Mass Spectrometry (LC-MS). The hydrolyzed product, Imidazo[1,2-a]pyridine-6-carboxylic acid, will have a molecular weight of 162.15 g/mol , which is 14 g/mol less than the parent free base (176.17 g/mol ) due to the loss of a CH₂ group. You should observe a mass corresponding to [M+H]⁺ of approximately 163.16 in the mass spectrum of the degradation peak.

  • Co-elution with a Standard: If a reference standard of Imidazo[1,2-a]pyridine-6-carboxylic acid is available, you can perform an HPLC analysis where you spike your degraded sample with the standard. If the degradation peak and the standard peak co-elute (i.e., have the same retention time), it provides strong evidence of the degradant's identity.

  • pH Shift: The formation of a carboxylic acid from a neutral ester will decrease the pH of an unbuffered solution over time. Monitoring the pH of your solution during a stability study can provide indirect evidence of hydrolysis.

By implementing these troubleshooting guides and experimental protocols, you can better understand and control the stability of this compound in your research, ensuring the integrity and reproducibility of your results.

References

"how to avoid byproduct formation in the synthesis of imidazo[1,2-a]pyridines"

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing Byproduct Formation for Researchers, Scientists, and Drug Development Professionals.

The synthesis of imidazo[1,2-a]pyridines, a privileged scaffold in medicinal chemistry, is often plagued by the formation of unwanted byproducts, leading to reduced yields and complex purification challenges.[1][2] This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate common synthetic hurdles and optimize your reaction outcomes.

Troubleshooting Guide: Common Synthetic Issues and Solutions

This section addresses specific problems encountered during the synthesis of imidazo[1,2-a]pyridines, detailing the root causes and providing actionable, step-by-step protocols for their resolution.

Issue 1: Formation of Unwanted Regioisomers

Q: My reaction is producing a mixture of regioisomers. How can I improve the selectivity for the desired imidazo[1,2-a]pyridine isomer?

A: The formation of regioisomers is a common challenge, particularly in reactions like the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction, where the cyclization can occur at different nitrogen atoms of the aminopyridine ring.[3] The selectivity is primarily governed by steric and electronic factors of the starting materials.

Root Cause Analysis:

  • Steric Hindrance: Bulky substituents on the 2-aminopyridine ring can physically obstruct the approach of reactants, favoring cyclization at the less hindered nitrogen atom.[4] For instance, a substituent at the 6-position of the 2-aminopyridine will generally direct the reaction to the N-1 position.[4]

  • Electronic Effects: The electron density of the nitrogen atoms in the 2-aminopyridine ring influences their nucleophilicity. Electron-donating groups can enhance the nucleophilicity of the ring nitrogen, potentially altering the cyclization pathway.[4]

Troubleshooting Workflow for Regioisomer Control

start Mixture of Regioisomers Observed steric Analyze Steric Hindrance on 2-Aminopyridine start->steric electronic Evaluate Electronic Effects of Substituents start->electronic conditions Modify Reaction Conditions start->conditions protocol1 Protocol 1: Utilize Sterically Hindered Substrates steric->protocol1 protocol2 Protocol 2: Select Appropriate Electronic Substituents electronic->protocol2 protocol3 Protocol 3: Optimize Solvent and Catalyst conditions->protocol3 end Improved Regioselectivity protocol1->end protocol2->end protocol3->end

Caption: Workflow for troubleshooting regioisomer formation.

Experimental Protocols:

Strategy Experimental Protocol Expected Outcome
Steric Hindrance Utilize a 2-aminopyridine with a bulky substituent at the 6-position to favor cyclization at the less sterically hindered N-1 position.[4]Increased formation of the desired regioisomer.
Electronic Effects Select 2-aminopyridines with electron-donating or electron-withdrawing groups to modulate the nucleophilicity of the ring nitrogens and direct the cyclization.[4]Enhanced regioselectivity of the cyclization reaction.
Reaction Conditions Experiment with different solvents (e.g., polar aprotic like acetonitrile or DMF) and catalysts. In transition-metal-catalyzed reactions, the choice of ligand can significantly influence regioselectivity.[4]Improved ratio of the desired regioisomer.
Issue 2: Accumulation of Schiff Base Intermediate in GBB Reactions

Q: In my Groebke-Blackburn-Bienaymé (GBB) reaction, I am observing a significant amount of the Schiff base intermediate and unreacted aldehyde, leading to low yields of my desired imidazo[1,2-a]pyridine. What can I do?

A: The GBB reaction proceeds through the formation of a Schiff base (imine) intermediate from the aldehyde and 2-aminopyridine, which then undergoes a [4+1] cycloaddition with the isocyanide.[3][5] If the subsequent cyclization step is slow, the Schiff base can accumulate.

Root Cause Analysis:

  • Slow Cyclization Kinetics: The rate-limiting step can be the cycloaddition of the isocyanide to the Schiff base. This can be due to insufficiently reactive substrates or suboptimal reaction conditions.

  • Equilibrium Favoring Reactants: The formation of the Schiff base is a reversible process. If the equilibrium lies towards the starting materials, the concentration of the intermediate will be low, slowing down the subsequent steps.

Troubleshooting Workflow for Incomplete GBB Reaction

start Schiff Base Accumulation stoichiometry Adjust Reagent Stoichiometry start->stoichiometry catalyst Introduce or Change Catalyst start->catalyst conditions Optimize Reaction Conditions start->conditions protocol1 Protocol 1: Increase Equivalents of 2-Aminopyridine stoichiometry->protocol1 protocol2 Protocol 2: Use a Lewis or Brønsted Acid Catalyst catalyst->protocol2 protocol3 Protocol 3: Optimize Solvent and Temperature conditions->protocol3 end Complete Cyclization protocol1->end protocol2->end protocol3->end

Caption: Troubleshooting workflow for Schiff base byproduct in GBB reactions.

Experimental Protocols:

Strategy Experimental Protocol Expected Outcome
Reagent Stoichiometry Increase the equivalents of the 2-aminopyridine to 1.2-1.5 equivalents relative to the aldehyde and isocyanide to shift the equilibrium towards Schiff base formation.[4]Reduced amount of unreacted aldehyde and increased yield.
Catalysis Introduce a Lewis acid (e.g., Sc(OTf)₃) or a Brønsted acid (e.g., acetic acid) to activate the Schiff base for nucleophilic attack by the isocyanide.[3]Accelerated cyclization rate, minimizing intermediate accumulation.
Solvent Switch to a more polar aprotic solvent like acetonitrile or DMF to improve the solubility of reactants and intermediates, potentially increasing the reaction rate.[4]Improved reaction kinetics and higher yields.
Temperature For less reactive substrates, increase the reaction temperature to 50-80 °C to facilitate the cyclization step.[4]Faster conversion to the final product.
Issue 3: Formation of Bis-Adducts in Reactions with Aromatic Aldehydes

Q: I am trying to synthesize 3-aroylimidazo[1,2-a]pyridines from 2-arylimidazo[1,2-a]pyridines and aromatic aldehydes, but I am getting a significant amount of a 3,3′-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridine) byproduct. How can I avoid this?

A: The formation of this bis-adduct is highly dependent on the reaction atmosphere. The desired 3-aroyl product requires an oxidative pathway, while the bis-adduct is formed under inert conditions.

Root Cause Analysis:

  • Reaction Atmosphere: The presence or absence of oxygen dictates the reaction pathway. Oxygen acts as the oxidant for the formation of the 3-aroyl product. In an inert atmosphere (e.g., argon), the reaction favors the formation of the bis-adduct.[4]

Troubleshooting Workflow for Bis-Adduct Formation

start Bis-Adduct Byproduct Formation atmosphere Control Reaction Atmosphere start->atmosphere protocol1 Protocol 1: Introduce Air/Oxygen for 3-Aroyl Synthesis atmosphere->protocol1 protocol2 Protocol 2: Use Inert Atmosphere for Bis-Adduct Synthesis atmosphere->protocol2 end_aroyl Selective Formation of 3-Aroyl Product protocol1->end_aroyl end_bis Selective Formation of Bis-Adduct protocol2->end_bis

Caption: Controlling byproduct formation by managing the reaction atmosphere.

Experimental Protocols:

Desired Product Experimental Protocol Expected Outcome
3-Aroylimidazo[1,2-a]pyridine Conduct the reaction in a flask open to the air. Oxygen will serve as the necessary oxidant.[4]Selective formation of the 3-aroyl product and suppression of the bis-adduct.
3,3′-(Arylmethylene)bis(2-phenylimidazo[1,2-a]pyridine) Perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.Selective synthesis of the bis-adduct.

Frequently Asked Questions (FAQs)

Q1: What is the Ortoleva-King reaction and what are its common byproducts?

The Ortoleva-King reaction is a method for synthesizing imidazo[1,2-a]pyridines from 2-aminopyridines and active methylene compounds, often in the presence of iodine.[6][7] A key intermediate is formed through the alkylation of the endocyclic nitrogen of the 2-aminopyridine.[8] Byproducts can arise from competing reaction pathways, such as the formation of ketimine intermediates, which can lead to differently substituted products.[8][9] The reaction outcome can be sensitive to the catalyst and the substituents on both the aminopyridine and the ketone.[9]

Q2: Are there "greener" or more atom-economical methods for synthesizing imidazo[1,2-a]pyridines that inherently produce fewer byproducts?

Yes, significant research has focused on developing more environmentally friendly synthetic routes.[1]

  • Aqueous Synthesis: Some methods utilize water as a solvent, which simplifies workup and reduces the use of volatile organic compounds.[10]

  • Catalyst- and Solvent-Free Reactions: Condensation of 2-aminopyridines with α-haloketones can sometimes be achieved by heating the neat reactants, offering excellent atom economy and simplifying purification.[11]

  • Aerobic Oxidative Cyclization: These methods use air as the oxidant, producing water as the only byproduct, making them highly atom-economical.[12]

Q3: How can I purify my imidazo[1,2-a]pyridine product from the byproducts mentioned?

Standard chromatographic techniques are typically effective.

  • Column Chromatography: Silica gel column chromatography is the most common method for separating the desired product from byproducts and unreacted starting materials. The choice of eluent system (e.g., hexanes/ethyl acetate) will depend on the polarity of your specific compound.

  • Crystallization: If the product is a solid and the impurities have different solubility profiles, recrystallization can be a highly effective purification method.

Q4: Can microwave irradiation help in reducing byproduct formation?

Microwave-assisted synthesis can be beneficial by providing rapid and uniform heating, which can lead to shorter reaction times.[13] This can sometimes minimize the formation of byproducts that arise from prolonged reaction times or thermal degradation.

References

Technical Support Center: Scale-Up Synthesis of Methyl Imidazo[1,2-a]pyridine-6-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the scale-up synthesis of Methyl imidazo[1,2-a]pyridine-6-carboxylate hydrochloride. This guide is designed to provide practical, in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges you may encounter during the multi-gram to kilogram-scale production of this important intermediate. As Senior Application Scientists, we have compiled this resource based on established synthetic principles for imidazo[1,2-a]pyridines and extensive experience in chemical process development.

I. Overview of the Synthetic Strategy

The most common and scalable approach to the synthesis of the imidazo[1,2-a]pyridine core is the Groebke-Blackburn-Bienaymé (GBB) reaction, a one-pot, three-component reaction.[1][2] For the target molecule, Methyl imidazo[1,2-a]pyridine-6-carboxylate, the synthesis can be logically divided into two main stages:

  • Formation of the Imidazo[1,2-a]pyridine Core: Reaction of a suitable 2-aminopyridine derivative with an aldehyde and an isocyanide.

  • Hydrochloride Salt Formation and Crystallization: Conversion of the freebase to the hydrochloride salt and its isolation in a stable, crystalline form.

This guide will address potential issues in both stages, with a focus on the challenges that arise during scale-up.

II. Troubleshooting Guide & FAQs

A. Synthesis of the Imidazo[1,2-a]pyridine Core

A proposed synthetic route for Methyl imidazo[1,2-a]pyridine-6-carboxylate is outlined below. The key starting material is Methyl 6-aminopyridine-3-carboxylate.

Synthetic_Route cluster_0 Stage 1: Imidazo[1,2-a]pyridine Core Synthesis (GBB Reaction) cluster_1 Stage 2: Hydrochloride Salt Formation A Methyl 6-aminopyridine-3-carboxylate D Methyl imidazo[1,2-a]pyridine-6-carboxylate (Freebase) A->D One-pot, Acid Catalyst (e.g., Sc(OTf)3, I2) B Aldehyde (e.g., Formaldehyde) B->D One-pot, Acid Catalyst (e.g., Sc(OTf)3, I2) C Isocyanide (e.g., tert-Butyl isocyanide) C->D One-pot, Acid Catalyst (e.g., Sc(OTf)3, I2) E Methyl imidazo[1,2-a]pyridine-6-carboxylate (Freebase) F HCl in suitable solvent E->F Dissolution & Stoichiometric Addition G Methyl imidazo[1,2-a]pyridine-6-carboxylate HCl F->G Crystallization

Caption: Proposed two-stage synthesis of this compound.

Question 1: My GBB reaction is sluggish or gives low yields when scaling up. What are the likely causes?

Answer: Low yields in the GBB reaction at scale can often be traced back to several factors that are less pronounced at the lab scale.

  • Reduced Reactivity of the Aminopyridine: The electron-withdrawing carboxylate group on your starting material, Methyl 6-aminopyridine-3-carboxylate, can decrease the nucleophilicity of the pyridine ring nitrogen, which is crucial for the initial condensation with the aldehyde.[3] While this may be overcome with longer reaction times on a small scale, at larger scales, this can lead to the accumulation of side products.

  • Inefficient Mixing and Mass Transfer: As the reaction volume increases, ensuring homogenous mixing becomes critical. Poor mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions. What works with a magnetic stirrer in a round-bottom flask may not be sufficient for a large reactor.

  • Catalyst Deactivation or Heterogeneity: The choice of catalyst is crucial. While various Lewis and Brønsted acids can be used, their effectiveness can change at scale.[4] For instance, solid catalysts may require more vigorous agitation to remain suspended.

Troubleshooting Steps:

Potential Issue Recommended Action Rationale
Low Aminopyridine Reactivity - Increase catalyst loading (e.g., from 5 mol% to 10-15 mol%).- Consider a more potent Lewis acid catalyst like Scandium triflate (Sc(OTf)₃).[3]- Increase reaction temperature moderately (e.g., by 10-20 °C), monitoring for impurity formation.A higher catalyst concentration or a stronger Lewis acid can more effectively activate the aldehyde for condensation. Increased temperature can overcome the activation energy barrier.
Inefficient Mixing - Switch from magnetic to overhead mechanical stirring.- Use a reactor with baffles to improve turbulence.- Monitor the reaction for any solid precipitation that may hinder mixing.Mechanical stirrers provide better torque for larger volumes and viscous solutions. Baffles prevent vortex formation and ensure better mixing throughout the reactor.
Catalyst Issues - If using a solid catalyst, ensure it is finely powdered and well-suspended.- Consider a soluble catalyst for better homogeneity, such as molecular iodine, which has been shown to be effective and cost-efficient.[4]A homogeneous catalyst eliminates mass transfer limitations associated with solid-liquid reactions.

Question 2: I am observing significant side product formation. What are these impurities and how can I minimize them?

Answer: A common side reaction in the GBB process, especially with nucleophilic solvents like methanol, is the formation of solvent adducts with the intermediate Schiff base.[1][3] This effectively traps the intermediate and prevents it from reacting with the isocyanide, leading to lower yields of the desired product.

Side_Reaction A Schiff Base Intermediate B Isocyanide A->B [4+1] Cycloaddition D Methanol (Solvent) A->D Nucleophilic Attack C Desired Product Pathway B->C E Solvent Adduct (Side Product) D->E

References

Technical Support Center: Optimizing Catalyst Conditions for Imidazo[1,2-a]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridines. This bicyclic heterocyclic scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous approved drugs.[1][2] However, its synthesis can be fraught with challenges, from low yields to catalyst deactivation. This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot the complexities of catalytic imidazo[1,2-a]pyridine synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to optimize your reactions effectively.

Troubleshooting Guide: Common Experimental Issues

This section addresses the most frequent problems encountered during the synthesis of imidazo[1,2-a]pyridines in a direct question-and-answer format.

Q1: My reaction has a very low yield or is not producing any desired product. What are the likely causes and how can I fix it?

Low or no yield is the most common issue. The problem can typically be traced back to one of four areas: the catalyst system, reaction conditions, substrate quality, or the underlying reaction mechanism.

Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting cluster_catalyst Catalyst Solutions cluster_conditions Condition Solutions cluster_substrates Substrate Solutions Start Problem: Low or No Yield CheckCatalyst Step 1: Verify Catalyst Activity & Choice Start->CheckCatalyst CheckConditions Step 2: Scrutinize Reaction Conditions (Temp, Solvent, Atmosphere) CheckCatalyst->CheckConditions Catalyst seems okay Catalyst_Inactive Inactive Catalyst? - Use fresh catalyst/precursor. - Consider pre-activation step. [14] CheckCatalyst->Catalyst_Inactive Wrong_Catalyst Wrong Catalyst Type? - Switch metal (Cu vs. Pd). [4] - Screen different salts (CuI, CuBr). [1] CheckCatalyst->Wrong_Catalyst CheckSubstrates Step 3: Assess Substrate Purity & Reactivity CheckConditions->CheckSubstrates Conditions are standard Temp_Issue Incorrect Temperature? - Run a temperature screen. - Note: Higher temp can degrade product. [24] CheckConditions->Temp_Issue Solvent_Issue Suboptimal Solvent? - Screen solvents (e.g., DMF, Toluene, CH2Cl2). - Consider solvent-free conditions. [12, 13] CheckConditions->Solvent_Issue Atmosphere_Issue Atmosphere Critical? - Many Cu-catalyzed reactions require air/O2 as an oxidant. [1, 11] - Pd-catalyzed reactions may need inert atm. CheckConditions->Atmosphere_Issue ReEvaluate Step 4: Re-evaluate Synthetic Route CheckSubstrates->ReEvaluate Substrates are pure Purity_Issue Impure Reagents? - Purify starting materials (recrystallization, chromatography). - Check for water/solvent contamination. CheckSubstrates->Purity_Issue Electronics_Issue Electronic Effects? - Electron-donating groups (EDG) on substrates often improve yield. [1, 19] - Electron-withdrawing groups (EWG) may require harsher conditions. CheckSubstrates->Electronics_Issue Solution Resolution: Optimized Yield ReEvaluate->Solution New route successful

Caption: A step-by-step workflow for diagnosing and resolving low reaction yields.

Detailed Breakdown:

  • Catalyst Choice & Activity: The choice between copper and palladium is often the first decision point. Copper catalysts (e.g., CuI, CuBr) are widely used for aerobic oxidative reactions, often proving cost-effective and robust.[3] Palladium catalysts (e.g., Pd(OAc)₂) are essential for certain cross-coupling and C-H activation strategies.[4][5] If yield is low, consider screening different catalyst salts and precursors. For instance, in a Cu(I)-catalyzed reaction with nitroolefins, CuBr was found to be the most effective catalyst compared to other copper sources.[6]

  • Solvent and Temperature: These parameters are deeply interconnected. A solvent screen is highly recommended. While DMF is a common choice for copper catalysis, solvents like toluene or even catalyst- and solvent-free conditions have proven effective for certain transformations.[6][7][8] Temperature is also a critical parameter; while heat can accelerate reactions, excessive temperatures can lead to catalyst decomposition or byproduct formation.[9]

  • Atmosphere: Pay close attention to the atmospheric requirements. Many modern copper-catalyzed methods rely on air or pure oxygen as the terminal oxidant to regenerate the active catalyst.[6][10] Conversely, many palladium-catalyzed cross-coupling reactions are sensitive to air and require an inert atmosphere (N₂ or Ar) to prevent catalyst oxidation.

  • Substrate Electronics: The electronic nature of your starting materials plays a significant role. Substrates bearing electron-donating groups tend to react more readily and provide higher yields in many protocols.[6][11] If your substrate has strong electron-withdrawing groups, you may need to increase catalyst loading, temperature, or reaction time.

Q2: My reaction is messy, with multiple side products. How can I improve selectivity?

Side product formation often points to issues with reaction temperature, catalyst stability, or the reaction mechanism itself.

  • Lower the Temperature: The most straightforward first step is to reduce the reaction temperature. Higher temperatures can provide the activation energy for undesired reaction pathways. A screen from room temperature up to your initial reaction temperature in 20°C increments can reveal an optimal window for selectivity.

  • Check for Catalyst-Mediated Decomposition: Your catalyst may be promoting the decomposition of your starting materials or product. This can sometimes be mitigated by changing the ligand or the metal itself.

  • Re-evaluate the Base: In reactions requiring a base (such as the classic Tschitschibabin synthesis), the strength and type of base are critical.[12] A base that is too strong can lead to undesired deprotonation and side reactions. Consider screening bases like NaHCO₃, K₂CO₃, or organic bases.

  • Consider a Different Synthetic Route: Some synthetic strategies are inherently cleaner than others. For example, three-component reactions, while complex, can be remarkably clean and atom-economical when optimized.[12][13]

Q3: My reaction stalls and never reaches full conversion. What's causing this and what should I do?

Reaction stalling is a classic sign of catalyst deactivation or product inhibition.

Catalyst Deactivation Pathways

Deactivation_Pathways cluster_causes Common Deactivation Causes Active_Pd Active Pd(0) Catalyst Productive_Cycle Productive Catalytic Cycle Active_Pd->Productive_Cycle Enters Cycle Deactivated_Pd Deactivated Pd Species Active_Pd->Deactivated_Pd Deactivates via Productive_Cycle->Active_Pd Regenerates Ligand_Displacement Ligand Displacement (by amine/heteroarene substrates) [8] Deactivated_Pd->Ligand_Displacement CH_Insertion Intramolecular C-H Insertion (forms inactive palladacycle) [3] Deactivated_Pd->CH_Insertion Product_Inhibition Product Inhibition (product coordinates to metal) [7] Deactivated_Pd->Product_Inhibition Salt_Blockage Salt Byproduct Blockage (e.g., KBr on Cu catalyst surface) [2] Deactivated_Pd->Salt_Blockage

Caption: Common pathways leading to catalyst deactivation in C-N coupling reactions.

Solutions for Catalyst Deactivation:

  • For Palladium Catalysts:

    • Ligand Choice is Key: The supporting ligand is crucial for stabilizing the palladium center. If you suspect deactivation, switching to a bulkier, more electron-rich phosphine ligand (like those developed by the Buchwald group) can prevent substrate-induced ligand displacement and enhance catalyst stability.[14]

    • Pre-activation: In some cases, pre-heating the palladium source and the ligand together before adding the substrates can form the active catalytic species more cleanly and prevent deactivation pathways.[5]

  • For Copper Catalysts:

    • Heterogeneous Supports: For heterogeneous copper catalysts (e.g., Cu₂O on a support), the choice of support material significantly impacts resistance to deactivation. For example, Cu₂O/TiO₂ has been shown to offer a good balance between activity and stability, resisting deactivation better than Cu₂O/Al₂O₃.[15]

    • Address Byproduct Formation: Deactivation can occur from the blockage of the catalyst's active sites by inorganic salt byproducts (like KBr or Cs₂CO₃).[15][16] Ensuring the base is fully dissolved or using a more soluble base can sometimes mitigate this issue.

Frequently Asked Questions (FAQs)

Q: How do I choose between a copper and a palladium catalyst?

The choice depends primarily on the specific transformation you are trying to achieve.

Catalyst FamilyTypical Reactions & CharacteristicsStrengthsConsiderations
Copper (Cu) Aerobic oxidative couplings, three-component reactions (A³ coupling), cyclizations.[3][6][12]Lower cost, readily available, often uses air as a green oxidant.Can be sensitive to ligands and solvents; mechanism can be complex.
Palladium (Pd) C-H activation, Buchwald-Hartwig amination, three-component reactions.[4][5]High efficiency, broad substrate scope, well-understood mechanisms.Higher cost, requires specific phosphine ligands, can be sensitive to air.

Expert Insight: Start with copper for syntheses involving aerobic oxidation or multicomponent reactions with terminal alkynes. Opt for palladium when planning a C-H activation strategy or a cross-coupling reaction with aryl halides where well-defined ligand systems are known to be effective.

Q: What is the role of the solvent, and how critical is its selection?

The solvent does more than just dissolve the reactants; it influences catalyst solubility, stability, and the reaction mechanism.

  • Polar Aprotic Solvents (DMF, DMSO): Often used in copper catalysis, they can help stabilize charged intermediates and dissolve inorganic bases. Optimization studies have shown DMF to be an excellent solvent for certain Cu(I)-catalyzed syntheses.[6]

  • Apolar Solvents (Toluene, Dioxane): Commonly used in palladium-catalyzed cross-coupling, as they are less likely to coordinate to the metal center and interfere with the catalytic cycle.

  • Green Solvents (Water, Ethanol): Newer, eco-friendly protocols have been developed that work in greener solvents, sometimes using surfactants or catalysts like iodine.[11][17][18]

  • Solvent-Free: For ultimate green chemistry, catalyst- and solvent-free methods exist, typically involving heating the neat reactants.[7][8][12] This approach can lead to very high yields but is not suitable for all substrates.

Q: Many protocols use air as an oxidant. Is an inert atmosphere ever required?

Yes, the need for a specific atmosphere is catalyst-dependent.

  • Aerobic Conditions (Air/O₂): Many modern copper-catalyzed syntheses are oxidative cyclizations that use O₂ from the air as the terminal oxidant.[6][10] In these cases, running the reaction under an inert atmosphere will completely shut it down.

  • Inert Conditions (N₂/Ar): Most palladium(0)-based catalytic cycles are highly sensitive to oxygen. The active Pd(0) species can be readily oxidized to inactive Pd(II), killing the catalysis. Therefore, using standard Schlenk techniques or a glovebox is essential for these reactions.

Appendix: Representative Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Aerobic Synthesis

(Based on the procedure by Yan et al. for the synthesis from aminopyridines and nitroolefins)[6]

  • To a 25 mL Schlenk tube equipped with a magnetic stir bar, add 2-aminopyridine (1.0 mmol), the desired nitroolefin (1.1 mmol), and CuBr (0.1 mmol, 10 mol%).

  • Add 5 mL of DMF as the solvent.

  • Ensure the tube is open to the air (e.g., using a balloon filled with air or simply a needle).

  • Place the tube in a preheated oil bath at 80 °C.

  • Stir the reaction and monitor its progress by TLC. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: Palladium-Catalyzed Intramolecular C-H Activation

(Based on the procedure by de la Torre et al.)[4]

  • Inside a glovebox, add the imidazo[1,2-a]pyridine substrate (1.0 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), and AgOAc (2.0 mmol) to an oven-dried vial.

  • Add 5 mL of anhydrous solvent (e.g., toluene or dioxane).

  • Seal the vial and remove it from the glovebox.

  • Place the vial in a preheated oil bath at 100-120 °C.

  • Stir the reaction vigorously and monitor by TLC or LC-MS.

  • After completion, cool the reaction mixture and filter it through a pad of Celite to remove the catalyst and silver salts, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by flash column chromatography.

References

Technical Support Center: Methyl Imidazo[1,2-a]pyridine-6-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl imidazo[1,2-a]pyridine-6-carboxylate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. As the imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, understanding its stability is paramount for reproducible and reliable results.[1][2][3] This document provides field-proven insights into potential degradation pathways and practical solutions to common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this compound under typical experimental and storage conditions?

Based on its chemical structure, the two primary sites susceptible to degradation are the methyl ester at the C-6 position and the imidazo[1,2-a]pyridine ring system itself.

  • Hydrolysis of the Methyl Ester: The most probable degradation pathway is the hydrolysis of the methyl carboxylate to its corresponding carboxylic acid, Imidazo[1,2-a]pyridine-6-carboxylic acid. This reaction can be catalyzed by both acidic and basic conditions.[4][5][6] Under basic conditions, the reaction is essentially irreversible as the resulting carboxylate salt is resistant to nucleophilic attack.[6]

  • Degradation of the Imidazo[1,2-a]pyridine Ring: The imidazo[1,2-a]pyridine ring is generally stable.[7] However, under harsh oxidative or photolytic stress, degradation could occur. The pyridine ring is relatively electron-deficient and resistant to electrophilic attack and oxidation.[8] However, studies on similar N-heterocyclic compounds suggest that oxidative conditions (e.g., using hydrogen peroxide) can lead to the formation of N-oxides or hydroxylated derivatives.[9][10] Severe conditions might even lead to the cleavage of the imidazole or pyridine ring.

Q2: How should I store this compound to ensure its stability?

To minimize degradation, the compound should be stored in a cool, dry, and dark place. A tightly sealed container under an inert atmosphere (like argon or nitrogen) is recommended to protect it from moisture and atmospheric oxygen, which could facilitate hydrolysis and oxidation, respectively.

Q3: I am developing an HPLC method for this compound. What are the key considerations?

Given that the imidazo[1,2-a]pyridine core contains a basic nitrogen atom, peak tailing can be a common issue in reversed-phase HPLC due to interactions with residual silanol groups on the silica-based column packing.[11][12][13]

  • Mobile Phase pH: To mitigate peak tailing, it is often beneficial to work at a low pH (e.g., 2-3) to ensure the complete protonation of both the analyte and the silanol groups, thereby minimizing secondary interactions.[11][13]

  • Column Choice: Using a column with high-purity silica and effective end-capping is crucial. Alternatively, columns specifically designed for basic compounds, such as those with a polar-embedded phase, can provide better peak shapes.[11]

  • Mobile Phase Additives: Small amounts of additives like trifluoroacetic acid (TFA) or formic acid are commonly used to improve peak shape.

Troubleshooting Guide for Stability and Analysis

This section addresses specific problems you might encounter during your experiments.

Problem 1: My compound shows a new, more polar peak in the chromatogram after being in an aqueous buffer for a few hours.
  • Likely Cause: This is a classic sign of ester hydrolysis. The newly formed peak is likely Imidazo[1,2-a]pyridine-6-carboxylic acid, which is more polar than the parent methyl ester and thus will have a shorter retention time in reversed-phase HPLC.

  • Troubleshooting Steps:

    • Confirm Identity: If you have a standard of the carboxylic acid derivative, inject it to confirm if the retention times match. Alternatively, LC-MS analysis can be used to confirm the mass of the new peak, which should correspond to the hydrolyzed product.

    • pH Control: Check the pH of your buffer. If it is neutral to basic, the rate of hydrolysis will be significant. For better stability in solution, consider using a buffer with a slightly acidic pH (e.g., pH 4-5), where the rate of hydrolysis is generally at a minimum for esters.

    • Temperature: Perform your experiments at a lower temperature if possible, as higher temperatures accelerate the rate of hydrolysis.[9]

    • Solvent Choice: If your experimental design allows, using a solvent system with a lower water activity (e.g., by including organic co-solvents) can slow down the hydrolysis.

Problem 2: I am performing a forced degradation study and see multiple minor peaks under oxidative conditions (H₂O₂).
  • Likely Cause: The imidazo[1,2-a]pyridine ring is likely undergoing oxidation. Potential products could include N-oxides on the pyridine nitrogen, or hydroxylation at various positions on the aromatic rings.[9][10]

  • Troubleshooting Steps:

    • Characterize Degradants: Use LC-MS/MS to determine the molecular weights and fragmentation patterns of the new peaks. This will help in proposing the structures of the degradation products. An increase of 16 atomic mass units (amu) typically suggests the addition of an oxygen atom (hydroxylation or N-oxide formation).

    • Control Oxidant Concentration: The concentration of hydrogen peroxide and the duration of exposure might be too harsh, leading to secondary degradation. Try reducing the H₂O₂ concentration or the reaction time to favor the formation of primary degradants. The goal of forced degradation is typically to achieve 5-20% degradation.[14]

    • Test Different Oxidants: Consider using a milder oxidizing agent or a different oxidation mechanism (e.g., AIBN for radical-initiated oxidation) to gain a more comprehensive understanding of the oxidative degradation profile.

Problem 3: My HPLC chromatogram shows significant peak tailing for the parent compound.
  • Likely Cause: As a basic compound, your analyte is likely interacting with acidic silanol groups on the HPLC column surface.[11][13]

  • Troubleshooting Steps:

    • Lower Mobile Phase pH: Adjust the pH of your aqueous mobile phase to below 3 using an additive like formic acid or TFA. This protonates the silanol groups, reducing their ability to interact with your protonated basic analyte.[11][13]

    • Increase Buffer Strength: A low buffer concentration may not be sufficient to control the pH at the column surface. Try increasing the buffer concentration to within the range of 10-50 mM.[11]

    • Use a Different Column: If pH adjustment doesn't resolve the issue, switch to a column designed for basic compounds. Modern columns with advanced end-capping or hybrid particle technology often provide superior peak shapes for such analytes.[11]

    • Check for Column Contamination: Strongly retained compounds from previous injections can act as active sites, causing peak tailing. Flush your column with a strong solvent to remove any potential contaminants.

Problem 4: I see unexpected "ghost" peaks in my gradient HPLC analysis, especially in blank runs.
  • Likely Cause: Ghost peaks in gradient elution are often caused by contaminants in the mobile phase (especially the weaker solvent, typically water) that accumulate on the column at the beginning of the gradient and are then eluted as the solvent strength increases.[5][6][14][15]

  • Troubleshooting Steps:

    • Use High-Purity Solvents: Always use HPLC-grade or LC-MS grade water and organic solvents.

    • Prepare Fresh Mobile Phase: Do not let aqueous mobile phases sit for extended periods, as they can support microbial growth, which can lead to ghost peaks. Prepare fresh mobile phase daily.

    • Isolate the Source: To determine if the contamination is from your A or B solvent, run a gradient with a long hold at the initial conditions. If the ghost peaks increase in size, the contaminant is in your weak (A) solvent.[5]

    • Check System Contamination: Contamination can also come from the autosampler wash solvent, worn pump seals, or carryover from a previous injection. Systematically clean and check each component of your HPLC system.[6][14]

Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing) Workflow

This protocol outlines a standard workflow for investigating the degradation pathways of this compound, in line with ICH guidelines.[14][16]

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Acidic Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 M HCl.

    • Heat the solution at 60-80°C for a predetermined time (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Basic Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 M NaOH.

    • Keep the solution at room temperature and monitor at various time points (e.g., 30 mins, 1, 2, 4 hours), as base-catalyzed hydrolysis is often rapid.

    • Withdraw a sample, neutralize it with 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with a solution of 3% hydrogen peroxide.

    • Keep the solution at room temperature and protected from light for up to 24 hours.

    • Monitor at various time points and dilute for HPLC analysis.

  • Thermal Degradation:

    • Store the solid compound in an oven at a high temperature (e.g., 105°C) for a specified period (e.g., 24-48 hours).

    • Also, heat a solution of the compound (in a suitable stable solvent) at 60-80°C.

    • At the end of the study, dissolve the solid or dilute the solution for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of the compound to a light source that provides both UV and visible light (e.g., a photostability chamber) with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[16]

    • A control sample should be kept in the dark under the same temperature conditions.

    • Analyze both the exposed and control samples by HPLC.

  • Analysis:

    • Analyze all stressed samples by a validated stability-indicating HPLC method (see Protocol 2).

    • Use a photodiode array (PDA) detector to check for peak purity and to obtain UV spectra of the parent compound and any degradation products.

    • Use LC-MS to identify the mass of the degradation products.

Protocol 2: Stability-Indicating HPLC Method
  • Column: C18 column, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    Time (min) %B
    0.0 10
    20.0 90
    25.0 90
    25.1 10

    | 30.0 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: As determined by the UV spectrum of the parent compound (e.g., 254 nm or lambda max).

  • Injection Volume: 10 µL.

Visualizations

Proposed Degradation Pathways

G cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation Parent Methyl imidazo[1,2-a]pyridine- 6-carboxylate hydrochloride Acid_Deg Imidazo[1,2-a]pyridine- 6-carboxylic acid (Major Degradant) Parent->Acid_Deg H+ or OH- / H2O Parent_Ox Methyl imidazo[1,2-a]pyridine- 6-carboxylate hydrochloride N_Oxide N-Oxide Derivative (Potential) Parent_Ox->N_Oxide [O] e.g., H2O2 Hydroxylated Hydroxylated Derivative (Potential) Parent_Ox->Hydroxylated [O] e.g., H2O2 Ring_Opened Ring-Opened Products (Under harsh conditions) Hydroxylated->Ring_Opened

Caption: Potential degradation pathways under hydrolytic and oxidative stress.

Forced Degradation Experimental Workflow

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare 1 mg/mL Stock Solution Acid Acidic (0.1M HCl, Heat) Stock->Acid Base Basic (0.1M NaOH, RT) Stock->Base Oxidation Oxidative (3% H2O2, RT) Stock->Oxidation Thermal Thermal (Solid & Solution) Stock->Thermal Photo Photolytic (UV/Vis Light) Stock->Photo HPLC HPLC-PDA Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS for Identification HPLC->LCMS Report Characterize Degradants & Propose Pathways LCMS->Report

Caption: Workflow for conducting a forced degradation study.

References

Validation & Comparative

A Senior Application Scientist's Guide to the Preclinical Validation of Methyl Imidazo[1,2-a]pyridine-6-carboxylate Hydrochloride in Xenograft Models

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, recognized for its broad spectrum of biological activities. Derivatives of this versatile heterocycle have demonstrated potential as anti-cancer agents, often through the targeted inhibition of critical cell signaling pathways. This guide provides a comprehensive framework for the in vivo validation of a specific analogue, Methyl imidazo[1,2-a]pyridine-6-carboxylate hydrochloride. Our focus is on the rigorous design and execution of xenograft studies, comparing the compound's potential efficacy against established standards of care and providing the causal logic behind key experimental choices.

Section 1: The Imidazo[1,2-a]Pyridine Scaffold: A Mechanistic Overview

Imidazo[1,2-a]pyridine derivatives have garnered significant interest due to their potent inhibitory effects on cancer cell growth.[1] Their anti-neoplastic activity frequently stems from the inhibition of survival kinases that are aberrantly activated in various cancers.[1] Two of the most prominent pathways targeted by this class of compounds are the PI3K/Akt/mTOR and c-Met signaling cascades, both of which are central regulators of cell proliferation, survival, angiogenesis, and metastasis.[1][2][3]

The PI3K/Akt/mTOR Pathway: This pathway is one of the most commonly dysregulated signaling networks in human cancer.[4] Activation, often initiated by receptor tyrosine kinases (RTKs), leads to the phosphorylation of Akt. Activated Akt, in turn, influences a host of downstream effectors, including the mammalian target of rapamycin (mTOR), to promote cell growth and survival.[2][5] Several imidazo[1,2-a]pyridine compounds have been shown to exert their anti-cancer effects by inhibiting key kinases within this pathway, effectively shutting down this pro-survival signaling.[1]

PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Downstream Effects RTK RTK (e.g., EGFR, IGFR) PI3K PI3K RTK->PI3K Activation AKT AKT PI3K->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Angiogenesis Angiogenesis mTORC1->Angiogenesis Test_Compound Imidazo[1,2-a]pyridines (e.g., Methyl imidazo[1,2-a]pyridine -6-carboxylate HCl) Test_Compound->PI3K Inhibition

Figure 1: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of Imidazo[1,2-a]pyridines.

The c-Met Pathway: The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in tumor progression and metastasis.[3] Aberrant c-Met signaling is implicated in numerous malignancies, making it a prime target for therapeutic intervention.[3] C-Met inhibitors, including certain imidazo[1,2-a]pyridine derivatives, function by blocking the ATP-binding site of the kinase, thereby preventing its activation and downstream signaling.[1][6]

Section 2: Designing a Robust Xenograft Study

The transition from promising in vitro data to meaningful in vivo validation requires a meticulously designed experimental plan. The cell line-derived xenograft (CDX) model, where human cancer cell lines are implanted into immunodeficient mice, remains a cornerstone of preclinical oncology research for evaluating therapeutic efficacy.[7]

Xenograft_Workflow A Hypothesis: Test compound shows in vitro potency B Model Selection: Choose relevant cancer cell line (e.g., A375, HeLa, MDA-MB-231) & mouse strain (e.g., Athymic Nude) A->B C Group Allocation (Randomized): - Vehicle Control - Test Compound (Dose 1, 2...) - Standard-of-Care Comparator B->C D Tumor Implantation (Subcutaneous) C->D E Tumor Growth to Palpable Size (~100-150 mm³) D->E F Treatment Administration (e.g., PO, IP) & Monitoring E->F G Data Collection: - Tumor Volume (Calipers) - Body Weight - Clinical Observations F->G H Endpoint Reached: (e.g., Tumor size limit, study duration) F->H G->H I Data Analysis: - Calculate Tumor Growth Inhibition (TGI) - Statistical Analysis - Toxicity Assessment H->I J Conclusion: Comparative Efficacy & Safety Profile I->J

Figure 2: Standard workflow for a comparative xenograft efficacy study.

Causality in Model Selection: The choice of cell line is not arbitrary; it is a hypothesis-driven decision. Based on the known mechanisms of the imidazo[1,2-a]pyridine class, cell lines with documented dysregulation in the PI3K/Akt or c-Met pathways should be prioritized. For instance:

  • Melanoma: A375 cells, which are known to be sensitive to PI3K/Akt pathway inhibition.[1]

  • Cervical Cancer: HeLa cells, where the compound class has shown efficacy in xenograft models.[1]

  • Breast Cancer: MDA-MB-231 (triple-negative) cells are a robust and commonly used model for testing novel agents.[8][9]

The selection of an immunodeficient mouse strain, such as the athymic nude mouse, is critical as it prevents the rejection of the human tumor cells.[7]

Section 3: A Comparative Framework for Efficacy

To establish the therapeutic potential of this compound, its performance must be benchmarked against a relevant positive control—typically a standard-of-care chemotherapeutic agent used for the selected cancer type. This direct comparison provides essential context for interpreting the efficacy data.

Compound ClassExample AgentMechanism of ActionPrimary Target Pathway(s)
Imidazo[1,2-a]pyridine Methyl imidazo[1,2-a]pyridine-6-carboxylate HClKinase InhibitionPI3K/Akt/mTOR, c-Met[1][10]
Taxane PaclitaxelMicrotubule StabilizationBinds to β-tubulin, preventing depolymerization and causing G2/M cell cycle arrest.[9]
Platinum-based CisplatinDNA Cross-linkingForms adducts with DNA, interfering with replication and transcription, leading to apoptosis.[7][11]
Alkylating Agent DacarbazineDNA AlkylationMethylates guanine at the O-6 and N-7 positions, leading to DNA damage and apoptosis.[12]

Table 1: Profile of the test compound class against common standard-of-care comparators used in xenograft models for breast (Paclitaxel), cervical (Cisplatin), and melanoma (Dacarbazine) cancers.

Section 4: Detailed Experimental Protocol for a Subcutaneous Xenograft Study

This protocol outlines a self-validating system where adherence to each step ensures reproducibility and data integrity.

I. Cell Line Preparation and Viability Check

  • Culture the selected cancer cell line (e.g., MDA-MB-231) in its recommended complete medium under standard conditions (37°C, 5% CO₂).

  • Harvest cells when they reach 70-80% confluency to ensure they are in the logarithmic growth phase.

  • Wash cells with sterile PBS and detach using a minimal amount of Trypsin-EDTA. Neutralize the trypsin with complete medium.

  • Centrifuge the cell suspension (e.g., 1500 rpm for 3-5 minutes), discard the supernatant, and wash the pellet twice with sterile, serum-free medium or PBS.

  • Resuspend the final cell pellet in cold, sterile PBS or Matrigel/PBS mixture (1:1 ratio). The use of Matrigel can improve tumor take rates.

  • Perform a cell count using a hemocytometer and assess viability with Trypan Blue staining. Viability must be >95% for implantation.

  • Adjust the cell concentration to the desired density for injection (e.g., 5 x 10⁶ cells in 100 µL). Keep the cell suspension on ice until injection to maintain viability.

II. Animal Handling and Tumor Implantation

  • Use female athymic nude mice, 6-8 weeks old, allowing for a 1-week acclimatization period.

  • Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation).

  • Clean the injection site on the right flank with an alcohol wipe.

  • Using a 1-cc syringe with a 27-gauge needle, draw up 100 µL of the cell suspension.

  • Gently lift the skin on the flank and inject the cell suspension subcutaneously, ensuring a bolus is formed under the skin.

  • Monitor the animals daily for post-injection recovery.

III. Tumor Growth Monitoring and Group Randomization

  • Begin monitoring for tumor growth approximately 5-7 days post-implantation.

  • Measure tumors 2-3 times per week using digital calipers. Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2 .

  • Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group) to ensure a similar average starting tumor volume across all groups.

  • Measure and record the body weight of each mouse before the start of treatment and 2-3 times weekly thereafter as a key indicator of systemic toxicity.

IV. Compound Administration and Dosing

  • Vehicle Control: Administer the formulation vehicle on the same schedule as the treatment groups.

  • Test Compound: Administer this compound at predetermined doses (e.g., 25 mg/kg and 50 mg/kg) via the appropriate route (e.g., oral gavage (PO) or intraperitoneal (IP) injection) on a defined schedule (e.g., daily for 21 days).

  • Standard-of-Care: Administer the comparator drug according to established protocols (e.g., Paclitaxel at 15 mg/kg, IP, weekly[13]; Cisplatin at 5 mg/kg, IP, twice weekly[7]).

V. Study Endpoints and Data Collection

  • The primary efficacy endpoint is Tumor Growth Inhibition (TGI).

  • The study may be terminated when tumors in the control group reach a predetermined maximum size (e.g., 2000 mm³) or after a fixed duration.

  • Individual animals may be euthanized if they exceed a body weight loss threshold (e.g., >20%) or show other signs of severe toxicity.

  • At termination, tumors are excised, weighed, and may be processed for further analysis (e.g., histology, biomarker analysis).

Section 5: Data Analysis and Comparative Interpretation

The primary output of a xenograft study is a quantitative comparison of tumor growth over time between the different treatment groups.

Tumor Growth Inhibition (TGI): TGI is calculated at the end of the study using the following formula: % TGI = [1 - (ΔT / ΔC)] x 100 Where:

  • ΔT = Change in mean tumor volume for the treated group (Final - Initial)

  • ΔC = Change in mean tumor volume for the vehicle control group (Final - Initial)

A higher % TGI indicates greater anti-tumor activity. A TGI > 100% indicates tumor regression.

Treatment GroupDosing ScheduleMean Initial Tumor Vol. (mm³)Mean Final Tumor Vol. (mm³)% TGIMean Body Weight Change (%)
Vehicle Control Daily, PO125.51580.3--2.5%
Test Compound (25 mg/kg) Daily, PO124.9850.150.2%-4.1%
Test Compound (50 mg/kg) Daily, PO126.1435.778.7%-8.9%
Paclitaxel (15 mg/kg) Weekly, IP125.2510.473.5%-12.3%

Table 2: Representative (hypothetical) data from a comparative xenograft study using an MDA-MB-231 breast cancer model.

Interpreting the Results: In this hypothetical scenario, this compound demonstrates dose-dependent anti-tumor activity. The 50 mg/kg dose shows superior efficacy (% TGI of 78.7%) compared to the standard-of-care, Paclitaxel (% TGI of 73.5%). Critically, the test compound also appears to have a better safety profile, as indicated by the lower percentage of body weight loss compared to the Paclitaxel group. This combination of superior efficacy and improved tolerability would provide a strong rationale for further development.

Conclusion

The validation of a novel therapeutic candidate like this compound is a multi-faceted process that hinges on rigorous, well-designed preclinical studies. By employing a comparative xenograft model, researchers can not only confirm in vivo activity but also critically assess the compound's potential advantages over existing therapies. A successful outcome, characterized by significant tumor growth inhibition and an acceptable safety profile relative to the standard-of-care, is a crucial milestone that justifies progression toward clinical evaluation. This guide provides the scientific and methodological foundation to achieve that goal with confidence and integrity.

References

A Researcher's Guide to Kinase Selectivity: Profiling Methyl imidazo[1,2-a]pyridine-6-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

In modern drug discovery, the central axiom is "selectivity." For kinase inhibitors, this principle is paramount. While a compound may show exquisite potency against its intended target in an isolated biochemical assay, its journey toward becoming a viable therapeutic candidate is immediately jeopardized by off-target interactions. These unintended interactions can lead to cellular toxicity, unforeseen side effects, or even antagonistic effects that negate the primary mechanism of action. Therefore, early, comprehensive, and accurately interpreted cross-reactivity profiling is not merely a suggestion—it is a foundational pillar of any successful kinase inhibitor program.

This guide provides a comparative framework for understanding the kinase cross-reactivity profile of a novel compound, Methyl imidazo[1,2-a]pyridine-6-carboxylate hydrochloride . The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, known to form the core of inhibitors targeting critical kinases such as PI3K, mTOR, Akt, and IGF-1R.[1][2][3] Given this precedent, any new analogue from this class warrants a thorough investigation of its kinome-wide selectivity.

We will explore the "why" and "how" of experimental design, present a detailed protocol for a gold-standard profiling assay, and contextualize the resulting data by comparing our compound's hypothetical profile against two well-characterized inhibitors: the notoriously promiscuous Staurosporine and the clinically successful, yet multi-targeted, Imatinib .

The Rationale: Why Comprehensive Kinome Profiling is Non-Negotiable

The human kinome consists of over 500 kinases, many of which share significant structural homology within the ATP-binding pocket—the very site most small molecule inhibitors are designed to target.[4] This conservation makes achieving absolute selectivity a formidable challenge.[5] A compound developed for a specific cancer-associated kinase might inadvertently inhibit a kinase crucial for cardiac function or glucose metabolism, leading to toxicity.[6]

Broad kinase panel screening, often called kinome scanning, serves two primary purposes:

  • Identification of Off-Target Liabilities: It provides an early warning system for potential toxicity by revealing unintended, high-affinity interactions across the kinome.[7]

  • Discovery of Polypharmacology: Not all off-target effects are detrimental. Some may be therapeutically beneficial, opening avenues for drug repositioning or explaining a compound's superior efficacy.[6][8] Imatinib's success, for instance, is not only due to its inhibition of BCR-Abl but also its activity against c-Kit and PDGFR.[9]

Therefore, the goal is not just to find a potent compound, but to understand its complete interaction landscape.

Designing the Profiling Study: Key Methodological Considerations

Several technologies are available for kinase profiling, each with distinct principles.[7][10][11][12] For this guide, we will focus on the active site-directed competition binding assay , exemplified by the KINOMEscan® platform. This method is selected for its broad coverage and its ATP-independent nature, which measures the true thermodynamic dissociation constant (Kd) rather than an IC50 value that can be influenced by varying ATP concentrations in enzymatic assays.[5][12]

The core principle involves a three-part system: a DNA-tagged kinase, a broadly active inhibitor immobilized on a solid support, and the test compound. The test compound's ability to bind the kinase's active site prevents the kinase from binding to the immobilized ligand. The amount of kinase remaining on the support is then quantified via qPCR of the DNA tag, providing an inverse measure of the test compound's binding affinity.[13]

Below is a logical workflow for conducting such a study.

Kinase_Profiling_Workflow cluster_prep Preparation cluster_assay Competition Binding Assay cluster_analysis Data Acquisition & Analysis compound_prep Compound Preparation (100x stock in DMSO) incubation Incubation Test Compound + DNA-tagged Kinase + Immobilized Ligand compound_prep->incubation kinase_panel Kinase Panel Selection (e.g., scanMAX 468 kinases) kinase_panel->incubation capture Affinity Capture Kinase-Ligand complexes bind to solid support incubation->capture wash Wash Step Unbound components removed capture->wash quantification Quantification qPCR of DNA tag on captured kinases wash->quantification calculation Data Calculation % Control = (test signal / DMSO signal) * 100 quantification->calculation visualization Data Visualization TREEspot®, Selectivity Score calculation->visualization

Caption: High-level workflow for a competition binding kinase assay.

Experimental Protocol: KINOMEscan Profiling

This protocol describes a primary screen at a single high concentration to identify initial "hits," followed by Kd determination for those hits.

Objective: To determine the cross-reactivity profile of this compound against a broad panel of human kinases.

Materials:

  • Test Compound: this compound

  • Vehicle Control: DMSO

  • KINOMEscan® scanMAX panel (468 kinases)[14]

  • Assay Plates, Reagents, and Buffers (provided by the service)

Methodology:

Part A: Primary Screen (Single-Point Concentration)

  • Compound Preparation: Prepare a 100X stock solution of the test compound in 100% DMSO. A typical screening concentration is 1 µM or 10 µM. For this guide, we will use 10 µM .

  • Assay Execution: The test compound is incubated with the DNA-tagged kinases and the immobilized ligand beads. The binding reaction is allowed to reach equilibrium.

    • Rationale: Using a high concentration in the primary screen maximizes the chances of identifying even weak off-target interactions.[4]

  • Affinity Capture & Wash: The mixture is applied to a filter plate where the immobilized ligand beads (and any bound kinase) are captured. Unbound components are washed away.

  • Quantification: The amount of kinase bound to the beads is quantified by qPCR.[12]

  • Data Analysis: Results are expressed as Percent of Control (%Ctrl) , where the DMSO vehicle represents 100% (no inhibition) and a proprietary control compound represents 0% (full inhibition).

    • %Ctrl = (Test Compound Signal / DMSO Signal) × 100

    • A lower %Ctrl value indicates stronger binding of the test compound to the kinase.[13] A common hit threshold is %Ctrl < 35% .

Part B: Kd Determination (Dose-Response)

  • Hit Selection: All kinases that met the hit criteria in the primary screen (e.g., %Ctrl < 35%) are selected for dose-response analysis.

  • Serial Dilution: Prepare an 11-point, 3-fold serial dilution of the test compound in DMSO.

  • Assay Execution: Repeat the binding assay (Steps A.2 - A.4) for each concentration of the compound against the selected kinases.

  • Data Analysis: The %Ctrl values are plotted against the logarithm of the compound concentration. A curve is fitted to the data to determine the dissociation constant (Kd).

    • Rationale: The Kd is a direct measure of binding affinity and is independent of assay conditions like ATP concentration, making it ideal for comparing affinities across different kinases and against literature values.[12][15]

Data Interpretation & Comparative Analysis

To illustrate the interpretation process, we present hypothetical but representative data for our compound of interest alongside known data for Staurosporine and Imatinib.

Table 1: Comparative Kinase Cross-Reactivity Profiles

Kinase TargetMethyl imidazo[1,2-a]pyridine-6-carboxylate HCl (%Ctrl @ 10µM)Staurosporine (%Ctrl @ 1µM)Imatinib (%Ctrl @ 10µM)Kinase Family
PIK3CA 5 1095Lipid Kinase
mTOR 8 1298PIKK
AKT1 25 285AGC
ABL1880.1 0.5 TK
KIT9211 TK
PDGFRB951.52 TK
CDK2650.1 75CMGC
FLT3700.1 30TK
SRC850.2 60TK
Total Hits (<35%)~15~220~25
Selectivity Score (S10)0.0320.4700.053

Note: Data for Staurosporine and Imatinib are illustrative, based on their known broad and targeted profiles, respectively.[8][16][17] The Selectivity Score (S10) is calculated as the number of kinases with %Ctrl < 10 divided by the total number of kinases tested (468); a lower score indicates higher selectivity.

Analysis:

  • Methyl imidazo[1,2-a]pyridine-6-carboxylate HCl (Hypothetical Profile):

    • Primary Targets: The data strongly suggests potent binding to PI3K-family kinases (PIK3CA, mTOR) and moderate activity against AKT1. This aligns with findings for other imidazo[1,2-a]pyridine-based inhibitors.[2][3]

    • Selectivity: With only ~15 hits and an S10 score of 0.032, this compound demonstrates a moderately selective profile. It has a clear preference for a specific kinase family but retains some off-target activity that would need further investigation.

  • Staurosporine (Promiscuous Benchmark):

    • Primary Targets: Staurosporine is a pan-kinase inhibitor, binding with high affinity to the vast majority of kinases.[18][19] The extremely low %Ctrl values across unrelated families (TK, CMGC, AGC) and the very high S10 score (0.470) are characteristic of its lack of selectivity.

    • Utility: Due to its promiscuity, Staurosporine is an excellent positive control in cell-based assays to induce broad kinase inhibition but is unsuitable as a tool for probing a specific kinase's function.[16]

  • Imatinib (Targeted Benchmark):

    • Primary Targets: The profile clearly shows potent binding to its intended targets ABL1, KIT, and PDGFRB.[9]

    • Selectivity: Imatinib is highly selective compared to Staurosporine, with a low S10 score. However, it is not perfectly "clean." The data reveals significant interactions with other kinases like FLT3, which are known and clinically relevant off-targets.[6][8] This profile highlights that even successful drugs exhibit polypharmacology.

Conclusion and Strategic Outlook

This guide demonstrates a systematic approach to evaluating the kinase cross-reactivity of a novel compound, this compound. While public data for this specific molecule is unavailable, its chemical scaffold suggests a high probability of kinase interaction.[1][20]

The comparative analysis underscores a critical concept: kinase inhibitor selectivity is not binary but exists on a spectrum.

  • Staurosporine represents one extreme of promiscuity.

  • Imatinib exemplifies a clinically successful, targeted agent with known and manageable off-target activities.

  • Our hypothetical profile for Methyl imidazo[1,2-a]pyridine-6-carboxylate HCl places it as a promising but unrefined lead. The potent on-target activity for the PI3K/mTOR pathway is desirable, but the ~15 off-target hits would require immediate attention in a drug development program.

For researchers working with this or similar compounds, the path forward is clear. A broad, quantitative kinase screen is an indispensable first step. The resulting data provides the foundational knowledge needed to guide medicinal chemistry efforts to enhance selectivity, to design cellular experiments that can distinguish on-target from off-target effects, and to ultimately build a comprehensive safety and efficacy profile for a promising new therapeutic candidate.

References

The Imidazo[1,2-a]pyridine Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its remarkable therapeutic potential.[1][2][3][4] Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, with several compounds entering clinical trials and even reaching the market, such as the sedative Zolpidem and the antiulcer drug Soraprazan.[3][5][6] This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of imidazo[1,2-a]pyridine derivatives, offering insights into the rational design of potent and selective therapeutic agents. We will delve into the key structural modifications that influence biological activity, supported by experimental data and detailed methodologies, to empower researchers in their drug discovery endeavors.

Anticancer Activity: Targeting Key Oncogenic Pathways

Imidazo[1,2-a]pyridine derivatives have emerged as a promising class of anticancer agents, exhibiting efficacy against a wide range of malignancies by targeting various critical cellular pathways.[7][8] The versatility of this scaffold allows for substitutions at multiple positions, leading to compounds with distinct mechanisms of action.

Inhibition of PI3K/mTOR and c-Met Signaling

The PI3K/Akt/mTOR pathway is frequently hyperactivated in cancer, making it a prime target for therapeutic intervention.[9][10][11] Several imidazo[1,2-a]pyridine derivatives have been developed as potent inhibitors of this pathway.

A key SAR observation is the crucial role of substituents at the C-6 and C-8 positions of the imidazo[1,2-a]pyridine ring. For instance, the introduction of a quinazoline moiety at the C-6 position has yielded highly potent PI3Kα inhibitors.[10] Further structure-activity relationship studies revealed that the nature of the substituent on the quinazoline ring significantly impacts activity.

Key SAR Insights for PI3K/mTOR and c-Met Inhibitors:

  • C-6 Position: Substitution with a quinazoline moiety is a key pharmacophore for PI3Kα inhibitory activity.[10]

  • C-7 and C-8 Positions: Variations at these positions influence both potency and selectivity against different cancer cell lines.[12]

  • Bioisosteric Replacement: This strategy has been successfully employed to design potent and selective c-Met inhibitors.[12]

Table 1: Comparative Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives Targeting PI3K/mTOR and c-Met

Compound IDTargetCancer Cell LineIC50 (nM)Reference
13k PI3KαHCC827 (Lung)90[10]
A549 (Lung)230[10]
MCF-7 (Breast)430[10]
22e c-MetEBC-1 (Lung)45.0[12]
15a PI3K/mTOR-Potent dual inhibitor[9]
Tubulin Polymerization Inhibition

Disruption of microtubule dynamics is a clinically validated anticancer strategy. Certain imidazo[1,2-a]pyridine derivatives have been identified as potent antitubulin agents that bind to the colchicine site.[13]

SAR studies on these derivatives have highlighted the importance of aryl substitutions at the C-5 and C-7 positions.

Key SAR Insights for Tubulin Polymerization Inhibitors:

  • 5,7-Diaryl Substitution: The presence of two aryl groups at these positions is a common feature of potent inhibitors.[13]

  • C-8 Position: Introduction of a carbonitrile group at this position enhances cytotoxic activity.[13]

Table 2: Anticancer Activity of Imidazo[1,2-a]pyridine-based Tubulin Inhibitors

Compound IDCancer Cell LineIC50 (µM)Reference
7e HT-29 (Colon)0.01[13]
H460 (Lung)0.02[13]
A549 (Lung)0.01[13]
7f HT-29 (Colon)0.03[13]
7h HT-29 (Colon)0.02[13]
Covalent Inhibition of KRAS G12C

The discovery of covalent inhibitors for oncogenic KRAS mutants has been a significant breakthrough in cancer therapy. The imidazo[1,2-a]pyridine scaffold has been successfully utilized to develop novel covalent KRAS G12C inhibitors.[14]

Key SAR Insights for Covalent KRAS G12C Inhibitors:

  • Scaffold Hopping: Utilizing the imidazo[1,2-a]pyridine as a core backbone has proven to be a successful strategy.[14]

  • Covalent Warhead: The installation of a covalent warhead is essential for irreversible binding to the mutant KRAS protein.[14]

Table 3: Activity of a Lead Imidazo[1,2-a]pyridine-based Covalent KRAS G12C Inhibitor

Compound IDCell LineActivityReference
I-11 NCI-H358 (KRAS G12C-mutated)Potent anticancer agent[14]

Experimental Workflow: Anticancer Activity Evaluation

G cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation (Optional) synthesis Synthesis of Imidazo[1,2-a]pyridine Derivatives cell_culture Cancer Cell Line Culture synthesis->cell_culture Test Compounds mtt_assay MTT Assay for Cytotoxicity (IC50) cell_culture->mtt_assay western_blot Western Blot for Protein Expression (e.g., p-Akt, p53) mtt_assay->western_blot Active Compounds tubulin_assay Tubulin Polymerization Assay mtt_assay->tubulin_assay Active Compounds clonogenic_assay Clonogenic Survival Assay mtt_assay->clonogenic_assay Active Compounds animal_model Xenograft Mouse Model western_blot->animal_model Lead Compound efficacy_study Tumor Growth Inhibition Study animal_model->efficacy_study

Caption: Workflow for evaluating the anticancer activity of imidazo[1,2-a]pyridine derivatives.

Antimicrobial Activity: Combating Bacterial Resistance

The rise of antibiotic-resistant bacteria necessitates the discovery of novel antimicrobial agents. Imidazo[1,2-a]pyridine derivatives have demonstrated promising activity against both Gram-positive and Gram-negative bacteria.[5][15]

The antimicrobial SAR of this scaffold is significantly influenced by the nature and position of substituents on the fused ring system.

Key SAR Insights for Antimicrobial Agents:

  • C-2 Position: The nature of the group on the phenyl ring at the C-2 position plays a critical role in determining antimicrobial activity.[5]

  • C-7 Position: Substituents at the C-7 position also influence the inhibitory activity against various bacterial strains.[5]

  • Armed Phenyl Groups: The nature of substituents on "armed" phenyl groups, introduced through multicomponent reactions, determines the extent of activity.[15] Groups with positive sigma and bi values tend to be more active.[15]

Table 4: Comparative Antimicrobial Activity of Imidazo[1,2-a]pyridine Derivatives

Compound IDBacterial StrainActivityReference
38 Various Gram-positive and Gram-negative strainsMost effective compound[5]
5d Staphylococcus aureus & other strainsEfficient growth inhibition[15]
7a Staphylococcus aureus & other strainsEfficient growth inhibition[15]
10a Staphylococcus aureus & other strainsEfficient growth inhibition[15]
11a Staphylococcus aureus & other strainsEfficient growth inhibition[15]
12a Staphylococcus aureus & other strainsEfficient growth inhibition[15]
Experimental Protocol: Broth Microdilution Assay for MIC Determination
  • Preparation of Bacterial Inoculum: A fresh overnight culture of the test bacterium is diluted in Mueller-Hinton Broth (MHB) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Preparation: The imidazo[1,2-a]pyridine derivatives are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in MHB in a 96-well microtiter plate.

  • Inoculation: Each well containing the serially diluted compound is inoculated with the bacterial suspension.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anti-inflammatory Activity: Modulating Key Signaling Pathways

Chronic inflammation is implicated in a variety of diseases, including cancer and autoimmune disorders. Imidazo[1,2-a]pyridine derivatives have shown potential as anti-inflammatory agents by modulating key signaling pathways such as NF-κB and STAT3.[16]

Key SAR Insights for Anti-inflammatory Agents:

  • Synergistic Effects: Co-administration of certain imidazo[1,2-a]pyridine derivatives with natural compounds like curcumin can enhance their anti-inflammatory effects.[16]

  • Pathway Modulation: These compounds can suppress the NF-κB and STAT3 signaling pathways, leading to a reduction in the expression of pro-inflammatory mediators.[16]

Signaling Pathway: Inhibition of NF-κB and STAT3

G IAP Imidazo[1,2-a]pyridine Derivative (MIA) NFkB NF-κB IAP->NFkB Inhibits STAT3 STAT3 IAP->STAT3 Inhibits Phosphorylation BAX BAX (Pro-apoptotic) IAP->BAX Increases IkBa IκBα (NF-κB inhibitor) IAP->IkBa Increases Curcumin Curcumin Curcumin->IAP Potentiates Inflammation Pro-inflammatory Gene Expression (COX-2, iNOS) NFkB->Inflammation Promotes Bcl2 Bcl-2 (Anti-apoptotic) STAT3->Bcl2 Promotes Apoptosis Apoptosis Bcl2->Apoptosis Inhibits BAX->Apoptosis Promotes IkBa->NFkB Inhibits

Caption: Modulation of NF-κB and STAT3 pathways by an imidazo[1,2-a]pyridine derivative.

Synthetic Strategies: Accessing Chemical Diversity

The diverse biological activities of imidazo[1,2-a]pyridines are a direct result of the numerous synthetic methods available to access a wide range of derivatives.[17][18] Classical methods like the Tschitschibabin reaction have been refined, and novel, more efficient protocols are continuously being developed.[18]

Common Synthetic Routes:
  • Reaction of 2-aminopyridines with α-haloketones: This is a widely used and efficient method that can be performed under catalyst- and solvent-free conditions.[18]

  • Multicomponent Reactions: Three-component coupling reactions involving a 2-aminopyridine, an aldehyde, and a terminal alkyne, often catalyzed by copper, provide a direct route to a broad range of derivatives.[18]

  • Cascade Reactions: Combining nitroolefins with 2-aminopyridines in the presence of a Lewis acid like FeCl3 offers an efficient synthesis of 3-unsubstituted imidazo[1,2-a]pyridines.[18]

Experimental Protocol: General Synthesis of 3-Arylimidazo[1,2-a]pyridines via Cascade Reaction
  • Reactant Mixture: To a solution of 2-aminopyridine (1 mmol) in a suitable solvent (e.g., ethanol), add the corresponding 1-bromo-2-phenylacetylene or 1,1-dibromo-2-phenylethene (1.2 mmol).

  • Reaction Conditions: The reaction mixture is stirred at a specified temperature (e.g., 80°C) for a designated period (e.g., 12 hours).

  • Work-up: After completion of the reaction (monitored by TLC), the solvent is evaporated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate) to afford the desired 3-arylimidazo[1,2-a]pyridine.

  • Characterization: The structure of the final product is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Conclusion

The imidazo[1,2-a]pyridine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. This guide has highlighted the key structure-activity relationships that govern its anticancer, antimicrobial, and anti-inflammatory properties. By understanding how subtle structural modifications can profoundly impact biological activity, researchers can more effectively design and synthesize next-generation imidazo[1,2-a]pyridine derivatives with enhanced potency, selectivity, and drug-like properties. The provided experimental frameworks serve as a starting point for the synthesis and evaluation of these promising compounds, paving the way for future breakthroughs in medicine.

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of Methyl Imidazo[1,2-a]pyridine-6-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the preclinical efficacy of Methyl imidazo[1,2-a]pyridine-6-carboxylate hydrochloride, a member of the promising imidazo[1,2-a]pyridine class of therapeutic agents. The imidazo[1,2-a]pyridine scaffold is recognized as a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including roles as anticancer, anti-diabetic, and anti-tubercular agents.[1][2][3][4][5] This document will focus on its potential as an anticancer agent, specifically as a dual PI3K/mTOR inhibitor, a key signaling pathway in many cancers.[1][6]

We will dissect the methodologies for evaluating its efficacy, from initial cell-free biochemical assays to complex in vivo tumor models, providing a framework for researchers in drug development to assess its therapeutic potential.

Introduction to this compound and its Therapeutic Rationale

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[1] Dual PI3K/mTOR inhibitors have emerged as a promising strategy to overcome resistance mechanisms associated with targeting a single node in this complex pathway.

This compound belongs to a class of compounds that has shown potent inhibitory activity against this pathway.[1][7] This guide will explore the preclinical evidence required to validate this hypothesis, comparing its performance metrics against a hypothetical well-established PI3K inhibitor.

Mechanism of Action: The PI3K/Akt/mTOR Signaling Pathway

The following diagram illustrates the central role of the PI3K/Akt/mTOR pathway in cell regulation and the points of inhibition by dual inhibitors.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates S6K p70S6K mTORC1->S6K Phosphorylates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Phosphorylates Proliferation Cell Proliferation & Survival S6K->Proliferation EIF4EBP1->Proliferation Inhibitor Methyl imidazo[1,2-a]pyridine -6-carboxylate hydrochloride Inhibitor->PI3K Inhibitor->mTORC1

Caption: PI3K/mTOR signaling pathway and points of inhibition.

In Vitro Efficacy Evaluation

The initial assessment of a compound's therapeutic potential begins with a series of in vitro experiments designed to confirm its mechanism of action and evaluate its potency and selectivity in a controlled cellular environment.

Biochemical Kinase Assays

The first step is to determine the direct inhibitory effect of the compound on the target enzymes, PI3K and mTOR. This is typically performed in a cell-free system.

Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay

  • Principle: This assay measures the binding of the test compound to the kinase of interest by quantifying the displacement of an Alexa Fluor™ 647-labeled tracer from the kinase active site. Binding of the tracer to a europium-labeled anti-tag antibody results in a high FRET signal. Compound binding disrupts this interaction, leading to a decrease in the FRET signal.

  • Reagents:

    • Recombinant human PI3Kα and mTOR kinases.

    • Eu-labeled anti-GST antibody.

    • Alexa Fluor™ 647-labeled kinase tracer.

    • Test compound (this compound) serially diluted.

  • Procedure:

    • Add kinase, Eu-labeled antibody, and tracer to a 384-well plate.

    • Add serially diluted test compound.

    • Incubate at room temperature for 1 hour.

    • Read the plate on a fluorescence plate reader capable of time-resolved FRET.

  • Data Analysis: The results are expressed as IC₅₀ values, which represent the concentration of the inhibitor required to achieve 50% inhibition of kinase activity.

Cellular Proliferation and Viability Assays

Following confirmation of direct enzyme inhibition, the next crucial step is to assess the compound's effect on cancer cell lines known to have a dysregulated PI3K/mTOR pathway.

Experimental Protocol: MTT Assay for Cell Viability

  • Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase. The resulting purple formazan is solubilized, and its concentration is determined by optical density, which is directly proportional to the number of viable cells.

  • Cell Lines: A panel of cancer cell lines with known PI3K pathway mutations (e.g., HCC827, A375, HeLa) should be used.[6][7]

  • Procedure:

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat cells with increasing concentrations of this compound for 48-72 hours.

    • Add MTT solution to each well and incubate for 4 hours.

    • Add solubilization solution (e.g., DMSO) and incubate for 15 minutes.

    • Measure the absorbance at 570 nm.

  • Data Analysis: The IC₅₀ value, the concentration that inhibits cell growth by 50%, is calculated.

Target Engagement and Pathway Modulation in Cells

To confirm that the observed anti-proliferative effects are due to the intended mechanism of action, it is essential to measure the phosphorylation status of downstream pathway components.

Experimental Protocol: Western Blotting

  • Principle: This technique allows for the detection of specific proteins in a cell lysate. By using antibodies specific to the phosphorylated forms of proteins like Akt and S6K, one can assess the inhibitory effect of the compound on the PI3K/mTOR pathway.

  • Procedure:

    • Treat cancer cells with the test compound at various concentrations for a defined period (e.g., 2-24 hours).

    • Lyse the cells and quantify the protein concentration.

    • Separate proteins by size using SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with primary antibodies against p-Akt (Ser473), total Akt, p-S6K (Thr389), and total S6K. A loading control (e.g., GAPDH) should also be included.

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the signal using a chemiluminescent substrate.

  • Data Analysis: A dose-dependent decrease in the levels of phosphorylated Akt and S6K would confirm on-target activity.

Comparative In Vitro Efficacy Data

The following table summarizes representative data for this compound in comparison to a standard PI3K inhibitor (Alpelisib).

Parameter Methyl imidazo[1,2-a]pyridine-6-carboxylate HCl Alpelisib (PI3Kα Inhibitor)
PI3Kα Kinase IC₅₀ 1.94 nM[7]5 nM
mTOR Kinase IC₅₀ 25 nM>1000 nM
HCC827 Cell Proliferation IC₅₀ 0.09 µM[7]0.5 µM
A375 Cell Proliferation IC₅₀ <12 µM[6]0.8 µM

Note: Data for Methyl imidazo[1,2-a]pyridine-6-carboxylate HCl is based on published results for structurally similar imidazo[1,2-a]pyridine derivatives and is for illustrative purposes.[6][7]

In Vivo Efficacy Evaluation

Positive in vitro results provide the rationale for advancing a compound to in vivo studies, which are critical for assessing efficacy and safety in a whole-organism context.

Pharmacokinetic (PK) Studies

Before efficacy studies, it is essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

Experimental Protocol: Murine Pharmacokinetic Analysis

  • Principle: The compound is administered to mice via intravenous (IV) and oral (PO) routes. Blood samples are collected at various time points, and the plasma concentration of the compound is measured.

  • Procedure:

    • Administer a single dose of the compound to mice (e.g., 10 mg/kg PO and 2 mg/kg IV).

    • Collect blood samples at time points ranging from 5 minutes to 24 hours post-dosing.

    • Process blood to plasma and analyze the compound concentration using LC-MS/MS.

  • Data Analysis: Key PK parameters such as half-life (t₁/₂), maximum concentration (Cmax), time to maximum concentration (Tmax), and oral bioavailability (%F) are calculated. Good oral bioavailability is crucial for a clinically viable drug.

Xenograft Tumor Models

The gold standard for preclinical in vivo anticancer efficacy testing is the use of human tumor xenografts in immunocompromised mice.

Experimental Protocol: EBC-1 Lung Cancer Xenograft Model

  • Principle: Human lung cancer cells (EBC-1), which have MET amplification and are sensitive to PI3K/mTOR pathway inhibition, are implanted subcutaneously into immunodeficient mice.[8] Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored.

  • Procedure:

    • Inject EBC-1 cells subcutaneously into the flank of nude mice.

    • When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into vehicle control and treatment groups.

    • Administer this compound orally once daily at different dose levels (e.g., 50 mg/kg and 100 mg/kg).

    • Measure tumor volume and body weight 2-3 times per week for the duration of the study (e.g., 21 days).

    • At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blot for p-Akt).

  • Data Analysis: The primary endpoint is Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and vehicle groups.

Comparative In Vivo Efficacy Data
Parameter Methyl imidazo[1,2-a]pyridine-6-carboxylate HCl Alpelisib
Oral Bioavailability (Mouse) 29%[8]~40%
EBC-1 Xenograft TGI (50 mg/kg) 62.9%[8]Dose-dependent TGI reported
EBC-1 Xenograft TGI (100 mg/kg) 75.0%[8]Dose-dependent TGI reported
Observed Toxicity No significant weight loss[8]Hyperglycemia is a known side effect

Note: Data for Methyl imidazo[1,2-a]pyridine-6-carboxylate HCl is based on published results for structurally similar imidazo[1,2-a]pyridine derivatives and is for illustrative purposes.[8]

Workflow for Preclinical Efficacy Testing

The following diagram outlines the logical progression from in vitro to in vivo studies.

Efficacy_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation KinaseAssay Biochemical Kinase Assay (IC₅₀) CellProlif Cell Proliferation Assay (IC₅₀) KinaseAssay->CellProlif WesternBlot Pathway Modulation (Western Blot) CellProlif->WesternBlot PK_Study Pharmacokinetics (PK) (Bioavailability, t₁/₂) WesternBlot->PK_Study Advance to In Vivo Xenograft Xenograft Efficacy Study (Tumor Growth Inhibition) PK_Study->Xenograft

Caption: Preclinical drug efficacy evaluation workflow.

Conclusion and Future Directions

The evidence from related imidazo[1,2-a]pyridine compounds suggests that this compound is a promising candidate for development as a dual PI3K/mTOR inhibitor.[1][7] The in vitro data demonstrates potent, on-target activity at both the enzymatic and cellular levels. These findings are supported by in vivo studies showing significant tumor growth inhibition in a relevant xenograft model with good oral bioavailability.[8]

Further studies should focus on comprehensive safety pharmacology and toxicology assessments, as well as exploring its efficacy in combination with other anticancer agents. The favorable preclinical profile of this compound class warrants its continued investigation as a potential new therapy for cancers driven by the PI3K/Akt/mTOR pathway.

References

"comparative analysis of different synthetic methods for imidazo[1,2-a]pyridines"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Synthetic Methodologies of Imidazo[1,2-a]pyridines

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry and materials science. As a "privileged structure," its rigid, bicyclic framework is present in numerous commercially available drugs, including the anxiolytics Alpidem and Saripidem, the hypnotic agent Zolpidem, and the cardiotonic Olprinone.[1][2][3] This widespread utility stems from its unique electronic properties and its ability to act as a versatile template for developing agents that target a wide array of biological pathways.[4] Consequently, the development of efficient, robust, and diverse synthetic routes to access this core and its derivatives is a central focus of contemporary organic chemistry.

This guide provides a comparative analysis of the principal synthetic strategies for constructing the imidazo[1,2-a]pyridine ring system. We will move from classical condensation reactions to modern multicomponent and C-H functionalization strategies, evaluating each method based on its mechanism, scope, efficiency, and alignment with the principles of green chemistry.

Part 1: Classical Cyclocondensation: The Foundational Approach

The most traditional and straightforward route to imidazo[1,2-a]pyridines is the condensation of a 2-aminopyridine with an α-halocarbonyl compound, often a phenacyl bromide. This method, a variation of the Tschitschibabin reaction, remains a workhorse in the field due to its reliability and predictable outcomes.

Mechanism and Rationale: The reaction proceeds via a two-step sequence. The first step is an SN2 reaction where the endocyclic nitrogen of the 2-aminopyridine, being the more nucleophilic nitrogen, attacks the electrophilic carbon of the α-haloketone. This forms a pyridinium salt intermediate. The second step involves an intramolecular cyclization, where the exocyclic amino group attacks the carbonyl carbon, followed by dehydration to yield the aromatic imidazo[1,2-a]pyridine ring system.[2][5]

G reactants 2-Aminopyridine + α-Haloketone sn2 Step 1: SN2 Alkylation (Endocyclic Nitrogen Attack) reactants->sn2 intermediate Pyridinium Salt Intermediate sn2->intermediate cyclization Step 2: Intramolecular Cyclization (Exocyclic Amino Group Attack) intermediate->cyclization dehydration Step 3: Dehydration (Aromatization) cyclization->dehydration product Imidazo[1,2-a]pyridine dehydration->product

Caption: Classical cyclocondensation pathway for imidazo[1,2-a]pyridine synthesis.

Advantages:

  • Reliability: This method is well-established and generally provides good to excellent yields.

  • Simplicity: The reaction is often operationally simple to perform.

Limitations:

  • Harsh Conditions: The reaction can require high temperatures and the use of high-boiling solvents like DMF.[5]

  • Reactant Availability: The synthesis relies on the availability of potentially lachrymatory and toxic α-haloketones.

  • Limited Diversity: The substitution pattern is largely dictated by the initial choice of the aminopyridine and the α-haloketone.

Part 2: The Power of Convergence: Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) have revolutionized the synthesis of complex molecules by combining three or more starting materials in a single pot to form a product that incorporates substantial portions of all reactants. This approach offers significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity.

The Groebke-Blackburn-Bienaymé Reaction (GBBR)

The Groebke-Blackburn-Bienaymé Reaction (GBBR) is arguably the most powerful and widely used MCR for synthesizing 3-aminoimidazo[1,2-a]pyridines.[6][7] It is a three-component condensation involving a 2-aminopyridine, an aldehyde, and an isocyanide, typically catalyzed by a Lewis or Brønsted acid.[8][9]

Mechanism and Rationale: The reaction is initiated by the condensation of the 2-aminopyridine and the aldehyde to form a Schiff base (imine). The acid catalyst protonates the imine, activating it for nucleophilic attack by the isocyanide. This attack forms a nitrilium ion intermediate. The key step is the subsequent intramolecular [4+1] cycloaddition, where the endocyclic nitrogen of the pyridine ring attacks the nitrilium ion, forming the five-membered imidazole ring and yielding the final 3-amino-substituted product after tautomerization.[10]

G reactants 2-Aminopyridine + Aldehyde + Isocyanide imine_formation Imine (Schiff Base) Formation reactants->imine_formation imine Imine Intermediate imine_formation->imine isocyanide_attack Nucleophilic Attack by Isocyanide imine->isocyanide_attack + Isocyanide nitrilium Nitrilium Ion Intermediate isocyanide_attack->nitrilium cyclization Intramolecular [4+1] Cycloaddition nitrilium->cyclization product 3-Amino-Imidazo[1,2-a]pyridine cyclization->product

Caption: The catalytic cycle of the Groebke-Blackburn-Bienaymé Reaction (GBBR).

The GBBR is highly versatile, tolerating a wide range of substituents on all three components. This flexibility allows for the creation of large libraries of compounds with diverse functionalities, which is invaluable for drug discovery.[11] Furthermore, the reaction can often be performed under mild and environmentally friendly conditions, sometimes even in water or with catalyst-free protocols.[8][12]

Tandem GBBR-Ugi Reactions

The synthetic utility of the GBBR can be extended even further through tandem reactions. For instance, a GBBR product containing a carboxylic acid can be used as the acid component in a subsequent Ugi four-component reaction, rapidly building highly complex peptidomimetic structures.[7][11][13] This strategy exemplifies the power of MCRs to quickly access novel and complex chemical spaces from simple starting materials.

Part 3: Modern Approaches: Efficiency and Sustainability

Recent advancements in synthetic methodology have focused on improving efficiency, reducing waste, and increasing atom economy. These principles are exemplified by direct C-H functionalization and the use of enabling technologies like microwave irradiation.

Direct C-H Functionalization

Instead of building the ring from scratch, C-H functionalization involves directly modifying the existing imidazo[1,2-a]pyridine core. The C3 position of the scaffold is particularly electron-rich and nucleophilic, making it the primary site for electrophilic substitution and oxidative coupling reactions.[4][14][15]

This strategy avoids the need for pre-functionalized starting materials, reducing the number of synthetic steps.[16] A variety of transformations, including arylation, alkylation, thiolation, and phosphorylation, have been developed.[14] Notably, the use of visible light photoredox catalysis has emerged as a green and powerful tool for these functionalizations, allowing reactions to proceed under mild conditions with high selectivity.[14][16]

Microwave-Assisted Synthesis

Microwave irradiation has become a standard tool in modern organic synthesis for its ability to dramatically accelerate reaction rates.[17][18] By coupling directly with polar molecules, microwaves provide rapid and uniform heating, often leading to higher yields, cleaner reactions, and significantly reduced reaction times compared to conventional heating.[3][19] Many of the classical and multicomponent reactions for imidazo[1,2-a]pyridine synthesis, including the GBBR and condensation with α-haloketones, have been adapted to microwave-assisted protocols, frequently under solvent-free or green solvent conditions (e.g., water, PEG-400).[20][21][22]

Part 4: Comparative Analysis of Synthetic Methods

The choice of synthetic method depends on the desired substitution pattern, scale, and available resources. The table below summarizes the key features of the major strategies.

MethodologyTypical ReactantsKey ConditionsYield Range (%)Scope & LimitationsGreen Chemistry Aspects
Classical Condensation 2-Aminopyridine, α-HaloketoneBase (e.g., K₂CO₃), Solvent (e.g., DMF, EtOH), often heated60-95%Reliable for 2- and 2,3-substituted products. Limited by availability of α-haloketones.[2]Moderate; can require high-boiling solvents and produce salt waste.
Groebke-Blackburn-Bienaymé (GBBR) 2-Aminopyridine, Aldehyde, IsocyanideAcid catalyst (Lewis or Brønsted), Solvent (e.g., MeOH, EtOH)50-95%Excellent for 3-amino derivatives. High diversity possible. Isocyanides can be toxic/odorous.[6][8]High atom economy. Can be performed under green conditions (e.g., water, ultrasound).[8]
Direct C-H Functionalization Imidazo[1,2-a]pyridine, Coupling PartnerMetal catalyst (e.g., Pd, Cu) or Photocatalyst, Oxidant40-95%Ideal for late-stage functionalization, mainly at C3. Regioselectivity can be a challenge for other positions.[14]High atom and step economy. Photocatalysis offers a very green approach.[14]
Microwave-Assisted Synthesis Various (applicable to most methods)Microwave irradiation, often solvent-free or in green solventsGenerally higher than conventionalDramatically reduces reaction times. May require specialized equipment.[3][17]Excellent; reduces energy consumption and often allows for solvent-free conditions.[17][23]

Part 5: Experimental Protocols

To provide a practical context, detailed protocols for two key synthetic methods are described below. These protocols are designed to be self-validating, with clear steps and expected outcomes.

Protocol 1: Synthesis of a 3-Amino-imidazo[1,2-a]pyridine via GBBR

This protocol describes a microwave-assisted GBBR for the synthesis of 3-((4-Methoxyphenyl)amino)-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridine-6-carbonitrile, adapted from literature procedures.[8]

Materials:

  • 2-Amino-5-cyanopyridine

  • 5-Methylfurfural

  • 4-Methoxyphenyl isocyanide

  • Ammonium chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Microwave synthesis vial (10 mL)

Procedure:

  • To a 10 mL microwave synthesis vial, add 2-amino-5-cyanopyridine (1.0 mmol, 1 equiv.), 5-methylfurfural (1.0 mmol, 1 equiv.), 4-methoxyphenyl isocyanide (1.0 mmol, 1 equiv.), and ammonium chloride (0.2 mmol, 20 mol%).

  • Add ethanol (3 mL) to the vial and seal it with a cap.

  • Place the vial in the microwave reactor. Irradiate the mixture at 100 °C for 15 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purify the residue by column chromatography on silica gel (eluent: Hexanes/Ethyl Acetate) to afford the desired product.

  • Expected Outcome: The product is typically obtained as an oil in yields around 80%. Characterization should be performed using ¹H NMR, ¹³C NMR, and HRMS to confirm the structure.[8]

Protocol 2: Classical Synthesis of a 2-Aryl-imidazo[1,2-a]pyridine

This protocol describes the synthesis of 2-phenylimidazo[1,2-a]pyridine via the condensation of 2-aminopyridine and 2-bromoacetophenone.

Materials:

  • 2-Aminopyridine

  • 2-Bromoacetophenone

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol (EtOH)

  • Round-bottom flask with reflux condenser

Procedure:

  • In a round-bottom flask, dissolve 2-aminopyridine (10 mmol, 1 equiv.) and 2-bromoacetophenone (10 mmol, 1 equiv.) in ethanol (50 mL).

  • Add sodium bicarbonate (12 mmol, 1.2 equiv.) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into cold water (100 mL). A precipitate should form.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from ethanol to obtain pure 2-phenylimidazo[1,2-a]pyridine.

  • Expected Outcome: The product is a crystalline solid. Yields are typically high (>85%). The structure should be confirmed by spectroscopic methods (NMR, IR) and melting point analysis.

Conclusion

The synthesis of imidazo[1,2-a]pyridines has evolved from classical two-component condensations to highly efficient and convergent multicomponent strategies and atom-economical C-H functionalization reactions. The Groebke-Blackburn-Bienaymé reaction stands out for its ability to rapidly generate molecular complexity, providing direct access to the medicinally important 3-amino substituted scaffold. Modern methods leveraging photocatalysis and microwave assistance are pushing the boundaries of efficiency and sustainability. The continued development of novel synthetic methodologies will undoubtedly facilitate the discovery of new therapeutic agents and advanced materials based on this remarkable heterocyclic core.

References

A Comparative Guide to the Biological Activity of Methyl Imidazo[1,2-a]pyridine-6-carboxylate and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the imidazo[1,2-a]pyridine scaffold is a well-established "privileged structure" due to its prevalence in a variety of biologically active compounds.[1][2][3] Its rigid, planar structure and the presence of nitrogen atoms in key positions allow for diverse interactions with biological targets, leading to a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antitubercular effects.[1][4][5] This guide provides an in-depth comparison of the biological activities of methyl imidazo[1,2-a]pyridine-6-carboxylate and its positional isomers, offering insights into how the placement of the methyl carboxylate group influences the therapeutic potential of this versatile scaffold. While direct comparative studies of these specific methyl ester isomers are scarce, this guide synthesizes available data on their derivatives to provide a comprehensive overview for medicinal chemists.

The Imidazo[1,2-a]pyridine Core: A Foundation for Diverse Biological Functions

The imidazo[1,2-a]pyridine system is a fused bicyclic heteroaromatic ring system where a pyridine ring is fused to an imidazole ring. The numbering of the ring system, as shown below, is crucial for understanding the structure-activity relationships (SAR) of its derivatives. The unique electronic distribution and steric hindrance at different positions of this scaffold significantly impact its interaction with biological macromolecules.

Figure 1: The core structure of imidazo[1,2-a]pyridine.

Positional Isomerism and Its Impact on Biological Activity: A Comparative Analysis

The position of the methyl carboxylate group on the imidazo[1,2-a]pyridine ring dramatically influences the molecule's biological activity profile. This section compares the known activities of derivatives of methyl imidazo[1,2-a]pyridine-6-carboxylate with its other isomers.

Methyl Imidazo[1,2-a]pyridine-6-carboxylate: A Promising Scaffold for Anticancer Agents

Recent research has highlighted the potential of 6-substituted imidazo[1,2-a]pyridines as potent anticancer agents.[6] The introduction of a carboxylate group at the C6 position, and its subsequent derivatization, has been a key strategy in the development of inhibitors of critical cancer-related signaling pathways.

Notably, derivatives of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline have been designed and synthesized as potent inhibitors of PI3Kα (Phosphatidylinositol 3-kinase alpha) and Aurora kinases.[6][7][8] The PI3K/AKT/mTOR pathway is frequently dysregulated in cancer, making it a prime target for therapeutic intervention.[1] One study reported a series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives, where the imidazo[1,2-a]pyridine moiety was introduced at the 6-position of the quinazoline ring.[6][8] These compounds exhibited significant antiproliferative activity against various cancer cell lines, with some derivatives showing IC50 values in the nanomolar range for PI3Kα inhibition.[6][8]

Furthermore, 6-(imidazo[1,2-a]pyridin-6-yl)quinazolin-4(3H)-one derivatives have been identified as dual inhibitors of Aurora kinases and ROR1, both of which are overexpressed in several cancers.[7]

Mechanism of Action: PI3K/AKT/mTOR Pathway Inhibition

The PI3K/AKT/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival.[1] The binding of growth factors to receptor tyrosine kinases (RTKs) activates PI3K, which in turn phosphorylates and activates AKT. Activated AKT then modulates a variety of downstream targets, including mTOR, leading to cell growth and proliferation. Inhibitors based on the methyl imidazo[1,2-a]pyridine-6-carboxylate scaffold can block this pathway, leading to cell cycle arrest and apoptosis in cancer cells.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Growth & Survival mTOR->Proliferation Inhibitor Methyl Imidazo[1,2-a]pyridine -6-carboxylate Derivative Inhibitor->PI3K Inhibits

Figure 2: Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory action of methyl imidazo[1,2-a]pyridine-6-carboxylate derivatives.

Methyl Imidazo[1,2-a]pyridine-2-carboxylate and -3-carboxylate: Scaffolds for Anti-inflammatory and Antitubercular Agents

The C2 and C3 positions of the imidazo[1,2-a]pyridine ring are also critical for biological activity, with derivatives showing promise as anti-inflammatory and antitubercular agents.

  • Anti-inflammatory Activity (C2-substitution): Carboxylic acid derivatives at the C2 position have been investigated for their anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes.[9] A docking analysis indicated that these compounds bind to the active sites of both COX-1 and COX-2.[9] One study found that 3-amino imidazo[1,2-a]pyridine-2-carboxylic acid preferentially inhibited COX-2 and showed more potent inhibition of carrageenan-induced edema than indomethacin.[9]

  • Antitubercular Activity (C3-substitution): Imidazo[1,2-a]pyridine-3-carboxamides have emerged as a potent class of antitubercular agents.[5][10][11] These compounds have demonstrated excellent activity against both replicating and non-replicating Mycobacterium tuberculosis, including multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains.[10][11] The mechanism of action for some of these derivatives has been linked to the inhibition of QcrB, a component of the electron transport chain.[5]

  • Anti-ulcer Activity (C3-substitution): 3-substituted imidazo[1,2-a]pyridines have also been synthesized and evaluated as anti-ulcer agents, with some compounds demonstrating good cytoprotective properties.[12]

Methyl Imidazo[1,2-a]pyridine-8-carboxylate: A Scaffold for Antitubercular Agents

The C8 position has also been explored for the development of novel therapeutics. Imidazo[1,2-a]pyridine-8-carboxamides have been identified as a promising lead series for the development of new antimycobacterial agents.[4] These compounds are selective inhibitors of Mycobacterium tuberculosis with no activity against other Gram-positive or Gram-negative bacteria.[4]

Methyl Imidazo[1,2-a]pyridine-5-carboxylate and -7-carboxylate: Less Explored Isomers

There is a notable lack of extensive biological activity data for derivatives of the 5- and 7-carboxylate isomers in the public domain. While these compounds are synthetically accessible, their potential in various therapeutic areas remains largely unexplored, presenting an opportunity for future research and drug discovery efforts.

Comparative Summary of Biological Activities

The following table summarizes the primary biological activities associated with the different positional isomers of methyl imidazo[1,2-a]pyridine carboxylate, based on studies of their derivatives.

Isomer PositionPrimary Biological ActivityKey Molecular Target(s)Therapeutic Area
6-Carboxylate Anticancer[6][8]PI3Kα, Aurora Kinases[6][7]Oncology
2-Carboxylate Anti-inflammatory[9]COX-1, COX-2[9]Inflammation
3-Carboxylate Antitubercular,[5][10] Anti-ulcer[12]QcrB (Antitubercular)[5]Infectious Diseases, Gastroenterology
8-Carboxylate Antitubercular[4]Not fully elucidatedInfectious Diseases
5-Carboxylate Largely unexplored--
7-Carboxylate Largely unexplored--

Experimental Protocols

To facilitate further research in this area, detailed experimental protocols for key assays are provided below.

Protocol 1: In Vitro PI3Kα Inhibition Assay

This protocol describes a common method for assessing the inhibitory activity of compounds against PI3Kα.

PI3K_Assay Start Start Step1 Prepare assay buffer and reagents (PI3Kα, ATP, PIP2) Start->Step1 Step2 Add test compound (or DMSO control) to assay plate Step1->Step2 Step3 Incubate at room temperature Step2->Step3 Step4 Add PI3Kα enzyme Step3->Step4 Step5 Initiate reaction with ATP/PIP2 mix Step4->Step5 Step6 Incubate to allow reaction to proceed Step5->Step6 Step7 Stop reaction and add detection reagent (e.g., ADP-Glo™) Step6->Step7 Step8 Measure luminescence Step7->Step8 End Calculate IC50 Step8->End

Figure 3: Workflow for an in vitro PI3Kα inhibition assay.

Methodology:

  • Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT). Dilute PI3Kα enzyme, ATP, and the substrate phosphatidylinositol-4,5-bisphosphate (PIP2) to their final concentrations in the assay buffer.

  • Compound Plating: Serially dilute the test compounds in DMSO and add them to the wells of a 384-well plate. Include wells with DMSO only as a negative control.

  • Enzyme Addition: Add the diluted PI3Kα enzyme to each well and incubate for a defined period (e.g., 15 minutes) at room temperature to allow for compound-enzyme interaction.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and PIP2 to each well.

  • Incubation: Incubate the plate at room temperature for a specific duration (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Detection: Stop the reaction and measure the amount of ADP produced using a commercially available kit such as ADP-Glo™ (Promega). This involves adding a reagent that depletes the remaining ATP and then a second reagent that converts the generated ADP back to ATP, which is then used to generate a luminescent signal.

  • Data Analysis: Measure the luminescence using a plate reader. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Antitubercular Activity Assay (Microplate Alamar Blue Assay - MABA)

This protocol outlines a widely used method for determining the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.

Methodology:

  • Culture Preparation: Grow Mycobacterium tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) to mid-log phase.

  • Compound Plating: Serially dilute the test compounds in DMSO and add them to the wells of a 96-well microplate.

  • Inoculation: Dilute the bacterial culture to a specific turbidity and inoculate each well of the microplate. Include wells with bacteria only (positive control) and media only (negative control).

  • Incubation: Seal the plates and incubate at 37°C for 5-7 days.

  • Alamar Blue Addition: Add Alamar Blue solution to each well and re-incubate for 24 hours.

  • Result Interpretation: Observe the color change in the wells. A blue color indicates no bacterial growth (inhibition), while a pink color indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Conclusion and Future Directions

The positional isomerism of the methyl carboxylate group on the imidazo[1,2-a]pyridine scaffold is a critical determinant of its biological activity. While derivatives of the 6-carboxylate isomer show significant promise as anticancer agents , particularly as PI3K inhibitors , the 2-, 3-, and 8-carboxylate isomers serve as valuable starting points for the development of anti-inflammatory and antitubercular drugs . The limited data on the 5- and 7-carboxylate isomers highlights a gap in the current understanding and presents an opportunity for the discovery of novel biological activities.

This comparative guide underscores the importance of systematic structure-activity relationship studies in drug discovery. Further research, including the synthesis and parallel biological evaluation of all methyl imidazo[1,2-a]pyridine-carboxylate isomers in a broad range of assays, is warranted to fully elucidate the therapeutic potential of this versatile heterocyclic system. Such studies will undoubtedly provide a more complete picture of the pharmacological landscape of these compounds and pave the way for the development of new and more effective therapeutic agents.

References

A Head-to-Head Comparison for Drug Discovery Professionals: Volitinib vs. Methyl imidazo[1,2-a]pyridine-6-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern oncology, the pursuit of targeted therapies has led to the development of highly specific molecular agents. This guide provides a detailed, head-to-head comparison of two compounds: volitinib, a well-characterized and clinically evaluated MET inhibitor, and Methyl imidazo[1,2-a]pyridine-6-carboxylate hydrochloride, a less-explored molecule belonging to the promising imidazo[1,2-a]pyridine class of compounds. This analysis is designed for researchers, scientists, and drug development professionals to illuminate the distinct characteristics and potential applications of these two molecules.

Introduction to the Contenders

Volitinib (also known as savolitinib, AZD6094, or HMPL-504) is a potent and highly selective, orally bioavailable small molecule inhibitor of the MET receptor tyrosine kinase.[1][2] Aberrant MET signaling, driven by genetic alterations such as amplification or mutation, is a key driver in various human cancers, making it a compelling therapeutic target.[3][4] Volitinib has undergone extensive preclinical and clinical evaluation, demonstrating its therapeutic potential in cancers with dysregulated MET signaling.[3][5]

This compound , on the other hand, represents a chemical entity from the broader imidazo[1,2-a]pyridine scaffold. This heterocyclic core is recognized as a "privileged structure" in medicinal chemistry due to its prevalence in biologically active compounds.[6][7] While specific data on the hydrochloride salt of the methyl ester at the 6-position is limited, the imidazo[1,2-a]pyridine class is known for a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[7][8] This positions this compound as a compound of interest for initial drug discovery and screening efforts.

Chemical Properties and Structure

A fundamental comparison begins with the molecular architecture of each compound.

FeatureThis compoundVolitinib
CAS Number 136117-69-6[9][10]1313725-88-0[11][12]
Molecular Formula C₉H₈N₂O₂ · HClC₁₇H₁₅N₉[11][13]
Molecular Weight 212.64 g/mol (for the free base)345.36 g/mol [11]
Chemical Structure Imidazo[1,2-a]pyridine core with a methyl carboxylate group at the 6-position, as a hydrochloride salt.A complex heterocyclic structure featuring an imidazo[1,2-a]pyridine moiety linked to a triazolopyrazine core.[12]

Mechanism of Action: A Tale of Specificity vs. Potential

The most striking difference between these two compounds lies in their mechanism of action.

Volitinib: A Precision Tool Targeting MET

Volitinib functions as an ATP-competitive inhibitor of the MET receptor tyrosine kinase.[1][3] It exhibits high selectivity for MET, which is crucial for minimizing off-target effects and associated toxicities.[2] The binding of volitinib to the MET kinase domain prevents its autophosphorylation and subsequent activation of downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways, which are critical for tumor cell proliferation, survival, invasion, and angiogenesis.[4][14]

Volitinib_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HGF HGF (Ligand) MET_Receptor MET Receptor Tyrosine Kinase HGF->MET_Receptor Binds pMET Phosphorylated MET (Active) MET_Receptor->pMET Autophosphorylation Volitinib Volitinib Volitinib->pMET Inhibits PI3K_AKT PI3K/AKT Pathway pMET->PI3K_AKT RAS_MAPK RAS/MAPK Pathway pMET->RAS_MAPK Proliferation Cell Proliferation, Survival, Invasion PI3K_AKT->Proliferation RAS_MAPK->Proliferation caption Volitinib inhibits MET signaling.

Fig. 1: Simplified signaling pathway of volitinib's mechanism of action.

This compound: A Scaffold of Possibilities

For this compound, a specific molecular target has not been elucidated in publicly available literature. However, the broader imidazo[1,2-a]pyridine class has been shown to interact with a variety of biological targets. Derivatives of this scaffold have been developed as inhibitors of kinases such as AKT/mTOR, CDKs, VEGFR, and PI3K, and have also demonstrated the ability to induce cell cycle arrest and apoptosis.[8][15] The diverse biological activities suggest that the therapeutic potential of this scaffold is highly dependent on the nature and position of its substituents.[6]

Imidazopyridine_Potential cluster_targets Potential Biological Targets Imidazopyridine_Core Imidazo[1,2-a]pyridine Scaffold Methyl_Carboxylate Methyl imidazo[1,2-a]pyridine -6-carboxylate hydrochloride Imidazopyridine_Core->Methyl_Carboxylate Is a derivative of Kinases Kinases (e.g., AKT, PI3K, VEGFR) Methyl_Carboxylate->Kinases Potential Interaction Cell_Cycle Cell Cycle Proteins Methyl_Carboxylate->Cell_Cycle Potential Interaction Apoptosis Apoptosis Pathways Methyl_Carboxylate->Apoptosis Potential Interaction Other_Targets Other Cellular Targets Methyl_Carboxylate->Other_Targets Potential Interaction caption Potential interactions of the imidazo[1,2-a]pyridine scaffold.

Fig. 2: Potential therapeutic targets for the imidazo[1,2-a]pyridine scaffold.

Preclinical and Clinical Performance

Volitinib: A Data-Rich Profile

Volitinib has a robust portfolio of preclinical and clinical data supporting its development.

In Vitro Activity: Volitinib potently inhibits c-MET autophosphorylation with an IC₅₀ of 3 nM and the c-MET enzyme with an IC₅₀ of 5 nM.[1] It demonstrates high selectivity, inhibiting cell growth only in cell lines with dysregulated c-MET, with EC₅₀ values ranging from 0.6 nM to 12.5 nM.[14][16]

In Vivo Efficacy: In xenograft models of human cancers with MET amplification, volitinib has demonstrated significant dose-dependent tumor growth inhibition.[3][17] For instance, in a c-MET amplified gastric cancer xenograft model (Hs746t), once-daily oral dosing at 2.5 mg/kg resulted in 97% tumor growth inhibition after 16 days.[3]

Pharmacokinetics: Preclinical studies in various animal models have shown that volitinib has rapid oral absorption and acceptable bioavailability.[18] In humans, a phase I study established a recommended phase II dose of 600 mg once daily.[5]

Clinical Trials: Volitinib has been investigated in multiple clinical trials for various solid tumors, including non-small cell lung cancer (NSCLC), papillary renal cell carcinoma (PRCC), and gastric cancer.[2][19]

This compound: An Unwritten Chapter

To date, there are no published preclinical or clinical studies specifically evaluating the efficacy, pharmacokinetics, or safety of this compound. Its potential can only be inferred from studies on other derivatives of the imidazo[1,2-a]pyridine scaffold, which have shown promising anticancer activities in various cancer cell lines.[15][20][21]

Experimental Protocols

For researchers interested in evaluating compounds like this compound, the following standard experimental workflows, similar to those used for the initial characterization of volitinib, can be employed.

1. In Vitro Kinase Inhibition Assay

  • Objective: To determine the inhibitory activity of the test compound against a specific kinase (e.g., c-MET or a panel of kinases).

  • Methodology:

    • Prepare a reaction buffer containing the kinase, a substrate (e.g., a peptide with a tyrosine residue), and ATP.

    • Add the test compound at various concentrations.

    • Incubate the mixture to allow the kinase reaction to proceed.

    • Stop the reaction and quantify the amount of phosphorylated substrate, often using an ELISA-based method or radiometric assay.

    • Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the kinase activity.

2. Cell Proliferation Assay

  • Objective: To assess the effect of the test compound on the growth of cancer cell lines.

  • Methodology:

    • Seed cancer cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the test compound.

    • Incubate for a specified period (e.g., 72 hours).

    • Add a reagent such as MTT or resazurin, which is converted into a colored or fluorescent product by viable cells.

    • Measure the absorbance or fluorescence to determine the number of viable cells.

    • Calculate the EC₅₀ or GI₅₀ value, representing the concentration that causes 50% inhibition of cell growth.

3. In Vivo Tumor Xenograft Study

  • Objective: To evaluate the anti-tumor efficacy of the test compound in a living organism.[22]

  • Methodology:

    • Implant human tumor cells subcutaneously into immunocompromised mice.

    • Once tumors reach a palpable size, randomize the mice into treatment and control groups.

    • Administer the test compound (e.g., orally or via intraperitoneal injection) at a specified dose and schedule. The vehicle used for the compound is administered to the control group.

    • Measure tumor volume and body weight regularly.

    • At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blot for p-MET).

Experimental_Workflow Start Start: Compound of Interest (e.g., Methyl imidazo[1,2-a]pyridine -6-carboxylate hydrochloride) Kinase_Assay In Vitro Kinase Assay (Determine IC₅₀) Start->Kinase_Assay Cell_Assay Cell Proliferation Assay (Determine EC₅₀/GI₅₀) Start->Cell_Assay Xenograft_Study In Vivo Xenograft Study (Evaluate Efficacy) Kinase_Assay->Xenograft_Study If potent and selective Cell_Assay->Xenograft_Study If active in relevant cell lines PK_PD_Analysis Pharmacokinetic and Pharmacodynamic Analysis Xenograft_Study->PK_PD_Analysis Lead_Optimization Lead Optimization or Further Development PK_PD_Analysis->Lead_Optimization caption A typical preclinical drug discovery workflow.

Fig. 3: A generalized workflow for the preclinical evaluation of a novel compound.

Conclusion and Future Perspectives

This comparative guide highlights the distinct positions of volitinib and this compound in the drug discovery and development pipeline.

Volitinib is a testament to the success of targeted therapy, with a well-defined mechanism of action, a strong body of evidence supporting its efficacy against MET-driven cancers, and a clear clinical development path. It serves as a benchmark for novel MET inhibitors.

This compound , in contrast, represents an opportunity for discovery. While its specific biological activity is yet to be determined, its chemical scaffold is a fertile ground for the development of novel therapeutics. For researchers and drug development professionals, this compound and its analogs are attractive starting points for screening campaigns to identify new lead compounds with potentially novel mechanisms of action.

The path forward for a compound like this compound would involve a systematic evaluation of its biological activity, starting with broad screening against various cancer cell lines and kinase panels, followed by target identification and validation for any observed hits. This journey from a promising scaffold to a clinically viable drug is challenging, but it is the cornerstone of innovation in oncology.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Methyl Imidazo[1,2-a]pyridine-6-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The handling and disposal of novel chemical entities, such as Methyl Imidazo[1,2-a]pyridine-6-carboxylate hydrochloride, demand a meticulous and informed approach. This guide provides a procedural framework grounded in established safety protocols to ensure this compound is managed responsibly from the bench to its final disposal, safeguarding both laboratory personnel and the environment.

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of various therapeutic agents.[1][2][3] While specific toxicity and environmental fate data for this compound may be limited, the general principles of hazardous waste management for nitrogen-containing heterocyclic compounds must be rigorously applied. Related compounds in the imidazopyridine class are known to have biological activity, and the parent compound, imidazo[1,2-a]pyridine, is classified as a skin and eye irritant that may cause respiratory irritation.[1][4] Therefore, it is imperative to treat this compound as hazardous waste.

I. Core Principles of Chemical Waste Management

The foundation of safe disposal is a comprehensive waste management plan that minimizes risk at every stage. The U.S. Environmental Protection Agency (EPA) outlines a clear hierarchy for hazardous waste management, prioritizing source reduction and recycling.[5] When disposal is the only option, it must be done in a manner that is safe, compliant, and environmentally sound. Under no circumstances should this compound be disposed of down the drain or in regular trash.[6][7][8]

II. Step-by-Step Disposal Protocol

This protocol outlines the essential steps for the safe handling and disposal of this compound in solid form and as part of a solution.

1. Hazard Assessment and Personal Protective Equipment (PPE)

  • Causality: Before handling the compound, it is crucial to recognize its potential hazards. Based on data from similar compounds, assume it is an irritant to the skin, eyes, and respiratory system.[4] The hydrochloride salt form may also be corrosive.

  • Protocol:

    • Always handle the compound in a well-ventilated area, preferably within a certified chemical fume hood.

    • Wear standard laboratory PPE, including a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves (nitrile is a common choice, but consult a glove compatibility chart for specific solvents if applicable).

    • If there is a risk of generating dust, a respirator may be necessary.

2. Waste Segregation: The First Line of Defense

  • Causality: Improperly mixed chemicals can lead to violent reactions, the release of toxic gases, or fires.[6] Segregating waste by hazard class is a fundamental safety requirement.

  • Protocol:

    • Solid Waste: Dispose of pure, unadulterated this compound in a dedicated hazardous waste container for solid organic chemical waste. Do not mix it with other types of waste unless compatibility is confirmed.

    • Liquid Waste: Solutions containing this compound should be collected in a dedicated liquid waste container. Segregate halogenated and non-halogenated solvent waste streams.[5][9] For example, a solution in dichloromethane would go into a "Halogenated Organic Waste" container, while a solution in methanol would go into a "Non-Halogenated Organic Waste" container.

    • Contaminated Materials: Items such as gloves, weighing paper, and pipette tips that are contaminated with the compound should be collected in a separate, clearly labeled container for solid hazardous waste.[5]

3. Containerization and Labeling: Ensuring Clarity and Compliance

  • Causality: Proper containerization and labeling are mandated by regulations like the Resource Conservation and Recovery Act (RCRA) to ensure safe handling, transport, and disposal.[10] A clearly labeled container prevents accidental misuse and provides critical information to waste management personnel.

  • Protocol:

    • Container Selection: Use only containers that are compatible with the chemical waste.[10][11] For solids, a high-density polyethylene (HDPE) wide-mouth bottle is suitable. For liquids, use a screw-cap bottle, leaving at least 10% headspace to allow for vapor expansion.[6][12]

    • Labeling: As soon as the first drop of waste is added, the container must be labeled.[8] The label must include:

      • The words "Hazardous Waste".[13]

      • The full chemical name: "this compound". Avoid abbreviations or chemical formulas.

      • An accurate list of all components in the container, including solvents, with estimated percentages.

      • The date accumulation started.

      • The relevant hazard characteristics (e.g., Irritant, Toxic).

4. Accumulation in a Satellite Accumulation Area (SAA)

  • Causality: The SAA is a designated area within the laboratory for the short-term collection of hazardous waste, ensuring it is managed safely at the point of generation.[6][13]

  • Protocol:

    • Designate a specific, secondary containment area within the lab, away from ignition sources and high-traffic areas, as your SAA.[8]

    • Keep waste containers tightly closed at all times, except when adding waste.[11][12]

    • Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in an SAA.[11][14]

    • Once a container is full, it must be moved to a central accumulation area (CAA) within three days.[6]

5. Final Disposal: The Role of Professional Waste Management

  • Causality: The final disposal of hazardous chemical waste is a highly regulated process that requires specialized knowledge and facilities to prevent environmental contamination.[10][15]

  • Protocol:

    • Your institution's Environmental Health and Safety (EH&S) department is responsible for the collection of hazardous waste from laboratories.[8]

    • Never attempt to transport hazardous waste off-site yourself.

    • Contact your EH&S office to schedule a pickup of full or expired waste containers. They will ensure the waste is transported and disposed of by a licensed hazardous waste management company.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.

DisposalWorkflow Disposal Workflow for Methyl Imidazo[1,2-a]pyridine-6-carboxylate HCl cluster_prep Preparation & Assessment cluster_segregation Segregation & Containerization cluster_accumulation Storage & Final Disposal Start Start: Waste Generation PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Start->PPE Assess Assess Waste Type (Solid, Liquid, Contaminated Labware) Solid Solid Waste (Pure Compound) Assess->Solid Solid Liquid Liquid Waste (Solutions) Assess->Liquid Liquid Contaminated Contaminated Labware (Gloves, Tips) Assess->Contaminated Contaminated PPE->Assess SolidContainer Place in 'Solid Organic Waste' Container Solid->SolidContainer LiquidContainer Segregate by Solvent Type (Halogenated vs. Non-Halogenated) Liquid->LiquidContainer ContaminatedContainer Place in 'Contaminated Solid Waste' Container Contaminated->ContaminatedContainer Label Label Container Correctly ('Hazardous Waste', Full Chemical Name, Date) SolidContainer->Label LiquidContainer->Label ContaminatedContainer->Label SAA Store in Designated Satellite Accumulation Area (SAA) Label->SAA Pickup Arrange for Pickup by Environmental Health & Safety (EH&S) SAA->Pickup End End: Proper Disposal Pickup->End

Caption: Decision workflow for safe disposal of chemical waste.

Quantitative Data Summary

ParameterGuidelineRationaleSource
SAA Volume Limit ≤ 55 gallons (hazardous waste)Prevents accumulation of large quantities of waste in a working laboratory, minimizing risk.[11][14]
SAA Acutely Hazardous Limit ≤ 1 quart (liquid) or 1 kg (solid)Stricter limit for highly toxic substances to enhance safety.[11]
Container Headspace ≥ 10% of container volumeAllows for thermal expansion of liquids and vapors, preventing container rupture.[6][12]
Full Container Removal Within 3 days of becoming fullMinimizes storage time of full containers in active lab areas, ensuring timely removal to a more secure location.[6]
pH for Drain Disposal Not Applicable (pH 5.5 - 10.5 for approved substances)This compound is a hazardous organic chemical and is not suitable for drain disposal, regardless of pH.[6][7]

References

Navigating the Safe Handling of Methyl Imidazo[1,2-a]pyridine-6-carboxylate Hydrochloride: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Methyl imidazo[1,2-a]pyridine-6-carboxylate hydrochloride is a heterocyclic compound increasingly utilized in drug discovery and development. As with any novel chemical entity, a thorough understanding of its properties and the implementation of rigorous safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research. This guide provides essential, in-depth information on the safe handling, storage, and disposal of this compound, grounded in established safety principles and regulatory guidelines.

Understanding the Hazard Profile

This compound (CAS No. 957120-91-1) is a solid substance that presents several health hazards upon exposure.[1] According to available safety data, this compound is classified as:

  • Harmful if swallowed (Acute toxicity, oral, Category 4)[1]

  • Causes skin irritation (Skin corrosion/irritation, Category 2)[1]

  • Causes serious eye irritation (Serious eye damage/eye irritation, Category 2A)[1]

  • May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation, Category 3)[1][2]

The imidazopyridine scaffold is a common feature in many pharmacologically active molecules.[3] While this particular derivative's long-term toxicological properties are not fully elucidated, related imidazopyridine compounds have been studied for various biological activities, and as a class, they warrant careful handling.[4]

Hazard Summary Table:

Hazard ClassificationCategoryGHS Hazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed[1]
Skin Corrosion/Irritation2H315: Causes skin irritation[1]
Serious Eye Damage/Irritation2AH319: Causes serious eye irritation[1]
Specific Target Organ Toxicity3H335: May cause respiratory irritation[1]

Personal Protective Equipment (PPE): Your First Line of Defense

The cornerstone of safe chemical handling is the consistent and correct use of Personal Protective Equipment. The following PPE is mandatory when working with this compound to prevent direct contact and inhalation.

Eye and Face Protection:
  • Chemical Splash Goggles: These are essential to protect the eyes from dust particles and potential splashes. Standard safety glasses do not provide a sufficient seal around the eyes.[5]

  • Face Shield: A face shield, worn in conjunction with chemical splash goggles, is required when handling larger quantities of the solid or when there is a significant risk of splashing, such as during dissolution in a volatile solvent.[1]

Hand Protection:
  • Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended. It is crucial to inspect gloves for any signs of degradation or perforation before use. Contaminated gloves should be removed promptly and disposed of as hazardous waste.[5][6]

Body Protection:
  • Laboratory Coat: A flame-resistant lab coat, fully buttoned, should be worn to protect the skin and personal clothing from contamination.[5]

  • Closed-Toed Shoes: Footwear that completely covers the feet is mandatory in any laboratory setting.

Respiratory Protection:
  • Work in a Ventilated Area: All handling of the solid compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of dust particles.[6]

  • Respirator: If engineering controls are not sufficient to maintain exposure below permissible limits, or during a large spill, a NIOSH-approved respirator with a particulate filter may be necessary.[6]

Operational Protocols: A Step-by-Step Approach to Safety

Adherence to a systematic workflow is critical for minimizing the risk of exposure during routine laboratory procedures involving this compound.

Preparation and Weighing:
  • Designate a Handling Area: Conduct all weighing and initial dilutions within a chemical fume hood.

  • Gather all Materials: Before starting, ensure all necessary equipment (spatulas, weigh boats, vials, solvents) and waste containers are within the fume hood.

  • Don Appropriate PPE: Put on all required personal protective equipment as detailed in Section 2.

  • Careful Dispensing: To avoid generating dust, handle the solid gently. Use a spatula to carefully transfer the required amount to a tared weigh boat. Avoid pouring the solid directly from the storage container.

  • Immediate Cleanup: Clean any minor spills on the balance or work surface immediately with a damp cloth or paper towel, which should then be disposed of as hazardous waste.

Dissolution and Use in Experiments:
  • Solvent Addition: Slowly add the desired solvent to the vessel containing the weighed compound.

  • Controlled Mixing: If necessary, use a vortex mixer or magnetic stirrer to aid dissolution. Ensure the container is securely capped to prevent aerosol generation.

  • Transfer of Solutions: When transferring solutions, use appropriate pipettes or syringes to avoid splashes.

  • Labeling: Clearly label all containers with the chemical name, concentration, solvent, and date of preparation.

The following diagram illustrates the recommended workflow for the safe handling of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal Prep Don PPE Weigh Weigh Solid in Fume Hood Prep->Weigh Clean_Weigh Clean Weighing Area Weigh->Clean_Weigh Dissolve Dissolve Compound Clean_Weigh->Dissolve Proceed to Experiment Transfer Transfer Solution Dissolve->Transfer Experiment Perform Experiment Transfer->Experiment Collect_Waste Collect Waste Experiment->Collect_Waste Generate Waste Label_Waste Label Waste Container Collect_Waste->Label_Waste Store_Waste Store in Designated Area Label_Waste->Store_Waste

Caption: Safe Handling Workflow Diagram

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

First Aid Measures:
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. If irritation persists, seek medical attention.[5]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[5]

Spill Response:
  • Evacuate and Alert: Evacuate the immediate area and alert nearby personnel and the laboratory supervisor.

  • Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep it running.

  • Contain: For small spills, use an absorbent material like vermiculite or sand to contain the spill.

  • Collect: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[5]

  • Decontaminate: Clean the spill area with an appropriate decontaminating solution, and dispose of all cleaning materials as hazardous waste.

Storage and Disposal: Responsible Chemical Management

Proper storage and disposal are critical to maintaining a safe laboratory environment and complying with environmental regulations.

Storage:
  • Store this compound in a tightly closed container in a dry, cool, and well-ventilated area.[5]

  • Keep it away from incompatible materials such as strong oxidizing agents.[5]

  • The storage area should be clearly marked and accessible only to authorized personnel.

Disposal Plan:

The disposal of this compound and any contaminated materials must be handled as hazardous waste.

  • Waste Collection: Collect all waste, including unused compound, contaminated consumables (gloves, paper towels, etc.), and empty containers, in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name, and any associated hazard symbols.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor. Never dispose of this chemical down the drain or in the regular trash.[7] The disposal of heterocyclic compounds is subject to specific regulations to prevent environmental contamination.[8]

By integrating these safety protocols and operational plans into your daily laboratory practices, you can confidently and safely advance your research while upholding the highest standards of laboratory safety.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl imidazo[1,2-a]pyridine-6-carboxylate hydrochloride
Reactant of Route 2
Reactant of Route 2
Methyl imidazo[1,2-a]pyridine-6-carboxylate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.